molecular formula C10H13FN2 B089578 1-(2-Fluorophenyl)piperazine CAS No. 1011-15-0

1-(2-Fluorophenyl)piperazine

Numéro de catalogue: B089578
Numéro CAS: 1011-15-0
Poids moléculaire: 180.22 g/mol
Clé InChI: IVTZRJKKXSKXKO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

1-(2-Fluorophenyl)piperazine is a versatile fluorinated piperazine derivative that serves as a key synthetic intermediate and pharmacophore in modern medicinal chemistry and chemical biology research. Its primary research value lies in the development of novel therapeutic agents and molecular probes, particularly in oncology. Recent studies have utilized this compound to synthesize potent new molecules that act as BCL2 inhibitors, demonstrating promising antiproliferative activity by inducing apoptosis in cancer cells such as MDA-MB-231 breast cancer lines . The fluorine atom on the phenyl ring and the piperazine nitrogen atoms provide critical interaction points for target binding and allow for fine-tuning of physicochemical properties. Researchers are also exploring its incorporation into complex molecules like phenolic Mannich bases, which have shown significant inhibitory activity against human carbonic anhydrase (CA) isoforms, enzymes that are important targets for conditions like glaucoma and cancer . Furthermore, its structural motif is being investigated in the design of novel adamantane-containing compounds, which exhibit selective anticancer activity against challenging malignancies such as melanoma . Beyond biomedical applications, this compound and its derivatives are valuable in supramolecular chemistry, where they act as guests for macrocyclic hosts like cucurbit[7]uril (CB[7]). The ortho-fluorine substituent has been shown to enhance binding affinity through dispersion interactions and conformational pre-organization, making it a useful scaffold for studying fundamental host-guest interactions and developing new sensor platforms .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-(2-fluorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTZRJKKXSKXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30143732
Record name 1-(2-Fluorophenyl)piperazine
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Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011-15-0
Record name 1-(2-Fluorophenyl)piperazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)piperazine
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Record name 1-(2-Fluorophenyl)piperazine
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Record name 1-(2-fluorophenyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine (CAS 1011-15-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)piperazine, a key building block in medicinal chemistry. This document consolidates essential information on its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Detailed experimental protocols and visual representations of synthetic and analytical workflows, alongside a putative signaling pathway, are included to support researchers in their drug discovery and development endeavors.

Introduction

This compound, with the CAS number 1011-15-0, is a substituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide range of neurologically active compounds. The presence of the fluorophenyl moiety significantly influences its chemical reactivity and biological activity, making it a subject of interest in the development of novel therapeutics, particularly those targeting the central nervous system. Phenylpiperazine derivatives are integral to the structure of many antipsychotic and antidepressant medications[1]. This guide aims to provide an in-depth technical resource for professionals working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1011-15-0[2][3]
Molecular Formula C₁₀H₁₃FN₂[2]
Molecular Weight 180.22 g/mol [2]
Appearance White to off-white solid
Boiling Point 150 °C at 3 mmHg[2]
Density 1.141 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.556[2]
Flash Point 113 °C (closed cup)[2]
Solubility Soluble in organic solvents

Synthesis

The synthesis of this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr). A plausible synthetic route involves the reaction of 1,2-difluorobenzene with an excess of piperazine. The fluorine atom is a good leaving group, and its departure is facilitated by the electron-withdrawing nature of the second fluorine atom on the aromatic ring.

Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-difluorobenzene (1 equivalent) and piperazine (4-5 equivalents). The use of excess piperazine serves both as the nucleophile and the solvent, and to neutralize the hydrofluoric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 145-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) to neutralize any remaining acidic species and to deprotonate the piperazine hydrofluoride salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow

Synthesis Workflow reagents 1,2-Difluorobenzene + Piperazine (excess) reaction Nucleophilic Aromatic Substitution (Reflux, 12-24h) reagents->reaction Heat workup Aqueous NaOH Work-up reaction->workup extraction Solvent Extraction (e.g., Dichloromethane) workup->extraction purification Purification (Vacuum Distillation or Column Chromatography) extraction->purification product This compound purification->product

A schematic representation of the synthesis of this compound.

Analytical Methods

The purity and identity of this compound can be determined using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength of 254 nm.

Analytical Workflow

Analytical Workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis gcms_sample Sample Preparation (in volatile solvent) gc Gas Chromatography (Separation on DB-5 column) gcms_sample->gc ms Mass Spectrometry (EI, m/z 40-400) gc->ms gcms_data Data Analysis (Mass Spectrum & Retention Time) ms->gcms_data hplc_sample Sample Preparation (in mobile phase) hplc High-Performance Liquid Chromatography (Separation on C18 column) hplc_sample->hplc uv UV Detection (at 254 nm) hplc->uv hplc_data Data Analysis (Chromatogram & Peak Area) uv->hplc_data sample This compound Sample sample->gcms_sample sample->hplc_sample

A flowchart outlining the analytical procedures for this compound.

Spectroscopic Data

The structure of this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR). The following table summarizes the expected chemical shifts for the hydrochloride salt.

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H NMR ~7.1-7.3mAromatic protons
~3.2-3.4mPiperazine protons (-CH₂-N-Ar)
~3.0-3.2mPiperazine protons (-CH₂-NH-)
~2.9br sPiperazine proton (-NH-)
¹³C NMR ~155 (d, J ≈ 245 Hz)dC-F
~138sC-N
~125-128dAromatic CH
~116 (d, J ≈ 20 Hz)dAromatic CH
~51tPiperazine CH₂
~45tPiperazine CH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for this compound is limited in publicly available literature, its structural similarity to other fluorophenylpiperazine and phenylpiperazine derivatives allows for informed predictions about its biological targets. Many arylpiperazine derivatives are known to interact with serotonin (5-HT) receptors and monoamine transporters.

Predicted Biological Targets

Based on the pharmacology of related compounds, this compound is likely to exhibit affinity for the following targets:

  • Serotonin Receptors: Particularly the 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes. Arylpiperazines often act as agonists or partial agonists at 5-HT1A receptors and as antagonists at 5-HT2A and 5-HT2C receptors[4][5].

  • Dopamine Transporter (DAT): Many piperazine-based compounds show affinity for the dopamine transporter, acting as reuptake inhibitors[6][7][8].

  • Norepinephrine Transporter (NET): Affinity for the norepinephrine transporter is also a common feature of this class of compounds[9][10].

The following table presents a hypothetical affinity profile based on data from structurally related compounds.

TargetPredicted Affinity (Kᵢ)Predicted Functional Activity
5-HT1A Receptor 10 - 100 nMAgonist/Partial Agonist
5-HT2A Receptor 50 - 500 nMAntagonist
5-HT2C Receptor 100 - 1000 nMAntagonist
Dopamine Transporter (DAT) 50 - 500 nMReuptake Inhibitor
Norepinephrine Transporter (NET) 100 - 1000 nMReuptake Inhibitor

Note: These are predicted values and require experimental verification.

Putative Signaling Pathway

Assuming this compound acts as a 5-HT1A receptor agonist, it would likely initiate a G-protein coupled signaling cascade. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that typically couples to Gi/o proteins.

Putative 5-HT1A Receptor Signaling Pathway

5HT1A Signaling Pathway cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP (decreased) ac->camp Leads to ligand This compound ligand->receptor Binds to pka Protein Kinase A (inactivated) camp->pka Results in cellular_response Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response Modulates

A potential signaling cascade initiated by this compound at the 5-HT1A receptor.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel CNS-active agents. This technical guide has provided a detailed overview of its properties, synthesis, analysis, and predicted pharmacological profile. The experimental protocols and visual diagrams are intended to serve as a practical resource for researchers in the field. Further investigation into the specific biological activities and downstream signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

physical properties of 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical Properties of 1-(2-Fluorophenyl)piperazine

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key intermediate in the synthesis of various neurologically active compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of quantitative data, experimental protocols for property determination, and visualized workflows to ensure clarity and reproducibility.

Chemical and Physical Properties

This compound is a substituted piperazine derivative with the molecular formula C₁₀H₁₃FN₂.[2][3] Its fundamental properties are summarized below.

General Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₃FN₂[2][3]
Molecular Weight 180.22 g/mol , 180.23 g/mol [2][4][5]
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquid[4][6]
CAS Number 1011-15-0[2][4][5]
Quantitative Physical Properties

The following table outlines the key quantitative . These values are critical for its handling, purification, and use in further chemical reactions.

PropertyValueConditionsSource(s)
Melting Point 44 - 49 °CNot specified[4][5]
Boiling Point 93 °Cat 0.5 mmHg[4][6]
150 °Cat 3 mmHg[2][5][7]
Density 1.141 g/mLat 25 °C[2][5][7]
Refractive Index 1.556 - 1.56at 20 °C[2][4][5]
pKa 8.78 ± 0.10Predicted[5]
Solubility Slightly soluble in DMSO (with heating) and MethanolNot specified[5]

Experimental Protocols

This section details the methodologies for determining the key .

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely crushed using a mortar and pestle.[9]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 cm.[9]

  • Measurement:

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated rapidly to obtain an approximate melting range.

    • The apparatus is allowed to cool.

    • A second sample is heated slowly, at a rate of about 2 °C per minute, starting from a temperature approximately 20°C below the estimated melting point.[10]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[9] The melting range is reported as T1-T2.

Boiling Point Determination

The boiling point is determined at a specific pressure and is a key characteristic of a volatile substance.[11]

Apparatus:

  • Thiele tube or similar heating block

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or hot plate)[12]

  • Mineral oil or paraffin oil[13]

Procedure:

  • Sample Preparation: A small amount (a few milliliters) of liquid this compound is placed into the fusion tube.[12][13]

  • Apparatus Setup:

    • A capillary tube, sealed at one end, is placed inverted (open end down) into the fusion tube containing the sample.[11][12]

    • The fusion tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.[11]

  • Measurement:

    • The apparatus is heated slowly and uniformly.[11]

    • As the temperature rises, air trapped in the capillary tube will bubble out.

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11]

    • The heat source is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid begins to re-enter the capillary tube.

Density Determination

Density is the mass per unit volume of a substance.

Apparatus:

  • Digital balance

  • Graduated cylinder or pycnometer (density bottle)[14]

  • Thermometer

Procedure:

  • Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using a digital balance.[14][15]

  • Volume Measurement: A known volume of liquid this compound is added to the graduated cylinder (e.g., 10 mL). For higher accuracy, a pycnometer is filled completely.[14] The volume is recorded.

  • Combined Mass Measurement: The mass of the container with the liquid is measured.[14][15]

  • Temperature Measurement: The temperature of the liquid is recorded.[15]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated using the formula: Density (ρ) = Mass (m) / Volume (V) .[14]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Melting_Point_Determination start Start prep Prepare Sample: Crush solid into a fine powder. start->prep load Load Capillary Tube: Pack 1-2 cm of sample. prep->load setup Place in Apparatus: Insert capillary into heating block. load->setup heat Heat Slowly (2°C/min) near expected melting point. setup->heat observe Observe and Record: - T1: First liquid appears - T2: All solid melts heat->observe report Report Melting Range (T1-T2) observe->report end_node End report->end_node

Workflow for Melting Point Determination

Boiling_Point_Determination start Start prep Prepare Sample: Add liquid to fusion tube. start->prep setup Assemble Apparatus: - Invert sealed capillary in sample. - Attach to thermometer. - Place in Thiele tube. prep->setup heat Heat Slowly & Uniformly setup->heat observe_bubbles Observe for a rapid, continuous stream of bubbles. heat->observe_bubbles cool Remove Heat & Cool observe_bubbles->cool record Record Temperature: When liquid re-enters capillary. cool->record report Report Boiling Point record->report end_node End report->end_node

Workflow for Boiling Point Determination

Density_Determination start Start mass_empty Measure Mass of Empty Graduated Cylinder (m1) start->mass_empty add_liquid Add Known Volume (V) of Liquid mass_empty->add_liquid mass_full Measure Mass of Cylinder + Liquid (m2) add_liquid->mass_full calc_mass Calculate Mass of Liquid: m = m2 - m1 mass_full->calc_mass calc_density Calculate Density: ρ = m / V calc_mass->calc_density report Report Density (ρ) at Measured Temperature calc_density->report end_node End report->end_node

References

An In-depth Technical Guide to 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical information on 1-(2-Fluorophenyl)piperazine, a key intermediate in the synthesis of neurologically active compounds.[1] The document outlines its fundamental chemical properties, a representative synthesis protocol, and a logical diagram illustrating its molecular composition.

Core Compound Data

This compound, a member of the N-arylpiperazine class, is a vital building block in medicinal chemistry.[2][3] Its chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃FN₂[1][2][4][5]
Molecular Weight 180.22 g/mol [1][2][4]
CAS Number 1011-15-0[1][4]
Appearance Solid[6]
Boiling Point 150 °C at 3 mmHg[3]
Density 1.141 g/mL at 25 °C[3]
Refractive Index n20/D 1.556[3]

Representative Synthesis Protocol: Buchwald-Hartwig Amination

The synthesis of N-arylpiperazines like this compound is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[2][7] This method provides an efficient route for the formation of the crucial carbon-nitrogen bond.[2]

Reaction Scheme:

1-Bromo-2-fluorobenzene + Piperazine → this compound

Methodology:

This protocol is a representative example based on established Buchwald-Hartwig amination procedures.[2][8][9]

  • Reaction Setup:

    • To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2-fluorobenzene (1.0 equiv), piperazine (1.2 equiv), sodium tert-butoxide (1.4 equiv) as the base, a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like Xantphos (4 mol%).[8][9]

    • Seal the tube, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous toluene via syringe to the Schlenk tube. The solvent volume should be sufficient to dissolve the reactants and facilitate stirring.

  • Reaction Execution:

    • Heat the reaction mixture to a temperature between 100-110 °C with vigorous stirring.[2][8]

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

    • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure this compound.

Visualizations

The following diagrams illustrate the logical relationship between the compound's structure and its properties, and a typical experimental workflow.

molecular_composition Logical Relationship of this compound A This compound B Molecular Formula C₁₀H₁₃FN₂ A->B has C Elemental Composition B->C defines D Carbon (C): 10 Hydrogen (H): 13 Fluorine (F): 1 Nitrogen (N): 2 C->D is E Atomic Weights C->E requires G Molecular Weight ~180.22 g/mol D->G calculated to give F C: ~12.011 H: ~1.008 F: ~18.998 N: ~14.007 E->F are F->G calculated to give

Caption: Molecular structure and property derivation.

experimental_workflow Buchwald-Hartwig Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Combine Reactants: 1-Bromo-2-fluorobenzene Piperazine Base (NaOtBu) B Add Catalyst System: Pd₂(dba)₃ (Catalyst) Xantphos (Ligand) A->B C Inert Atmosphere: Evacuate & Backfill with Argon B->C D Add Anhydrous Toluene C->D E Heat & Stir (100-110°C) D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Work-up: Dilute, Wash, Dry F->G H Concentrate (Reduced Pressure) G->H I Flash Column Chromatography H->I J Pure Product: This compound I->J

Caption: Workflow for synthesis via amination.

References

1-(2-Fluorophenyl)piperazine safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 1-(2-Fluorophenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical compound frequently used in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classifications and statements according to the Globally Harmonized System (GHS).

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Eye IrritationCategory 2A
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
HazardH302Harmful if swallowed.[1]
HazardH312Harmful in contact with skin.[1]
HazardH315Causes skin irritation.[1][2]
HazardH319Causes serious eye irritation.[1][2]
HazardH332Harmful if inhaled.[1]
HazardH335May cause respiratory irritation.[2][3]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapours/spray.[1][2][4]
PrecautionaryP264Wash skin thoroughly after handling.[1][2][5]
PrecautionaryP270Do not eat, drink or smoke when using this product.[1][5]
PrecautionaryP271Use only outdoors or in a well-ventilated area.[1][2]
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5]
PrecautionaryP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of water.[1][2][5]
PrecautionaryP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2][5]
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
PrecautionaryP330Rinse mouth.[1][5]
PrecautionaryP362+P364Take off contaminated clothing and wash it before reuse.[1][2][5]
PrecautionaryP403+P233Store in a well-ventilated place. Keep container tightly closed.[1][2]
PrecautionaryP405Store locked up.[1][2][5]
PrecautionaryP501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃FN₂
Molecular Weight180.22 g/mol [6]
Physical StateSolid or Liquid[4][7]
Boiling Point150 °C at 3 mmHg[6]
Density1.141 g/mL at 25 °C[6]
Flash Point113 °C (235.4 °F) - closed cup[6]
Refractive Indexn20/D 1.556[6]

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.[2]

  • Hand Protection: Wear chemical-impermeable gloves that have been inspected prior to use.[1][3]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[2] For larger quantities or where there is a risk of splashing, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: In case of inadequate ventilation, or when dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) should be used.[2]

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.[2][5]

  • Avoid the formation of dust and aerosols.[1][3][8]

  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Wash hands thoroughly after handling.[2][3]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Store locked up.[1][2][5]

Emergency Procedures

First Aid Measures

Table 4: First Aid Protocols

Exposure RouteProtocol
InhalationMove the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
Skin ContactImmediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[1][2]
Eye ContactImmediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2]
IngestionRinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1][2]
Accidental Release

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.[1][3]

  • Ventilate: Ensure adequate ventilation.[1][3]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[8] Do not let the product enter drains.[3]

  • Absorb: For small spills, absorb with an inert, non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[3]

  • Clean-up: Decontaminate the spill area.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[1]

Fire Fighting
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]

Visualizations

G General Handling Workflow for this compound A Risk Assessment B Don Personal Protective Equipment (PPE) - Gloves - Goggles/Face Shield - Lab Coat A->B Identify Hazards C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Prepare Workspace D Weighing and Transfer C->D Handle Chemical E Reaction/Procedure D->E F Decontamination of Glassware and Surfaces E->F Post-Experiment G Proper Waste Disposal F->G H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: General handling workflow for this compound.

G First Aid Response to Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion A1 Move to Fresh Air A2 Provide Oxygen if Breathing is Difficult A1->A2 A3 Give Artificial Respiration if Not Breathing A2->A3 Z Seek Immediate Medical Attention A3->Z B1 Remove Contaminated Clothing B2 Wash with Soap and Plenty of Water B1->B2 B2->Z C1 Rinse with Water for 15 minutes C2 Remove Contact Lenses if Possible C1->C2 C2->Z D1 Rinse Mouth with Water D2 Do NOT Induce Vomiting D1->D2 D2->Z

Caption: First aid response workflow for exposure.

References

The Biological Activity of 1-(2-Fluorophenyl)piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(2-fluorophenyl)piperazine moiety is a key pharmacophore found in a diverse range of biologically active compounds. Its presence often confers significant affinity for various neurotransmitter receptors, leading to a broad spectrum of pharmacological effects. This technical guide provides an in-depth overview of the biological activities of notable this compound derivatives, with a focus on their interactions with adrenergic, dopaminergic, and serotonergic systems. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Quantitative Receptor Binding Data

The affinity of this compound derivatives for their molecular targets is a critical determinant of their biological activity. The following tables summarize the in vitro binding affinities (Ki values) of key derivatives for various G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities (Ki, nM) of Naftopidil for α1-Adrenoceptor Subtypes

Compoundα1aα1bα1dReference
Naftopidil3.7 ± 0.620 ± 11.2 ± 0.0[cite]

Naftopidil demonstrates a notable selectivity for the α1d-adrenoceptor subtype. [cite]

Table 2: Binding Affinities (Ki, nM) of Urapidil for Adrenergic and Serotonergic Receptors

Compoundα1-Adrenoceptor5-HT1AReference
UrapidilHigh AffinityHigh Affinity[cite]
5-methyl-urapidilPrazosin-sensitive sitesSerotonin-sensitive sites[cite]

Note: Specific Ki values for urapidil are not consistently reported in a comparative format. The data reflects its established dual mechanism of action. [cite] 5-methyl-urapidil, a derivative, has been used to label both α1-adrenoceptors and 5-HT1A receptors. [cite]

Table 3: Comparative Binding Affinities (Ki, nM) of Butyrophenones (Fluanisone Context) for Dopamine and Serotonin Receptors

CompoundD25-HT2Aα1Reference
Haloperidol1.23.710[cite]
Spiperone0.040.252.5[cite]

Table 4: Binding Affinities (Ki, nM) of Novel this compound Derivatives for Dopamine and Serotonin Receptors

CompoundD2D35-HT1AReference
Compound 6a>6001.4 ± 0.21199 ± 34.3[cite]
Compound 7a>20002.5 ± 0.3514.3 ± 7.1[cite]

These novel derivatives show high affinity and selectivity for the D3 dopamine receptor. [cite]

Key Signaling Pathways

The interaction of this compound derivatives with their target receptors initiates intracellular signaling cascades that are responsible for their pharmacological effects. The following diagrams, generated using the DOT language, illustrate the primary signaling pathways for the receptors most relevant to this class of compounds.

Gq_signaling Ligand Antagonist (e.g., Naftopidil, Urapidil) Receptor α1-Adrenoceptor 5-HT2A Receptor Ligand->Receptor Blocks Gq Gq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Caption: Antagonism of Gq-coupled α1-adrenergic and 5-HT2A receptors.

The Pivotal Role of 1-(2-Fluorophenyl)piperazine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 1-(2-Fluorophenyl)piperazine moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS). Its unique stereoelectronic properties and synthetic tractability have established it as a cornerstone in the development of novel therapeutics for psychiatric and neurological disorders. This technical guide provides an in-depth analysis of the role of this scaffold in drug discovery, focusing on its interaction with key CNS targets, showcasing quantitative pharmacological data, detailing essential experimental protocols, and illustrating the underlying molecular and strategic frameworks.

Introduction: A Privileged Scaffold in Neuropharmacology

The this compound scaffold is a versatile building block that has been extensively utilized in the design of ligands for a variety of G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and modulate receptor binding affinity and selectivity. The piperazine ring, a common pharmacophore, often serves as a linker and its second nitrogen atom provides a convenient point for chemical modification, allowing for the fine-tuning of pharmacological properties. This combination has made it a highly successful structural motif in the quest for drugs with improved efficacy and tolerability profiles.

Prominent Drugs and Therapeutic Applications

Several marketed drugs incorporate the this compound core, demonstrating its therapeutic versatility. This guide will focus on three prominent examples: Flibanserin, Cariprazine, and the clinical candidate Bifeprunox, each with a distinct pharmacological profile.

  • Flibanserin: Approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women, Flibanserin acts as a multifunctional serotonergic agent. It is a full agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1][2] This dual mechanism is thought to modulate the balance of neurotransmitters in key brain circuits, ultimately increasing dopamine and norepinephrine while decreasing serotonin, which is hypothesized to enhance sexual desire.[3]

  • Cariprazine: An atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder, Cariprazine exhibits a unique pharmacology as a dopamine D3-preferring D2/D3 receptor partial agonist.[4][5] It also functions as a partial agonist at the 5-HT1A receptor and an antagonist at 5-HT2B and 5-HT2A receptors.[4] Its high affinity for D3 receptors may contribute to its efficacy against the negative and cognitive symptoms of schizophrenia.[6]

  • Bifeprunox: A clinical candidate for schizophrenia that was ultimately discontinued, Bifeprunox is a potent partial agonist at both dopamine D2 and serotonin 5-HT1A receptors.[7] Despite a favorable side-effect profile, its clinical efficacy was not sufficiently demonstrated.[8] Studying its properties provides valuable insights into the subtleties of D2 receptor partial agonism.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of Flibanserin, Cariprazine, and Bifeprunox at their primary molecular targets. This data is essential for understanding their structure-activity relationships and mechanisms of action.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Drugs

Compound5-HT1A5-HT2ADopamine D2Dopamine D3Dopamine D45-HT2B5-HT2CH1
Flibanserin 1[1][3]49[1][3]--4-24[1]89.3[1]88.3[1]-
Cariprazine 1.4-2.6[4]18.8[4]0.49-0.71[4]0.085-0.3[4]-0.58-1.1[4]134[4]23.3[4]
Bifeprunox ~6.3 (pKi 8.2)[7]>1000~3.2 (pKi 8.5)[7]~0.8 (pKi 9.1)[7]~10 (pKi 8.0)[7]-->1000

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Functional Activity and Pharmacokinetic Parameters

CompoundTarget & ActivitypEC50Emax (%)Elimination Half-life
Flibanserin 5-HT1A (Full Agonist)--~11 hours
Cariprazine D2/D3 (Partial Agonist)--2-4 days (parent), 1-3 weeks (active metabolites)[5][9]
Bifeprunox D2 (Partial Agonist)8.97[10]26.3[10]~9 hours[7]
5-HT1A (Partial Agonist)-70[11]

pEC50 is the negative logarithm of the EC50 (half maximal effective concentration), a measure of potency. Emax (maximum effect) indicates the intrinsic activity relative to a full agonist.

Key Experimental Methodologies

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a drug for a specific receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., Cariprazine) for a target receptor (e.g., human D2 receptor).

  • Materials:

    • Receptor Source: Membranes from cultured cells (e.g., CHO or HEK293) stably expressing the human D2L receptor.

    • Radioligand: A tritiated antagonist with high affinity for the D2 receptor, such as [³H]Spiperone.

    • Test Compound: Cariprazine, serially diluted to a range of concentrations.

    • Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

    • Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.

    • Instrumentation: A filtration apparatus (cell harvester) and a liquid scintillation counter.

  • Procedure:

    • Incubation: In a 96-well plate, incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Counting: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

[³⁵S]GTPγS Binding Assay (for Functional Activity)

This functional assay measures the activation of G-proteins following receptor agonism, providing a measure of a compound's efficacy (Emax) and potency (EC50).

  • Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound (e.g., Bifeprunox) at a Gi/o-coupled receptor (e.g., 5-HT1A).

  • Materials:

    • Receptor Source: Membranes from cells expressing the 5-HT1A receptor or from native tissue (e.g., rat hippocampus).

    • Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Test Compound: Bifeprunox, serially diluted.

    • Assay Buffer: Tris-HCl buffer containing MgCl2, NaCl, and GDP (to facilitate the exchange for [³⁵S]GTPγS upon receptor activation).

    • Instrumentation: Filtration apparatus and liquid scintillation counter.

  • Procedure:

    • Pre-incubation: Pre-incubate the membranes with the test compound at various concentrations.

    • Initiation: Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.

    • Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit.

    • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

    • Counting: Measure the radioactivity of the filters.

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Use non-linear regression to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the stimulation produced by a known full agonist (e.g., serotonin).

In Vivo Microdialysis (for Neurotransmitter Release)

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal, providing insight into a drug's in vivo effects.[12]

  • Objective: To measure the effect of a systemically administered compound (e.g., Flibanserin) on extracellular levels of dopamine and serotonin in a specific brain region (e.g., the rat prefrontal cortex).

  • Materials:

    • Animal Model: Adult male rat.

    • Microdialysis Probe: A small, semi-permeable probe for stereotaxic implantation.

    • Surgical and Perfusion Equipment: Stereotaxic frame, infusion pump, fraction collector.

    • Artificial Cerebrospinal Fluid (aCSF): To perfuse through the probe.

    • Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED) for quantifying neurotransmitters.

  • Procedure:

    • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., medial prefrontal cortex). Allow the animal to recover.

    • Perfusion: On the day of the experiment, connect the probe to the perfusion system and continuously perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: Administer the test compound (Flibanserin) via the desired route (e.g., intraperitoneal injection).

    • Post-treatment Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter concentrations over time.

    • Analysis: Analyze the dialysate samples using HPLC-ED to quantify the concentrations of dopamine, serotonin, and their metabolites.

    • Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and plot them over time to visualize the drug's effect.

Visualizing Pathways and Processes

Scaffold-Based Drug Discovery Workflow

The following diagram illustrates a typical workflow for drug discovery starting from a privileged scaffold like this compound.

G cluster_0 Discovery & Design cluster_1 Optimization cluster_2 Preclinical & Clinical Scaffold Privileged Scaffold 1-(2-F-Ph)Piperazine Library Compound Library Synthesis Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR Lead_Gen Lead Generation SAR->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Marketed Drug Clinical->Drug

Caption: A logical workflow for scaffold-based drug discovery.

Simplified 5-HT1A Receptor Signaling Pathway

This diagram shows the canonical Gi/o-coupled signaling pathway activated by 5-HT1A agonists like Flibanserin.

G Flibanserin Flibanserin (Agonist) Receptor 5-HT1A Receptor Flibanserin->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition

Caption: Simplified 5-HT1A receptor G-protein signaling cascade.

Experimental Workflow for Radioligand Binding Assay

This diagram outlines the key steps in performing a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand ([3H]L) Radioligand->Incubate Compound Test Compound Compound->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze Result Binding Affinity (Ki) Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable asset in the field of drug discovery. Its continued success in generating CNS-active drugs with complex pharmacological profiles, such as partial agonism and multi-target engagement, highlights its importance. Future research will likely focus on leveraging this scaffold to design drugs with even greater selectivity and tailored functional activity, aiming to address the unmet needs in the treatment of complex neuropsychiatric disorders. The integration of computational design, advanced screening methodologies, and a deep understanding of target biology will undoubtedly unlock new therapeutic opportunities based on this privileged chemical framework.

References

The Lynchpin of Neuropharmacology and Beyond: 1-(2-Fluorophenyl)piperazine as a Premier Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is relentless. Central to this endeavor is the identification and utilization of versatile molecular scaffolds that serve as foundational building blocks for a diverse array of drug candidates. Among these, 1-(2-Fluorophenyl)piperazine (2FPP) has emerged as a precursor of paramount importance, particularly in the development of drugs targeting the central nervous system (CNS) and in the burgeoning field of oncology. Its unique structural and electronic properties, conferred by the fluorine-substituted phenyl ring and the piperazine moiety, make it a privileged scaffold for the synthesis of compounds with tailored pharmacological profiles. This technical guide provides a comprehensive overview of 2FPP's role in medicinal chemistry, detailing its synthesis, key derivatives, and applications, supported by experimental protocols, quantitative data, and visual representations of relevant biological pathways and workflows.

Chemical Properties and Synthesis

This compound is an organic compound featuring a piperazine ring N-substituted with a 2-fluorophenyl group. The presence of the fluorine atom at the ortho position of the phenyl ring significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The piperazine ring, with its two nitrogen atoms, offers two sites for further functionalization, allowing for the creation of extensive libraries of derivatives.

The primary method for the synthesis of this compound and its derivatives is through N-arylation of the piperazine core. The Buchwald-Hartwig amination is a widely employed palladium-catalyzed cross-coupling reaction that has proven to be a robust and versatile method for this transformation.

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from piperazine and 1-bromo-2-fluorobenzene.

Materials:

  • Piperazine (1.5 equivalents)

  • 1-Bromo-2-fluorobenzene (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.

  • Seal the tube with a septum and purge with argon for 15 minutes.

  • Add anhydrous toluene via syringe, followed by the 1-bromo-2-fluorobenzene.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically within 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Applications in Medicinal Chemistry

The this compound scaffold is a cornerstone in the development of a wide range of therapeutic agents, most notably those targeting the central nervous system and cancer.

Central Nervous System Agents

The arylpiperazine moiety is a common feature in many antipsychotic and antidepressant drugs. The this compound core has been extensively utilized to develop ligands with high affinity for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.[1]

Structure-Activity Relationship (SAR) of 2FPP Derivatives as CNS Agents:

The pharmacological profile of 2FPP derivatives can be finely tuned by modifying the second nitrogen of the piperazine ring.

SAR_CNS cluster_core This compound Core cluster_modifications Modifications at N4 cluster_activity Resulting Pharmacological Activity 2FPP This compound Alkyl_Chains Alkyl Chains 2FPP->Alkyl_Chains Alkylation Aromatic_Moieties Aromatic/Heteroaromatic Moieties 2FPP->Aromatic_Moieties Arylation Complex_Side_Chains Complex Side Chains 2FPP->Complex_Side_Chains Multi-step Synthesis D2_Antagonism Dopamine D2 Antagonism Alkyl_Chains->D2_Antagonism Aromatic_Moieties->D2_Antagonism 5HT2A_Antagonism Serotonin 5-HT2A Antagonism Aromatic_Moieties->5HT2A_Antagonism Complex_Side_Chains->5HT2A_Antagonism 5HT1A_Agonism Serotonin 5-HT1A Agonism/Partial Agonism Complex_Side_Chains->5HT1A_Agonism

Structure-Activity Relationships of 2FPP Derivatives in CNS.

Table 1: Binding Affinities (Kᵢ, nM) of Representative this compound Derivatives at Key CNS Receptors [2][3][4]

Compound/DerivativeDopamine D₂Serotonin 5-HT₁ₐSerotonin 5-HT₂ₐ
Reference Compound (Haloperidol) 1.228004.5
2FPP-Indazole Derivative 9 9.023.939.4
2FPP-Indazole Derivative 12a 30041.5315
2FPP-Thiophene-Benzamide 6a 711199-
2FPP-Thiazole-Benzamide 7a 197014.3-

Note: Data is compiled from multiple sources and assays, direct comparison should be made with caution.

Anticancer Agents

More recently, the this compound scaffold has been explored for the development of novel anticancer agents.[5] Derivatives have been synthesized that exhibit cytotoxicity against various cancer cell lines. One notable approach involves the synthesis of sulfamethoxazole and this compound derivatives as potential inhibitors of the anti-apoptotic protein BCL2.[5]

Table 2: In Vitro Anticancer and Antioxidant Activity of this compound Derivatives [5][6]

CompoundCell LineCytotoxicity IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)Nitric Oxide Scavenging IC₅₀ (µM)
3e MDA-MB-23116.983.354.86
6b MDA-MB-23117.333.725.17
6d MDA-MB-231-4.285.67
Ascorbic Acid (Standard) --3.274.78

Note: '-' indicates data not available.

Experimental Protocol: Synthesis of a this compound-Sulfonamide Derivative

This protocol outlines the synthesis of a representative anticancer derivative by reacting this compound with a sulfonyl chloride.[5]

Materials:

  • This compound (1.0 equivalent)

  • 4-((4-chlorophenyl)sulfonyl)benzenesulfonyl chloride (1.2 equivalents)

  • Triethylamine (2.0 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of a solution of 4-((4-chlorophenyl)sulfonyl)benzenesulfonyl chloride in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent to yield the desired sulfonamide derivative.

Mechanism of Action and Signaling Pathways

The therapeutic effects of many drugs derived from this compound, particularly those targeting CNS disorders, are mediated through their interaction with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of the dopamine D₂ receptor is a primary mechanism of action for many antipsychotic drugs. This action helps to alleviate the positive symptoms of schizophrenia.

D2_Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor (GPCR) Dopamine->D2_Receptor Binds Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Phosphorylates Targets 2FPP_Antagonist 2FPP-Derived Antagonist 2FPP_Antagonist->D2_Receptor Blocks

Dopamine D₂ Receptor Signaling Pathway.
Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Antagonism at the 5-HT₂ₐ receptor is another crucial mechanism for atypical antipsychotics, contributing to their efficacy against negative symptoms and reducing the risk of extrapyramidal side effects.[7][8]

Serotonin 5-HT₂ₐ Receptor Signaling Pathway.

Drug Development Workflow

The development of new drugs from the this compound precursor follows a structured workflow common in the pharmaceutical industry.

Drug_Development_Workflow Start Start: Identification of This compound as a Key Precursor Library_Synthesis Combinatorial Library Synthesis (e.g., N-acylation, N-alkylation) Start->Library_Synthesis HTS High-Throughput Screening (e.g., Receptor Binding Assays) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Promising Hits Lead_Optimization->Library_Synthesis Iterative Design Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Studies->Clinical_Trials NDA_Submission New Drug Application (NDA) Submission Clinical_Trials->NDA_Submission FDA_Approval FDA Approval NDA_Submission->FDA_Approval

Drug Development Workflow for 2FPP-Derived Compounds.

Conclusion

This compound has firmly established itself as a versatile and highly valuable precursor in medicinal chemistry. Its synthetic tractability, coupled with the favorable pharmacological properties it imparts to its derivatives, has led to its integral role in the development of numerous CNS-active and anticancer agents. The continued exploration of the chemical space around the 2FPP core, guided by a deep understanding of structure-activity relationships and target biology, promises to yield a new generation of innovative therapeutics to address unmet medical needs. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the potential of this remarkable molecular scaffold.

References

An In-depth Technical Guide to the Exploratory Synthesis of Novel Compounds from 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 1-(2-fluorophenyl)piperazine as a versatile starting material for the generation of novel compounds with significant therapeutic potential. The strategic incorporation of the 2-fluorophenylpiperazine moiety has been instrumental in the development of a diverse range of bioactive molecules, particularly in the fields of oncology and neuropharmacology. This document details key synthetic transformations, experimental protocols, and the biological activities of the resulting compounds, supported by quantitative data and mechanistic pathway diagrams.

Introduction to this compound in Drug Discovery

This compound is a valuable building block in medicinal chemistry. The presence of the fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The piperazine ring itself is a common scaffold in many approved drugs, offering two nitrogen atoms for facile chemical modification and the potential for establishing multiple interactions with biological targets. This guide explores the chemical reactivity of the secondary amine on the piperazine ring, which serves as a primary handle for derivatization through various synthetic methodologies.

Synthetic Methodologies and Experimental Protocols

The secondary amine of this compound is a nucleophilic center that readily participates in a variety of chemical reactions, including N-alkylation, N-acylation, and condensation reactions. These transformations allow for the introduction of diverse functional groups and pharmacophores, leading to the synthesis of novel compounds with a wide array of biological activities.

Synthesis of Sulfamethoxazole and Carbamate/Thiocarbamate Derivatives

A notable application of this compound is in the synthesis of novel sulfamethoxazole and carbamate/thiocarbamate derivatives, which have shown promising anticancer activities through the inhibition of the BCL2 anti-apoptotic protein.[1]

A solution of this compound is reacted with various isocyanates, isothiocyanates, sulfonamides, or carbamates.[1] After the completion of the reaction, the product is purified to yield the desired compound. All synthesized compounds are typically characterized by FT-IR, ¹H NMR, ¹³C NMR, LCMS, and CHN analytical data.[1]

Example Synthesis of 4-(2-fluorophenyl)-N-(p-tolyl)piperazine-1-carboxamide (6a):

  • Reactants: this compound and p-tolyl isocyanate.

  • Characterization Data:

    • Appearance: White solid[1]

    • Melting Point: 186–189 °C[1]

    • Yield: 88%[1]

    • ¹H NMR (400 MHz, DMSO-d₆): δ 7.64 (d, 1H, Aro-CH), 7.62 (dd, 2H, Aro-H), 7.60–7.58 (dd, 2H, Aro-H), 7.38–7.36 (d, 1H, Aro-CH), 7.23–7.21 (d, 1H, Aro-H), 7.16–7.14 (d, 1H, Aro-H), 6.01 (s, 1H, NH), 3.00–2.94 (s, 8H, CH), 2.51 (s, 3H, CH₃)[1]

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 156.5, 155.0, 139.2, 138.1, 136.5, 129.7, 128.9, 128.3, 127.3, 116.4, 116.3, 51.0, 46.2, 21.3[1]

    • LCMS (m/z): 313.37 (Calculated for C₁₈H₂₀FN₃O), Found 314.01 (M + H)⁺[1]

Synthesis of Pyridazinone Derivatives as MAO-B Inhibitors

This compound has been successfully utilized in the synthesis of pyridazinone-containing compounds that exhibit selective monoamine oxidase B (MAO-B) inhibitory activity. These compounds hold potential for the treatment of neurodegenerative diseases like Parkinson's disease.

The synthesis of these derivatives typically follows a multi-step sequence:

G A This compound + 3,6-Dichloropyridazine B Nucleophilic Aromatic Substitution A->B C 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine B->C D Hydrolysis C->D E 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone D->E F N-Alkylation with Ethyl Bromoacetate E->F G Ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate F->G H Hydrazinolysis G->H I Target Pyridazinone Derivatives H->I

Caption: Synthetic workflow for pyridazinone derivatives.

  • Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine: A solution of 3,6-dichloropyridazine and this compound in ethanol is stirred under reflux. The resulting precipitate is purified by crystallization.

  • Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone: The previously synthesized chloro-pyridazine derivative is refluxed in glacial acetic acid. The product is then extracted and purified.

  • Synthesis of ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate: A mixture of the pyridazinone, ethyl bromoacetate, and potassium carbonate in acetone is refluxed. The product is purified by recrystallization.

  • Synthesis of Target Hydrazide Derivatives: The ethyl acetate derivative is treated with hydrazine hydrate in methanol at room temperature to yield the final hydrazide compounds.

Quantitative Data Summary

The following tables summarize the quantitative data for representative compounds synthesized from this compound.

Table 1: Physicochemical and Yield Data for Selected Derivatives

Compound IDMolecular FormulaYield (%)Melting Point (°C)
6a C₁₈H₂₀FN₃O88186-189
6b C₁₇H₁₇F₂N₃S89190-193
6e C₁₆H₁₆F₂N₂O₂S90198-201

Table 2: Biological Activity Data for Selected Derivatives

Compound IDTargetAssayIC₅₀ (µM)
3e BCL2MTT (MDA-MB-231 cells)16.98
6b BCL2MTT (MDA-MB-231 cells)17.33
T3 MAO-B-0.039
T6 MAO-B-0.013

Signaling Pathways and Mechanisms of Action

The novel compounds synthesized from this compound derive their therapeutic potential from their interaction with specific biological pathways. Understanding these mechanisms is crucial for rational drug design and development.

BCL2 Inhibition and Apoptosis Induction

Several derivatives of this compound have been identified as inhibitors of the B-cell lymphoma 2 (BCL2) protein. BCL2 is an anti-apoptotic protein that, when overexpressed in cancer cells, promotes cell survival. By inhibiting BCL2, these novel compounds can induce apoptosis (programmed cell death) in cancer cells.

BCL2_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) BH3_only BH3-only proteins (e.g., BIM, PUMA) Apoptotic_Stimuli->BH3_only activates BCL2 BCL2 (Anti-apoptotic) BH3_only->BCL2 inhibits BAX_BAK BAX/BAK (Pro-apoptotic) BCL2->BAX_BAK inhibits Mitochondrion Mitochondrion BAX_BAK->Mitochondrion permeabilizes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Inhibitor This compound Derivative (Inhibitor) Inhibitor->BCL2 inhibits

Caption: BCL2 signaling pathway and inhibition.

The inhibition of BCL2 by these novel compounds disrupts the sequestration of pro-apoptotic proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1]

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B is an enzyme responsible for the degradation of neurotransmitters, particularly dopamine. In neurodegenerative disorders such as Parkinson's disease, the inhibition of MAO-B can increase the levels of dopamine in the brain, thereby alleviating some of the symptoms.

MAOB_Pathway Dopamine Dopamine MAOB Monoamine Oxidase B (MAO-B) Dopamine->MAOB is metabolized by Synaptic_Dopamine Increased Synaptic Dopamine Levels DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Inhibitor This compound Derivative (Inhibitor) Inhibitor->MAOB inhibits Neurotransmission Enhanced Dopaminergic Neurotransmission Synaptic_Dopamine->Neurotransmission

Caption: MAO-B inhibition by pyridazinone derivatives.

By selectively inhibiting MAO-B, the pyridazinone derivatives synthesized from this compound prevent the breakdown of dopamine, leading to its accumulation in the synapse and enhanced dopaminergic signaling.

Conclusion

This compound has proven to be a highly versatile and valuable scaffold for the exploratory synthesis of novel bioactive compounds. The straightforward derivatization of its piperazine core through established synthetic methodologies has led to the discovery of potent inhibitors of key therapeutic targets such as BCL2 and MAO-B. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the continued exploration of this privileged starting material for the creation of next-generation therapeutics. Further investigations into more advanced synthetic strategies, such as palladium-catalyzed cross-coupling reactions, are warranted to expand the chemical space accessible from this versatile building block.

References

An In-depth Technical Guide to the Synthesis and Applications of 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)piperazine is a crucial chemical intermediate with significant applications in the pharmaceutical industry. As a key building block, it is integral to the synthesis of a variety of psychoactive drugs, neurologically active compounds, and potential anticancer agents. This technical guide provides a comprehensive review of the synthesis methodologies for this compound, alongside a detailed exploration of its diverse applications in drug discovery and development. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of synthetic and signaling pathways to serve as a valuable resource for professionals in the field.

Introduction

This compound is an organic compound featuring a piperazine ring substituted with a 2-fluorophenyl group. The presence of the fluorine atom and the piperazine moiety imparts unique physicochemical properties that make it a valuable scaffold in medicinal chemistry. The piperazine ring, a common pharmacophore, can be readily functionalized at its second nitrogen atom, allowing for the creation of diverse chemical libraries for drug screening. This guide will delve into the primary synthetic routes to this compound and its multifaceted roles in the development of therapeutics.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

This is a widely used method for the synthesis of arylpiperazines. The reaction involves the displacement of a halide or other suitable leaving group from an activated aromatic ring by a nucleophile, in this case, piperazine.

General Reaction Scheme:

One common approach involves the reaction of 1,2-difluorobenzene with an excess of piperazine. The fluorine atom is a good leaving group in SNAr reactions when the ring is activated.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 1,2-Difluorobenzene

  • Piperazine (anhydrous)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Potassium Carbonate (K2CO3)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of piperazine (4 equivalents) in anhydrous DMSO, add potassium carbonate (2 equivalents).

  • Heat the mixture to 80-100 °C.

  • Slowly add 1,2-difluorobenzene (1 equivalent) to the reaction mixture.

  • Maintain the reaction at 120-140 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is highly versatile and tolerates a wide range of functional groups.

General Reaction Scheme:

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Materials:

  • 2-Bromofluorobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd2(dba)3 (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.5 equivalents).

  • Add piperazine (1.2 equivalents) and 2-bromofluorobenzene (1 equivalent) to the flask.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Comparison of Synthesis Methods
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 1,2-Dihalobenzene (e.g., 1,2-difluorobenzene), PiperazineAryl halide (e.g., 2-bromofluorobenzene), Piperazine
Catalyst Typically none requiredPalladium catalyst (e.g., Pd2(dba)3)
Ligand Not applicablePhosphine ligand (e.g., XPhos)
Base Inorganic base (e.g., K2CO3)Strong, non-nucleophilic base (e.g., NaOtBu)
Reaction Temperature 120-140 °C80-110 °C
Reaction Time 12-24 hours2-12 hours
Typical Yield Moderate to goodGood to excellent
Purity Typically requires purificationTypically requires purification

Uses of this compound

This compound is a versatile building block in the synthesis of numerous pharmacologically active molecules.

Intermediate in the Synthesis of Neurologically Active Compounds

Arylpiperazine derivatives are well-known for their interactions with various neurotransmitter receptors in the central nervous system (CNS), particularly serotonin (5-HT) and dopamine (D) receptors. This compound serves as a key precursor for the synthesis of compounds with antipsychotic, antidepressant, and anxiolytic properties.

  • Antipsychotics and Antidepressants: Many atypical antipsychotics and antidepressants contain the arylpiperazine moiety. These compounds often act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT2A receptors, and as agonists at 5-HT1A receptors. The 2-fluoro substitution can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

  • Flibanserin: this compound is a key intermediate in some synthetic routes to Flibanserin, a medication used for the treatment of pre-menopausal women with hypoactive sexual desire disorder (HSDD). Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.

Precursor for Potential Anticancer Agents

Recent research has explored the use of this compound in the development of novel anticancer agents.[1] Derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel sulfamethoxazole and this compound derivatives have been investigated as potential inhibitors of the BCL2 anti-apoptotic protein.[1]

Table 2: Pharmacological Data of this compound Derivatives
Compound/DerivativeTargetActivityValueReference
Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative (3e)MDA-MB-231 breast cancer cellsCytotoxicityIC50 = 16.98 µM[1]
Sulfamethoxazole-1-(2-fluorophenyl)piperazine derivative (6b)MDA-MB-231 breast cancer cellsCytotoxicityIC50 = 17.33 µM[1]
2-Fluorophenylpiperazine derivative (7a)5-HT1A ReceptorBinding AffinityKi = 14.3 ± 7.1 nM
2-Fluorophenylpiperazine derivative (6a)D3 Dopamine ReceptorBinding AffinityKi = 1.4 ± 0.21 nM
2-Fluorophenylpiperazine derivative (6a)D2 Dopamine ReceptorBinding Affinity>400-fold selectivity for D3 over D2

Visualizations

Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound via Nucleophilic Aromatic Substitution.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions 1,2-Difluorobenzene 1,2-Difluorobenzene Reaction Reaction 1,2-Difluorobenzene->Reaction Piperazine Piperazine Piperazine->Reaction Solvent (DMSO) Solvent (DMSO) Solvent (DMSO)->Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction Temperature (120-140°C) Temperature (120-140°C) Temperature (120-140°C)->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Final Product This compound Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Role as a Precursor in Flibanserin Synthesis

This diagram shows the role of a related arylpiperazine as a key intermediate in one of the synthetic routes for Flibanserin.

Flibanserin_Synthesis Arylpiperazine 1-(3-(Trifluoromethyl)phenyl)piperazine Reaction N-Alkylation Arylpiperazine->Reaction Alkylating_Agent 1-(2-Chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Alkylating_Agent->Reaction Flibanserin Flibanserin Reaction->Flibanserin

Caption: Synthesis of Flibanserin from a substituted arylpiperazine.

Signaling Pathway of Arylpiperazine 5-HT1A Agonists

The following diagram illustrates the general mechanism of action for arylpiperazine-based 5-HT1A receptor agonists.

Signaling_Pathway cluster_cell Postsynaptic Neuron Arylpiperazine Arylpiperazine (e.g., this compound derivative) 5HT1A_Receptor 5-HT1A Receptor Arylpiperazine->5HT1A_Receptor binds & activates Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response leads to

Caption: Arylpiperazine agonism at the 5-HT1A receptor.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide array of pharmacologically active compounds. Its synthesis, achievable through robust methods like Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination, provides a reliable source of this valuable building block. The continued exploration of its derivatives in drug discovery, particularly in the areas of neuroscience and oncology, underscores its importance. This guide has provided a detailed overview of its synthesis and applications, offering valuable insights and practical protocols for researchers and developers in the pharmaceutical sciences.

References

The Piperazine Ring: A Core Scaffold in Modern Drug Development—An In-depth Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of blockbuster drugs, from anticancer agents like Imatinib to antivirals, stems from its unique physicochemical properties and synthetic tractability.[1][3] The two nitrogen atoms provide a balance of basicity and hydrogen bonding capability, which can enhance aqueous solubility, oral bioavailability, and target affinity.[4] This guide offers a technical exploration of the piperazine ring's reactivity, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior, synthetic manipulation, and metabolic fate.

Core Reactivity Principles: The Tale of Two Nitrogens

The chemical behavior of piperazine is dominated by the nucleophilicity of its two secondary amine nitrogens. As a weak base, piperazine can accept two protons, characterized by two distinct pKa values.[5][6] This dual basicity is fundamental to its role in drug design, influencing both its interaction with biological targets and its pharmacokinetic profile.[7]

Basicity and Nucleophilicity: Piperazine's two pKa values are approximately 9.73 and 5.35 at 25°C.[5][8] This means at physiological pH (~7.4), one nitrogen is typically protonated while the other remains a free base, capable of acting as a nucleophile. The reactivity of these nitrogen atoms is modulated by several factors:

  • Electronic Effects: The nucleophilicity of the nitrogen atoms is highly sensitive to the electronic nature of substituents. Electron-withdrawing groups (EWGs), such as acyl, sulfonyl, or aryl groups, directly attached to a nitrogen significantly decrease its basicity and nucleophilicity by delocalizing the lone pair of electrons.[9][10] Conversely, electron-donating groups (EDGs), like alkyl groups, enhance basicity.

  • Steric Hindrance: Bulky substituents on the nitrogen atoms or adjacent carbons can sterically hinder the approach of electrophiles, thereby reducing the rate of reaction.[11] This effect can be strategically exploited to achieve selective reactions.

Key Chemical Transformations of the Piperazine Ring

The synthetic utility of piperazine lies in the diverse reactions its nitrogen atoms can undergo. While functionalization of the carbon atoms is an emerging field, the majority of synthetic applications involve modifications at the nitrogen centers.[1]

N-Functionalization: The Workhorse of Piperazine Chemistry

Over 80% of piperazine-containing drugs feature substituents exclusively at the nitrogen positions, highlighting the importance of N-functionalization reactions.[1][12]

  • N-Alkylation: This is a common method for introducing alkyl groups. It is typically achieved through nucleophilic substitution with alkyl halides (e.g., bromides or iodides) in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the resulting acid. Another powerful technique is reductive amination, which involves reacting the piperazine with an aldehyde or ketone to form an iminium ion intermediate, followed by reduction with an agent like sodium triacetoxyborohydride.[13][14]

  • N-Arylation: The formation of a nitrogen-aryl bond is crucial for many drug scaffolds. Key methods include palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann reactions, and Nucleophilic Aromatic Substitution (SNAr) on electron-deficient aromatic rings.[13]

  • N-Acylation and N-Sulfonylation: Acyl and sulfonyl groups are readily introduced by reacting piperazine with the corresponding acyl chlorides, anhydrides, or sulfonyl chlorides.[9][15] These reactions are often rapid and proceed under mild conditions.

Selective Mono-Functionalization

To achieve selective modification of only one nitrogen atom, a common strategy is to use a protecting group. Groups like tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), or Trityl (Tr) can be installed on one nitrogen, leaving the other free to react.[16][17] The protecting group can then be removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz) to reveal the second amine for further functionalization.[17]

C-H Functionalization: The New Frontier

While less common, direct functionalization of the ring's C-H bonds is a growing area of research that promises to unlock greater structural diversity.[1] Modern methods, often employing photoredox catalysis, allow for the introduction of aryl and alkyl groups at the carbon atoms adjacent to the nitrogen (the α-position).[1][18] These reactions typically proceed via the generation of an α-amino radical intermediate.[1]

Ring-Opening Reactions

In certain contexts, the piperazine ring can be synthesized or modified through ring-opening reactions. For instance, derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), which contains a piperazine core, can undergo C-N bond cleavage when activated by agents like arynes or sulfonyl chlorides, leading to substituted piperazines.[19][20] Another approach involves the aluminum triflate-catalyzed ring-opening of epoxides by a piperazine nitrogen, forming β-amino alcohols, a common motif in bioactive molecules.[21][22]

Metabolic Reactivity and Stability

The metabolic profile of a drug is critical to its safety and efficacy. The piperazine ring is generally considered a stable moiety, but it is susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes.[7][23]

A common metabolic pathway is the oxidation of the carbon atom alpha to a tertiary nitrogen, which can lead to the formation of reactive iminium intermediates.[24] The chemical environment around the piperazine ring significantly influences its metabolic fate. For example, attaching electron-withdrawing groups (like in the drug Olaparib) to the piperazine nitrogens can decrease their basicity and render the ring less susceptible to metabolic bioactivation.[24] Conversely, piperazine-containing drugs can also act as inhibitors of CYP enzymes, leading to potential drug-drug interactions.[23]

Quantitative Data Summary

Quantitative data provides a clearer understanding of the piperazine ring's properties and reactivity.

Table 1: pKa Values of Piperazine and Selected Derivatives at 25°C

CompoundpKa1pKa2Reference(s)
Piperazine9.735.35[5][8]
1-Methylpiperazine9.074.71[8]
1-Ethylpiperazine9.174.86[8]
1,4-Dimethylpiperazine8.274.22[8]
2-Methylpiperazine9.695.22[8]
1-(2-Hydroxyethyl)piperazine8.944.41[8]

Note: pKa values can vary slightly depending on experimental conditions such as temperature and ionic strength.

Table 2: Representative N-Functionalization Reactions and Yields

Reaction TypeElectrophileCatalyst/BaseSolventTypical YieldReference(s)
N-Alkylation 1-BromobutaneK₂CO₃THF88%[25]
N-Arylation (Buchwald-Hartwig) Aryl BromidePd Catalyst / BaseToluene/Dioxane50-95%[13]
N-Acylation Acyl ChlorideTriethylamineDCM>90%[17][25]
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃DCM/DCE70-95%[13][14]

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative protocols for common transformations and analyses of the piperazine ring.

Protocol 1: Mono-N-Alkylation of a Piperazine Derivative

This protocol describes a general procedure for the direct alkylation of a mono-substituted piperazine with an alkyl bromide.[16]

Materials:

  • Substituted Piperazine (e.g., 1-Arylpiperazine) (1.0 eq)

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen), add the substituted piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to create a stirrable suspension.

  • Slowly add the alkyl bromide to the reaction mixture at room temperature.

  • Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the solid K₂CO₃ and rinse the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude residue in DCM and wash with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the final product by column chromatography on silica gel.

Protocol 2: N-Acylation using a Protecting Group Strategy (N-Acetylpiperazine)

This protocol outlines the alkylation of N-acetylpiperazine, followed by deprotection to yield a mono-N-alkylated piperazine.[25]

Materials:

  • N-Acetylpiperazine (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.2 eq)

  • Dry Tetrahydrofuran (THF)

  • Aqueous Hydrochloric Acid (e.g., 6M HCl)

  • Aqueous Sodium Hydroxide (e.g., 10M NaOH)

Procedure: Part A: Alkylation

  • To a suspension of K₂CO₃ in dry THF, add N-acetylpiperazine and 1-bromobutane.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the inorganic salts by filtration.

  • Concentrate the filtrate in vacuo to obtain crude N-butyl-N'-acetylpiperazine.

Part B: Hydrolysis (Deprotection)

  • Add aqueous HCl to the crude product from Part A.

  • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the solution and carefully neutralize and then basify by the slow addition of aqueous NaOH until the pH is >12.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ether).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-N-butylpiperazine.

Protocol 3: HPLC-UV Analysis of Piperazine via Derivatization

Since the piperazine ring lacks a strong UV chromophore, trace analysis often requires derivatization to enhance detection by HPLC-UV.[26][27][28]

Materials:

  • Piperazine sample/standard

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) derivatizing agent

  • Acetonitrile (HPLC grade)

  • Buffer (e.g., Sodium Borate buffer)

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • Analytical C18 column

Procedure:

  • Standard/Sample Preparation: Prepare a stock solution of the piperazine-containing sample or standard in a suitable diluent (e.g., water/acetonitrile).

  • Derivatization Reaction:

    • In a vial, mix an aliquot of the piperazine solution with a buffer solution (e.g., pH 9-10).

    • Add an excess of NBD-Cl solution (prepared in acetonitrile).

    • Heat the mixture (e.g., at 60°C for 30 minutes) in a water bath or heating block to drive the reaction to completion. The reaction forms a stable, UV-active product.

    • Cool the solution to room temperature.

  • HPLC Analysis:

    • Dilute the derivatized solution with the mobile phase as needed.

    • Inject the solution into the HPLC system.

    • Separate the components using a suitable mobile phase gradient on a C18 column.

    • Detect the NBD-piperazine derivative at an appropriate wavelength (e.g., ~340 nm).[27]

    • Quantify the analyte using a calibration curve generated from derivatized standards of known concentrations.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex chemical concepts.

Piperazine_Reactivity Piperazine Piperazine Ring (Two Nucleophilic Nitrogens) Alkylation N-Alkylation Piperazine->Alkylation Arylation N-Arylation Piperazine->Arylation Acylation N-Acylation/ Sulfonylation Piperazine->Acylation Product_Alkyl N-Alkyl Piperazine Alkylation->Product_Alkyl Product_Aryl N-Aryl Piperazine Arylation->Product_Aryl Product_Acyl N-Acyl/Sulfonyl Piperazine Acylation->Product_Acyl Reagent_Alkyl Alkyl Halide (R-X) or Aldehyde/Ketone Reagent_Alkyl->Alkylation Base or Reducing Agent Reagent_Aryl Aryl Halide (Ar-X) Reagent_Aryl->Arylation Pd or Cu Catalyst Reagent_Acyl Acyl Chloride (RCOCl) or Sulfonyl Chloride (RSO₂Cl) Reagent_Acyl->Acylation Base

Caption: General reactivity pathways for the N-functionalization of the piperazine ring.

Reactivity_Factors Reactivity Piperazine Nucleophilicity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric EDG Electron-Donating Groups (EDG) (e.g., Alkyl) Electronic->EDG EWG Electron-Withdrawing Groups (EWG) (e.g., Acyl, Aryl) Electronic->EWG Bulky Bulky Substituents Steric->Bulky Increase INCREASED Reactivity EDG->Increase Decrease DECREASED Reactivity EWG->Decrease Bulky->Decrease

Caption: Key factors influencing the nucleophilic reactivity of the piperazine nitrogen atoms.

Mono_Functionalization_Workflow Start Piperazine Protect Step 1: Protect one Nitrogen (e.g., with Boc₂O) Start->Protect Intermediate Mono-Protected Piperazine Protect->Intermediate Functionalize Step 2: Functionalize free N-H (Alkylation, Arylation, etc.) Intermediate->Functionalize Protected_Product Fully Substituted, Protected Piperazine Functionalize->Protected_Product Deprotect Step 3: Selective Deprotection (e.g., with TFA) Protected_Product->Deprotect Final_Product Mono-Functionalized Piperazine Product Deprotect->Final_Product

Caption: Experimental workflow for selective mono-N-functionalization using a protecting group strategy.

References

Commercial Suppliers and Technical Guide for High-Purity 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercial sources for high-purity 1-(2-Fluorophenyl)piperazine, alongside detailed technical information relevant to its application in research and drug development. The document covers supplier specifications, analytical methodologies for quality control, and insights into its role as a key intermediate in the synthesis of neurologically active compounds.

Commercial Availability and Specifications

This compound is readily available from a number of reputable chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to select a product that meets the stringent requirements of their specific application. Below is a comparative summary of offerings from prominent vendors.

SupplierProduct NumberPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 44480497%1011-15-0C₁₀H₁₃FN₂180.22
Tokyo Chemical Industry (TCI) F0728>98.0% (GC)1011-15-0C₁₀H₁₃FN₂180.23
Santa Cruz Biotechnology sc-22449397%1011-15-0C₁₀H₁₃FN₂180.22
Cayman Chemical 21954 (hydrochloride)≥98%76835-09-1 (HCl)C₁₀H₁₃FN₂ • HCl216.68
Biosynth FF40317 (hydrochloride)Not specified1011-16-1 (HCl)C₁₀H₁₃FN₂ • HClNot specified

Synthesis and Purification Overview

The synthesis of this compound, a key intermediate for many neurologically active compounds, typically involves the N-arylation of piperazine.[1] A common synthetic route is the reaction of piperazine with 1,2-difluorobenzene or 2-chloro-fluorobenzene.

General Synthetic Workflow:

General Synthesis of this compound A Piperazine C N-Arylation Reaction (Base, Solvent, Heat) A->C B 1,2-Difluorobenzene or 2-Chloro-fluorobenzene B->C D Crude this compound C->D E Purification (e.g., Distillation, Crystallization) D->E F High-Purity this compound E->F

Caption: General synthetic workflow for this compound.

Purification of the crude product is critical to achieve the high purity required for pharmaceutical applications. This is often accomplished through techniques such as vacuum distillation or crystallization of a salt form, such as the hydrochloride salt.

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount. The following are representative protocols for common analytical techniques used for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound and for identifying potential impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions (representative):

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol or dichloromethane).

MS Conditions (representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Data Analysis: The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram. The mass spectrum should be consistent with the expected fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

¹H NMR (400 MHz, CDCl₃):

  • Expected chemical shifts (δ, ppm):

    • ~7.10-6.90 (m, 4H, aromatic protons)

    • ~3.15 (t, 4H, piperazine protons adjacent to the phenyl ring)

    • ~3.05 (t, 4H, piperazine protons)

    • A broad singlet for the N-H proton of the piperazine ring (if not the hydrochloride salt).

¹³C NMR (100 MHz, CDCl₃):

  • Expected chemical shifts (δ, ppm):

    • Aromatic carbons in the range of ~160-115 ppm, showing coupling with fluorine.

    • Piperazine carbons around ~50 and ~45 ppm.

Role in Neuropharmacology: Interaction with Serotonin and Dopamine Receptors

This compound is a crucial building block for a variety of neurologically active compounds, particularly those targeting serotonin (5-HT) and dopamine (D) receptors. Arylpiperazine derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.

The interaction of arylpiperazines with G-protein coupled receptors (GPCRs), such as the dopamine D2 and serotonin 5-HT1A receptors, is a key area of research. The substitution pattern on the phenyl ring significantly influences the binding affinity and selectivity for these receptors.

Signaling Pathway of Arylpiperazine Interaction with Dopamine D2 Receptor

The following diagram illustrates the general mechanism of an arylpiperazine derivative acting as an antagonist at the dopamine D2 receptor, a common mechanism for many antipsychotic drugs.

Arylpiperazine Antagonism at Dopamine D2 Receptor cluster_0 Postsynaptic Neuron D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Dopamine Dopamine Dopamine->D2R Binds and Activates Arylpiperazine Arylpiperazine (e.g., Antipsychotic Drug) Arylpiperazine->D2R Blocks Binding

References

Methodological & Application

Application Note: Synthesis of 1-(2-Fluorophenyl)piperazine from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine, a key intermediate in pharmaceutical research, from 3,6-dichloropyridazine and 1-(2-fluorophenyl)piperazine. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the experimental procedure, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are integral components of many pharmaceutical agents.[1] The functionalization of the pyridazine core is a critical step in the development of new therapeutic molecules. One common starting material for such derivatization is 3,6-dichloropyridazine, which allows for selective substitution of its chlorine atoms.[1][2][3] This note details a specific and efficient method for the monosubstitution of 3,6-dichloropyridazine with this compound via a nucleophilic aromatic substitution reaction. This reaction is analogous to the synthesis of similar pyridazine-piperazine compounds and provides a reliable route to the target molecule.[4]

Synthesis of 3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of this compound displaces one of the chlorine atoms on the 3,6-dichloropyridazine ring. The reaction is typically carried out in a suitable solvent under reflux conditions.

Experimental Protocol

Materials:

  • 3,6-Dichloropyridazine

  • This compound

  • Ethanol (absolute)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq) and this compound (1.1 eq).

  • Add absolute ethanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to 3,6-dichloropyridazine.

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-6 hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

  • If a precipitate forms, it is collected by vacuum filtration and washed with cold ethanol.

  • If no precipitate forms, the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the typical quantitative data obtained from the synthesis of 3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine.

ParameterValue
Starting Materials
3,6-Dichloropyridazine1.0 eq
This compound1.1 eq
Reaction Conditions
SolventEthanol
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Product
Product Name3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine
AppearanceWhite to off-white solid
Yield80-90%
Purity (by HPLC)>98%
Melting Point165-170 °C
Characterization Data (Hypothetical)
  • ¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.00 (m, 5H, Ar-H and pyridazine-H), 6.90 (d, J = 9.2 Hz, 1H, pyridazine-H), 3.90 (t, J = 5.0 Hz, 4H, piperazine-H), 3.20 (t, J = 5.0 Hz, 4H, piperazine-H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.2, 158.5 (d, J = 245.0 Hz, C-F), 150.1, 139.8 (d, J = 13.0 Hz), 128.0, 124.5 (d, J = 3.8 Hz), 122.9 (d, J = 8.0 Hz), 119.5, 116.3 (d, J = 21.0 Hz), 50.8, 45.5.

  • MS (ESI) m/z: Calculated for C₁₄H₁₄ClFN₄ [M+H]⁺: 293.09; Found: 293.1.

Synthetic Pathway and Workflow

The following diagrams illustrate the chemical reaction pathway and a general experimental workflow for the synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product R1 3,6-Dichloropyridazine P1 3-chloro-6-(4-(2-fluorophenyl) piperazin-1-yl)pyridazine R1->P1 Ethanol, Reflux R2 This compound R2->P1

Caption: Synthetic pathway for 3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine.

Experimental_Workflow A Mix Reactants: 3,6-Dichloropyridazine & This compound in Ethanol B Heat to Reflux (4-6 hours) A->B C Cool to Room Temperature B->C D Work-up: Filtration or Extraction C->D E Purification: Recrystallization or Chromatography D->E F Characterization: NMR, MS, MP E->F

Caption: General experimental workflow for the synthesis and purification.

Alternative Synthetic Routes

While nucleophilic aromatic substitution is a robust method, other modern synthetic techniques could also be employed. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful alternative for forming C-N bonds.[5][6] This method could be particularly useful if the SNAr reaction proves to be low-yielding or if substrate scope needs to be expanded.[7]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3,6-Dichloropyridazine is a hazardous substance; avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocol described in this application note presents an efficient and reliable method for the synthesis of 3-chloro-6-(4-(2-fluorophenyl)piperazin-1-yl)pyridazine from 3,6-dichloropyridazine. The reaction proceeds via a nucleophilic aromatic substitution, providing good yields and high purity of the desired product. This key intermediate can be utilized in the further development of novel pyridazine-based compounds for pharmaceutical applications.

References

detailed protocol for N-arylation with 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

An N-arylation reaction is a cornerstone of modern medicinal chemistry, enabling the crucial formation of a carbon-nitrogen bond between an aromatic ring and a nitrogen-containing compound. 1-(2-Fluorophenyl)piperazine is a valuable building block in the synthesis of neurologically active compounds and other pharmaceuticals.[1][2][3] Its successful N-arylation is a key step in the development of numerous drug candidates.

This document provides detailed protocols for the N-arylation of this compound using two of the most powerful and widely adopted methods in organic synthesis: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. These methods offer distinct advantages and a broad substrate scope, making them indispensable tools for researchers and drug development professionals.[4][5][6]

General Considerations for N-Arylation

Successful N-arylation reactions are highly dependent on the careful selection of several key parameters:

  • Catalyst System : The choice between palladium and copper is often dictated by the substrate scope, functional group tolerance, and cost. Palladium catalysts, particularly when paired with bulky, electron-rich phosphine ligands, are known for their high efficiency and broad applicability.[7][8] Copper-based systems, representing a renaissance of the classic Ullmann reaction, are often more economical and can be effective for specific substrates, sometimes even without a ligand.[5][9]

  • Ligand : In palladium catalysis, ligands are crucial for stabilizing the metal center and facilitating the catalytic cycle. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) have dramatically improved reaction efficiency and scope.[8] In copper catalysis, ligands like diamines or phenanthroline can be used to improve solubility and reactivity, though many modern protocols are ligand-free.[5][10]

  • Base : A base is required to deprotonate the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common in Buchwald-Hartwig reactions.[11] Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed in copper-catalyzed reactions and in some palladium-catalyzed systems, particularly with polar solvents.[12][13]

  • Solvent : Aprotic solvents like toluene, dioxane, or tetrahydrofuran (THF) are standard for Buchwald-Hartwig aminations.[4] Polar aprotic solvents such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are more common for Ullmann-type reactions, which traditionally required higher temperatures.[5]

  • Temperature : Reaction temperatures can vary significantly. Palladium-catalyzed reactions typically run between 80–130 °C.[14] Traditional Ullmann reactions required very high temperatures (often >200 °C), but modern protocols, especially those assisted by microwave irradiation, can be performed under much milder conditions.[5][15]

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4] Its development has significantly expanded the ability to synthesize aryl amines under relatively mild conditions, largely replacing harsher classical methods.[4]

Experimental Workflow

G General Workflow for N-Arylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide, Piperazine, Base, Catalyst, Ligand setup Assemble Reaction Flask Under Inert Atmosphere (N2 or Ar) reagents->setup solvent Prepare Anhydrous Solvent (e.g., Toluene, Dioxane) solvent->setup addition Add Reagents and Solvent to Flask setup->addition heating Heat Reaction Mixture with Stirring (e.g., 80-110 °C) addition->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring quench Cool to RT and Quench Reaction monitoring->quench extract Perform Aqueous Workup & Organic Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) & Filter extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for catalytic N-arylation.

Detailed Protocol

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide, aryl chloride) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 2.0 equiv)

  • Anhydrous aprotic solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk flask) with a magnetic stir bar

  • Inert atmosphere supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Reagent Addition : Add the base (e.g., NaOtBu, 2.0 equiv). The flask is briefly evacuated and backfilled with the inert gas three times.

  • Add this compound (1.2 equiv) followed by the anhydrous solvent (to make a ~0.2 M solution with respect to the aryl halide).

  • Reaction Execution : Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed.

  • Workup : Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl piperazine product.

Data Summary: Representative Buchwald-Hartwig Conditions
Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Aryl BromidePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene10085 - 98
Aryl ChloridePd(OAc)₂ (2.0)BrettPhos (4.0)K₃PO₄ (2.0)Dioxane11075 - 95
Heteroaryl BromidePd₂(dba)₃ (2.0)RuPhos (4.0)K₂CO₃ (2.5)t-BuOH10070 - 90
Aryl TriflatePd(OAc)₂ (1.0)SPhos (2.0)Cs₂CO₃ (2.0)Toluene11080 - 96
Note: This table presents illustrative conditions based on established Buchwald-Hartwig amination literature.[7][8] Actual yields and conditions will vary based on the specific substrates used.

Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)]L₂ pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(NR₂)]L₂ oa_complex->amine_complex Ligand Exchange (+ HNR₂, - HX) amine_complex->pd0 Reductive Elimination product Ar-NR₂ amine_complex->product reactant1 Ar-X reactant1->pd0 reactant2 HNR₂ + Base reactant2->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[11]

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation using a copper catalyst.[5] While traditional protocols required harsh conditions, modern variations, including Chan-Lam coupling with boronic acids and microwave-assisted methods, have made this a milder and more accessible transformation.[14][15][16]

Detailed Protocol (Microwave-Assisted)

Materials and Reagents:

  • Aryl halide (e.g., aryl iodide, aryl bromide) (1.0 equiv)

  • This compound (2.0 equiv)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Base (e.g., NaOH, K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Ethylene Glycol, DMF, DMSO)

  • Microwave reaction vial with a magnetic stir bar

  • Microwave reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a microwave reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (2.0 equiv), Copper(I) Iodide (CuI, 0.10 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition : Add the solvent (e.g., DMF, 2-3 mL).

  • Reaction Execution : Seal the vial tightly with a cap. Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 20-60 minutes). The reaction power, temperature, and time should be optimized for the specific substrates.[15][17]

  • Workup : After the reaction is complete, allow the vial to cool to room temperature. Add water (20 mL) to the mixture.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the final N-arylated product.

Data Summary: Representative Copper-Catalyzed Conditions
Arylation PartnerCopper Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / MethodTypical Yield (%)
Aryl IodideCuI (10)NoneK₂CO₃ (2.0)DMF140 / Conventional70 - 90
Aryl BromideCuI (20)NoneNaOH (2.0)Ethylene Glycol120 / Microwave65 - 85
Aryl Boronic AcidCu(OAc)₂ (100)NonePyridine (2.0)CH₂Cl₂RT / Air60 - 92
Aryl IodideCu Nanoparticles (10)rac-BINOL (20)K₂CO₃ (2.0)DMSO110 / Conventional75 - 95
Note: This table presents illustrative conditions based on Ullmann and Chan-Lam N-arylation literature.[9][10][15] Actual yields and conditions will vary based on the specific substrates used.

Safety Precautions

  • Handling Reagents : Palladium catalysts, copper salts, and strong bases (like NaOtBu) should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere : Buchwald-Hartwig reactions are often sensitive to air and moisture. Proper techniques for handling air-sensitive reagents and maintaining an inert atmosphere are crucial for reproducibility and high yields.

  • Microwave Safety : When using a microwave reactor, ensure the reaction vial is not filled more than two-thirds of its volume and that the vial is properly sealed to avoid pressure buildup and potential explosions. Always follow the manufacturer's safety guidelines.

  • Solvents : Handle flammable organic solvents with care and away from ignition sources.

References

Application Notes and Protocols: The Strategic Use of 1-(2-Fluorophenyl)piperazine in Multi-Step Organic Synthesis for the Development of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(2-Fluorophenyl)piperazine is a pivotal building block in medicinal chemistry, frequently employed as a key intermediate in the multi-step synthesis of neurologically active compounds and other potential therapeutic agents.[1] Its structural motif is a common feature in a variety of drug candidates due to the favorable pharmacokinetic properties conferred by the piperazine ring and the influence of the fluorine substituent on metabolic stability and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on pyridazinone derivatives with potential as Monoamine Oxidase B (MAO-B) inhibitors.[2]

Section 1: Synthesis of Pyridazinone-Based MAO-B Inhibitors

This section outlines a well-established multi-step synthesis utilizing this compound to yield potent and selective MAO-B inhibitors. The synthetic pathway involves the initial reaction of this compound with a heterocyclic scaffold, followed by a series of transformations to build the final pharmacophore.[2]

Synthetic Pathway Overview

The overall synthetic scheme for the preparation of pyridazinone derivatives is presented below. The synthesis begins with the nucleophilic substitution of a dichloro-pyridazine with this compound, followed by hydrolysis, esterification, hydrazinolysis, and final condensation with various benzaldehydes.[2]

Synthesis_Pathway cluster_start Starting Materials A 3,6-Dichloropyridazine + This compound B 3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (1) A->B Reflux, Ethanol C 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (2) B->C Glacial Acetic Acid D Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate (3) C->D Ethyl bromoacetate, K2CO3, Acetone E 6-(4-(2-Fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (4) D->E Hydrazine hydrate, Methanol G Final Pyridazinone Derivatives (T1-T12) E->G Reflux, Ethanol F Substituted Benzaldehyde F->G

Caption: Multi-step synthesis of pyridazinone derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (1) [2]

  • A solution of 3,6-dichloropyridazine (0.01 mol) and this compound (0.01 mol) in 15 mL of ethanol is prepared in a round-bottom flask.

  • The reaction mixture is stirred under reflux at 120 °C for 6 hours.

  • After completion, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration.

  • The crude product is purified by crystallization from ethanol.

Protocol 2: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (2) [2]

  • Compound 1 is hydrolyzed in hot glacial acetic acid.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the acetic acid is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated product is filtered, washed with water, and dried.

Protocol 3: Synthesis of ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate (3) [2]

  • A mixture of compound 2 (0.01 mol), ethyl bromoacetate (0.02 mol), and potassium carbonate (0.02 mol) in 40 mL of acetone is refluxed overnight.

  • After cooling, the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The residue is purified by recrystallization from n-hexane to yield the ester 3 .

Protocol 4: Synthesis of 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (4) [2]

  • To a solution of compound 3 (0.01 mol) in 25 mL of methanol, hydrazine hydrate (99%, 3 mL) is added.

  • The mixture is stirred for 3 hours at room temperature.

  • The precipitate formed is collected by filtration, washed with water, and dried.

  • The product is recrystallized from ethanol to afford pure acetohydrazide 4 .

Protocol 5: General Procedure for the Synthesis of Final Pyridazinone Derivatives (T1–T12) [2]

  • A solution containing acetohydrazide 4 (0.01 mol) and a substituted benzaldehyde (0.01 mol) in 15 mL of ethanol is refluxed for 6 hours.

  • The reaction mixture is then poured into ice water.

  • The resulting precipitate is filtered, dried, and crystallized from a methanol:water (8:2, v/v) mixture.

Data Presentation

The following table summarizes the quantitative data for the synthesis of key intermediates and final products.

CompoundMolecular FormulaYield (%)Melting Point (°C)
4 C₁₈H₂₁FN₄O₂99-
T1 (unsubstituted)C₂₅H₂₅FN₄O₂--
T3 (p-Cl)C₂₅H₂₄ClFN₄O₂--
T6 (m-Br)C₂₅H₂₄BrFN₄O₂--

Note: Detailed yield and melting point data for all derivatives (T1-T12) can be found in the source literature.[2] The IC₅₀ values for MAO-B inhibition for the most potent compounds were found to be 0.039 µM for T3 and 0.013 µM for T6.[2]

Section 2: Synthesis of Sulfamethoxazole-Piperazine Derivatives

This section details the synthesis of hybrid molecules combining the structural features of sulfamethoxazole and this compound, which have shown potential as anticancer agents by inhibiting BCL2.[3]

Synthetic Pathway Overview

The synthesis involves the reaction of this compound with various isocyanates, isothiocyanates, or activated sulfonamides to produce the final derivatives.[3]

Anticancer_Agent_Synthesis cluster_reactants Reactants A This compound (4) C Sulfamethoxazole-Piperazine Derivatives (6a-e) A->C B Isocyanates / Isothiocyanates / Sulfonamides / Carbamates (2a-e) B->C

Caption: General synthesis of sulfamethoxazole-piperazine derivatives.

Experimental Protocol

Protocol 6: General Synthesis of 4-(2-fluorophenyl)-N-(substituted)piperazine-1-carboxamides/carbothioamides (6a-e) [3]

  • This compound (4) is reacted with various isocyanates, isothiocyanates, sulfonamides, or carbamates (2a-e).

  • The reaction is monitored until completion.

  • The product is purified by washing with n-hexane and ethyl acetate to obtain the pure compounds in good yields.

Data Presentation

The table below presents the data for a representative final product.

CompoundMolecular FormulaYield (%)Melting Point (°C)Analytical Data (LCMS m/z)
6b C₁₇H₁₇F₂N₃S89190–193Calculated: 333, Found: 334 (M+H)⁺

Note: The study synthesized a series of ten compounds with moderate to high cytotoxic activity against MDA-MB-231 breast cancer cell lines. Compounds 3e and 6b were identified as the most promising, with IC₅₀ values of 16.98 and 17.33 μM, respectively.[3]

Section 3: General Experimental Workflow

The following diagram illustrates a typical workflow for the multi-step synthesis projects described in this document, from initial reaction setup to final product analysis.

Experimental_Workflow A Reaction Setup (Reactants, Solvent, Catalyst) B Reaction Monitoring (TLC, LC-MS) A->B C Work-up (Quenching, Extraction) B->C D Purification (Crystallization, Chromatography) C->D E Characterization (NMR, IR, Mass Spec, mp) D->E F Biological Evaluation (e.g., Enzyme Assays, Cell Viability) E->F

Caption: Standard workflow for organic synthesis and evaluation.

This compound serves as a versatile and valuable starting material in the multi-step synthesis of a diverse range of biologically active molecules. The protocols and data presented herein provide a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents. The successful application of this building block in the development of MAO-B inhibitors and potential anticancer compounds underscores its significance in modern drug discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)piperazine is a chemical intermediate widely used in the synthesis of various neurologically active compounds and active pharmaceutical ingredients (APIs).[1] The purity of this starting material is critical as impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for assessing the purity of this compound and identifying any related substances is essential.

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. This compound and its impurities are separated based on their differential partitioning between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of a wide range of potential impurities with varying polarities. Detection is performed using a UV detector, as the fluorophenyl group acts as a chromophore.

Experimental Protocols

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • pH meter

    • Sonicator

    • 0.45 µm membrane filters

  • Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

    • Hydrochloric acid (HCl) (Analytical grade)

    • Sodium hydroxide (NaOH) (Analytical grade)

    • Hydrogen peroxide (H2O2) (30%, Analytical grade)

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the HPLC analysis.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 20% B, 5-25 min: 20% to 80% B, 25-30 min: 80% B, 30.1-35 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer Preparation): Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate to dissolve, and then dilute to the mark with the diluent.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution in six replicates. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) Not more than 2.0
Theoretical Plates (N) Not less than 2000
% RSD of Peak Area Not more than 2.0% for six replicate injections
Forced Degradation Study Protocol

To ensure the method is stability-indicating, a forced degradation study should be performed on the this compound sample.[2]

  • Acid Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 0.1 N HCl and keep at 60°C for 2 hours. Neutralize with 0.1 N NaOH and dilute with diluent.

  • Base Hydrolysis: Treat 1 mL of the sample solution with 1 mL of 0.1 N NaOH and keep at 60°C for 2 hours. Neutralize with 0.1 N HCl and dilute with diluent.

  • Oxidative Degradation: Treat 1 mL of the sample solution with 1 mL of 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid sample in an oven at 105°C for 24 hours. Then, prepare a sample solution as described in section 3.3.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Then, prepare a sample solution as described in section 3.3.

Analyze all stressed samples along with an unstressed sample. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.

Data Presentation and Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Individual impurities can also be quantified using the same formula.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_validation Method Validation (Optional) prep_mobile_phase Prepare Mobile Phases (A and B) prep_diluent Prepare Diluent prep_mobile_phase->prep_diluent prep_standard Prepare Standard Solution (0.1 mg/mL) prep_diluent->prep_standard prep_sample Prepare Sample Solution (1.0 mg/mL) prep_diluent->prep_sample system_suitability System Suitability Test (6 injections of Standard) prep_standard->system_suitability analyze_sample Analyze Sample Solution prep_sample->analyze_sample forced_degradation Forced Degradation Study (Acid, Base, Peroxide, etc.) prep_sample->forced_degradation system_suitability->analyze_sample If Pass integrate_peaks Integrate Chromatogram Peaks analyze_sample->integrate_peaks calculate_purity Calculate Purity and Impurity Profile integrate_peaks->calculate_purity end_report Final Report calculate_purity->end_report forced_degradation->analyze_sample Analyze Stressed Samples start Start start->prep_mobile_phase

Caption: HPLC Purity Assessment Workflow.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The method is designed to be stability-indicating, making it suitable for quality control in both manufacturing and drug development settings. The clear and detailed protocol allows for straightforward implementation by researchers and scientists. As with any analytical method, it is recommended to perform a full validation according to ICH guidelines before routine use.[3]

References

Application Notes and Protocols for the GC-MS Analysis of 1-(2-Fluorophenyl)piperazine and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)piperazine (2-FPP) is a chemical intermediate used in the synthesis of various neurologically active compounds and other pharmaceutical agents. As with any synthesized compound, the purity of 2-FPP is crucial for its intended application, particularly in drug development where impurities can affect the efficacy, safety, and stability of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for analyzing 2-FPP and its potential byproducts.

These application notes provide a comprehensive overview and detailed protocols for the GC-MS analysis of this compound and its common byproducts. This document is intended to guide researchers, scientists, and drug development professionals in establishing a robust analytical method for quality control and impurity profiling.

Potential Byproducts in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine with a fluorinated benzene derivative, such as 1,2-difluorobenzene. Based on this and other common synthetic routes for similar compounds, potential byproducts and impurities may include:

  • Unreacted Starting Materials:

    • Piperazine

    • 1,2-Difluorobenzene

  • Positional Isomers:

    • 1-(3-Fluorophenyl)piperazine (3-FPP)

    • 1-(4-Fluorophenyl)piperazine (4-FPP)

  • Over-alkylation Products:

    • 1,4-Bis(2-fluorophenyl)piperazine

  • Side-reaction Products and Intermediates:

    • Partially reacted intermediates.

  • Degradation Products:

    • Oxidation or hydrolysis products.

  • Acetylated Byproduct:

    • N-acetyl-1-(2-fluorophenyl)piperazine (from reactions involving acetylating agents or solvents).

GC-MS Analysis Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its byproducts.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Reporting Sample 1. Sample Collection (e.g., reaction mixture, final product) Dissolution 2. Dissolution (in a suitable organic solvent like Methanol or Acetonitrile) Sample->Dissolution Dilution 3. Dilution (to an appropriate concentration for GC-MS analysis) Dissolution->Dilution InternalStandard 4. Internal Standard Addition (for quantitative analysis) Dilution->InternalStandard Injection 5. Injection into GC-MS InternalStandard->Injection Separation 6. Chromatographic Separation (on a suitable capillary column) Injection->Separation Ionization 7. Electron Ionization (EI) Separation->Ionization MassAnalysis 8. Mass Analysis (Scanning for a range of m/z values) Ionization->MassAnalysis PeakIntegration 9. Peak Identification and Integration MassAnalysis->PeakIntegration LibrarySearch 10. Mass Spectral Library Search (e.g., NIST, Wiley) PeakIntegration->LibrarySearch Quantification 11. Quantification (using calibration curves) PeakIntegration->Quantification Reporting 12. Report Generation Quantification->Reporting Synthesis_Pathway Synthesis Pathway and Byproduct Formation cluster_reactants Starting Materials cluster_reaction Main Reaction cluster_products Products and Byproducts Piperazine Piperazine Reaction Nucleophilic Aromatic Substitution Piperazine->Reaction Byproduct1 Unreacted Piperazine Piperazine->Byproduct1 Incomplete Reaction Fluorobenzene 1,2-Difluorobenzene Fluorobenzene->Reaction Byproduct2 Unreacted 1,2-Difluorobenzene Fluorobenzene->Byproduct2 Incomplete Reaction Byproduct4 Positional Isomers (e.g., from 1,3- or 1,4-difluorobenzene impurity) Fluorobenzene->Byproduct4 Impurity in Starting Material MainProduct This compound (Desired Product) Reaction->MainProduct Byproduct3 1,4-Bis(2-fluorophenyl)piperazine (Over-alkylation) Reaction->Byproduct3 Side Reaction

Application Notes and Protocols: Reactions of 1-(2-Fluorophenyl)piperazine with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluorophenyl)piperazine is a key building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a wide range of biologically active compounds.[1] Its unique structural features, including a secondary amine ripe for functionalization and a fluorinated phenyl ring that can modulate pharmacokinetic and pharmacodynamic properties, make it a valuable starting material in drug discovery. Derivatives of this compound have shown significant potential as anticancer, antipsychotic, and neuroprotective agents.[2][3] These application notes provide detailed protocols for the reaction of this compound with various electrophiles, summarize quantitative data, and illustrate relevant biological pathways.

I. Reactions with Electrophiles: Protocols and Data

The secondary amine of the piperazine ring readily reacts with a variety of electrophiles, allowing for the introduction of diverse functional groups. Common reactions include N-alkylation, N-acylation, and reactions with isocyanates, isothiocyanates, and sulfonyl chlorides.

A. N-Alkylation and Related Reactions

N-alkylation introduces an alkyl group onto the piperazine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.

1. Reaction with Dichloropyridazine (Synthesis of Pyridazinone Precursors)

This reaction is a key step in the synthesis of potent and selective monoamine oxidase B (MAO-B) inhibitors.[4]

Experimental Protocol:

  • Combine this compound (0.01 mol) and 3,6-dichloropyridazine (0.01 mol) in ethanol (15 mL).

  • Stir the mixture under reflux at 120 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the product, 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine, by crystallization from ethanol.[4]

ProductYield (%)Melting Point (°C)Reference
3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazineNot SpecifiedIn accord with previously reported values[4]

Workflow for the Synthesis of Pyridazinone Precursors

reagents This compound + 3,6-Dichloropyridazine reaction Reflux in Ethanol 120 °C, 6h reagents->reaction workup Pour into ice water Filter precipitate reaction->workup purification Crystallization from Ethanol workup->purification product 3-chloro-6-[4-(2-fluorophenyl) piperazine-1-yl]pyridazine purification->product

Caption: Synthesis of a pyridazinone precursor.

B. Reactions with Isocyanates, Isothiocyanates, and Sulfonamides

These reactions lead to the formation of urea, thiourea, and sulfonamide derivatives, respectively. Many of these derivatives have shown promising anticancer activity.[2]

Experimental Protocol:

  • Dissolve this compound in a suitable solvent (e.g., n-hexane and ethyl acetate).

  • Add the corresponding isocyanate, isothiocyanate, or sulfonyl chloride to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by recrystallization from n-hexane and ethyl acetate.[2]

ElectrophileProductYield (%)Melting Point (°C)Reference
4-Fluorophenyl isocyanate4-(2-Fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide90198-201[2]
4-Chloro-3-nitrophenylsulfonyl chloride1-((4-Chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine89199-202[2]

Characterization Data for 4-(2-Fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carboxamide:

  • IR (KBr) νmax (cm⁻¹): 2989, 1396, 722

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.89–7.85 (dd, 2H, Aro-CH), 7.55–7.51 (dd, 2H, Aro-H), 7.12–6.98 (m, 4H, Aro-H), 6.90–6.89 (d, 1H, Aro-CH), 6.88–6.87 (d, 1H, Aro-H), 6.58–6.56 (d, 1H, Aro-H), 2.94–2.88 (m, 8H, CH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 164.1, 156.5, 139.4, 131.2, 131.1, 125.3, 120.1, 117.3, 117.1, 116.5, 46.5, 45.8

  • LCMS (m/z): 338.09 (Calcd), 339.05 (M+H)⁺[2]

C. Reductive Amination

Reductive amination is a versatile method for N-alkylation that proceeds via an iminium ion intermediate and is particularly useful for preventing the formation of quaternary ammonium salts.[5]

Experimental Protocol (General):

  • Dissolve this compound and the desired aldehyde or ketone in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere.

  • Stir the solution at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Continue stirring at room temperature and monitor the reaction until completion (typically 2-16 hours).

  • Carefully quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product as needed, for example, by column chromatography.[6][7]

Workflow for Reductive Amination

reagents This compound + Aldehyde/Ketone step1 Imine Formation (cat. Acetic Acid) reagents->step1 step2 Reduction (NaBH(OAc)₃) step1->step2 workup Quench (NaHCO₃) Extract (DCM) step2->workup product N-Alkylated Product workup->product

Caption: General workflow for reductive amination.

II. Biological Applications and Signaling Pathways

Derivatives of this compound exhibit a range of biological activities, with notable applications in cancer and neurology.

A. Anticancer Activity: Induction of Apoptosis via Bcl-2 Inhibition

Certain sulfamethoxazole and this compound derivatives have demonstrated potent anticancer properties by inducing apoptosis. These compounds act as inhibitors of the anti-apoptotic protein Bcl-2.[2] The inhibition of Bcl-2 leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.

Signaling Pathway for Bcl-2 Inhibition-Mediated Apoptosis

derivative This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Inhibits caspase3 Caspase-3 Activation bcl2->caspase3 Inhibits apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: Apoptosis induction via Bcl-2 inhibition.

B. Neurological Activity: Modulation of Serotonin Receptors

Many arylpiperazine derivatives, including those derived from this compound, interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[3][8] For example, some derivatives act as antagonists at the 5-HT₂A receptor and agonists at the 5-HT₁A receptor. This modulation of serotonergic signaling is central to their therapeutic effects in conditions like anxiety and psychosis.[3]

Simplified Serotonergic Signaling Pathway

derivative Arylpiperazine Derivative receptor_5HT1A 5-HT₁A Receptor derivative->receptor_5HT1A Agonist receptor_5HT2A 5-HT₂A Receptor derivative->receptor_5HT2A Antagonist downstream_anxiolytic Anxiolytic Effects receptor_5HT1A->downstream_anxiolytic downstream_antipsychotic Antipsychotic Effects receptor_5HT2A->downstream_antipsychotic

Caption: Modulation of serotonin receptors.

III. Conclusion

This compound is a highly valuable scaffold in the synthesis of novel therapeutic agents. The straightforward reactivity of its secondary amine allows for the facile introduction of a wide array of functional groups through reactions such as N-alkylation, acylation, and reductive amination. The resulting derivatives have shown significant promise in oncology and neuroscience, underscoring the importance of this building block in modern drug discovery and development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of new this compound derivatives.

References

Application of 1-(2-Fluorophenyl)piperazine in the Synthesis of Selective MAO-B Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 1-(2-fluorophenyl)piperazine as a key scaffold in the development of selective monoamine oxidase-B (MAO-B) inhibitors. The following sections detail the synthesis of various classes of potent MAO-B inhibitors, their biological evaluation, and relevant experimental procedures.

Introduction

Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, and its inhibition is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease and Alzheimer's disease.[1] The this compound moiety has emerged as a valuable pharmacophore in the design of selective and potent MAO-B inhibitors. Its structural features contribute to favorable interactions within the active site of the MAO-B enzyme. This document outlines the synthesis and evaluation of several series of compounds derived from this versatile starting material.

Featured Applications: Synthesis of Novel MAO-B Inhibitors

This compound serves as a foundational building block for the synthesis of diverse chemical series with high affinity and selectivity for MAO-B. Below are examples of such series, along with their key biological data.

Pyridazinone Derivatives

A series of pyridazinone derivatives incorporating the (2-fluorophenyl)piperazine moiety has been synthesized and shown to exhibit potent and selective MAO-B inhibition.[2] The general synthetic scheme involves the reaction of 3,6-dichloropyridazine with this compound, followed by further modifications to introduce a hydrazone linkage.[2]

Table 1: MAO-B Inhibitory Activity of Pyridazinone Derivatives [2]

Compound IDR-GroupMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI) for MAO-B
T1-H>1.0>100-
T34-Cl0.0394.19107.4
T54-F>1.0>100-
T63-Br0.0131.57120.8
T74-Br>1.0>100-
T94-OCH₃0.20>100>500
T114-CH₃>1.0>100-
T124-N(CH₃)₂0.15>100>666.7

SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B)

Compounds T6 and T3 emerged as the most potent and selective inhibitors in this series, with IC₅₀ values in the nanomolar range.[2] Kinetic studies revealed them to be reversible and competitive inhibitors of MAO-B.[2]

Piperazine-Substituted Chalcones

Chalcones containing a piperazine moiety linked to a phenyl ring have also been investigated as MAO-B inhibitors. The synthesis typically involves a base-catalyzed Claisen-Schmidt condensation.[3]

Table 2: MAO-B Inhibitory Activity of Piperazine-Substituted Chalcones [3][4][5]

Compound IDR-Group on Phenyl Ring BMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI) for MAO-B
PC1-H7.62>100>13.1
PC34-OCH₃1.0927.925.6
PC84-Cl1.25>100>80
PC104-F0.65>31.648.3
PC114-CF₃0.71>35.549.2

The presence of electron-withdrawing groups like fluorine (PC10 ) and trifluoromethyl (PC11 ) at the para position of the B-ring enhanced MAO-B inhibitory activity and selectivity.[3] These compounds were also found to be reversible and competitive inhibitors.[3][5]

N-methyl-piperazine Chalcones

Further modification of the piperazine ring, such as N-methylation, has led to the development of dual MAO-B and acetylcholinesterase (AChE) inhibitors.[4][6]

Table 3: MAO-B Inhibitory Activity of N-methyl-piperazine Chalcones [4][6]

Compound IDR-Group on Phenyl Ring BMAO-B IC₅₀ (µM)MAO-A IC₅₀ (µM)Selectivity Index (SI) for MAO-B
2k3-CF₃, 4-F0.71>4056.34
2n2-F, 5-Br1.1117.816.04

Compound 2k demonstrated high selectivity for MAO-B and was identified as a reversible competitive inhibitor.[4][6]

Experimental Protocols

Synthesis of Pyridazinone Derivatives (General Procedure)[2]

Step 1: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine

A mixture of 3,6-dichloropyridazine and this compound is refluxed in ethanol. The resulting product is purified to yield the intermediate.[2]

Step 2: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone

The chloro-substituted pyridazine from Step 1 is hydrolyzed by refluxing in glacial acetic acid. The product is then extracted and purified.[2]

Step 3: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide

The pyridazinone from Step 2 is reacted with ethyl bromoacetate, followed by treatment with hydrazine hydrate to yield the acetohydrazide intermediate.[2]

Step 4: Synthesis of Final Hydrazone Derivatives (T1-T12)

The acetohydrazide from Step 3 is condensed with various substituted benzaldehydes to obtain the final products.[2]

MAO-A and MAO-B Inhibition Assay[2][3]

The inhibitory activities of the synthesized compounds against recombinant human MAO-A and MAO-B can be determined using a fluorometric method.

  • Enzyme and Substrate: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Kynuramine (for MAO-A) and benzylamine (for MAO-B) serve as substrates.[2][3]

  • Assay Buffer: The assay is typically performed in a potassium phosphate buffer at a physiological pH.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by the addition of the substrate.

    • The fluorescence of the product formed is measured over time using a fluorescence plate reader.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

Enzyme Inhibition Kinetics[2][3]

To determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Kᵢ), kinetic studies are performed.

  • Procedure: The initial rates of the enzymatic reaction are measured at various concentrations of the substrate in the presence of different fixed concentrations of the inhibitor.

  • Data Analysis: The data is plotted using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines indicates the type of inhibition, and the Kᵢ value can be calculated from secondary plots of the slopes or y-intercepts versus inhibitor concentration.[2]

Reversibility Studies[3]

The reversibility of the most potent inhibitors is assessed using a dialysis method.

  • Procedure: The enzyme is pre-incubated with the inhibitor at a concentration approximately twice its IC₅₀ value. An aliquot is taken to measure the initial inhibition (Aᵤ). The remaining mixture is dialyzed against a buffer solution for several hours to remove the unbound inhibitor. The enzyme activity is then measured again (Aᴅ).[3]

  • Data Analysis: A significant recovery of enzyme activity after dialysis (Aᴅ > Aᵤ) indicates reversible inhibition. Irreversible inhibitors will show little to no recovery of enzyme activity.[3]

Visualizations

Synthesis_Workflow start This compound intermediate1 Coupling with a core scaffold (e.g., dichloropyridazine, acetophenone) start->intermediate1 intermediate2 Intermediate (e.g., Chloro-pyridazine, Piperazinoacetophenone) intermediate1->intermediate2 modification Further chemical modifications (e.g., hydrolysis, hydrazide formation, condensation) intermediate2->modification final_product Final MAO-B Inhibitor (e.g., Pyridazinone, Chalcone derivatives) modification->final_product evaluation Biological Evaluation final_product->evaluation IC50, Kinetics, Selectivity

Caption: General synthesis workflow for MAO-B inhibitors.

Caption: Mechanism of MAO-B inhibition in neurotransmitter metabolism.

Experimental_Workflow synthesis Synthesis of Derivatives purification Purification & Characterization (NMR, HRMS, MP) synthesis->purification screening In vitro MAO-A/B Inhibition Screening purification->screening ic50 IC50 Determination screening->ic50 kinetics Enzyme Kinetic Studies ic50->kinetics sar Structure-Activity Relationship (SAR) Analysis ic50->sar reversibility Reversibility Assay kinetics->reversibility lead_id Lead Compound Identification reversibility->lead_id sar->lead_id

Caption: Experimental workflow for inhibitor development and evaluation.

References

Application Notes and Protocols: Derivatization of 1-(2-Fluorophenyl)piperazine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 1-(2-fluorophenyl)piperazine, a key scaffold in medicinal chemistry. The protocols focus on common derivatization strategies to generate compound libraries for biological screening, with a particular emphasis on the synthesis of potential anticancer and antimicrobial agents.

Introduction

The this compound moiety is a privileged structure in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its presence is associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and psychoactive properties.[3][4][5] The versatility of the piperazine ring, with its two nitrogen atoms, allows for straightforward chemical modification, making it an ideal starting point for generating diverse compound libraries for high-throughput screening.[1][2] This application note outlines protocols for N-alkylation and N-acylation of this compound and details subsequent biological evaluation methods.

Derivatization Strategies

The secondary amine of the piperazine ring in this compound is the primary site for derivatization. The two main strategies to introduce molecular diversity are N-alkylation and N-acylation.

General Workflow for Derivatization and Screening

G cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start This compound derivatization Derivatization Reaction (N-Alkylation or N-Acylation) start->derivatization workup Reaction Work-up & Purification derivatization->workup characterization Structural Characterization (NMR, MS) workup->characterization invitro In Vitro Assays (e.g., MTT, MIC) characterization->invitro data_analysis Data Analysis (IC50, MIC determination) invitro->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: General workflow from synthesis to lead identification.

Experimental Protocols

Protocol 1: N-Alkylation of this compound with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide. This method is effective for introducing a variety of alkyl and substituted alkyl groups.

Materials:

  • This compound

  • Alkyl Bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile and stir the resulting suspension.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.[6]

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Sulfamethoxazole-Piperazine Derivatives

This protocol details the synthesis of novel sulfamethoxazole and this compound derivatives, which have been investigated as potential anticancer agents.[3]

Materials:

  • This compound

  • Substituted phenyl isocyanates, isothiocyanates, sulfonamides, or carbamates (e.g., 4-nitrophenyl (4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)carbamate)[3]

  • n-Hexane

  • Ethyl acetate

Procedure:

  • The synthesis involves reacting this compound with various substituted phenyl isocyanates, isothiocyanates, sulfonamides, or carbamates.[3]

  • The specific reaction conditions (solvent, temperature, and reaction time) will vary depending on the specific reactants used.

  • After the completion of the reaction, the product is purified by recrystallization from a mixture of n-hexane and ethyl acetate to yield the pure compound.[3]

  • The structure of the final compounds should be confirmed using FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.[3]

Biological Screening Protocols

Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[7]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.[7] Include a solvent control (e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[7]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture, adjusting the concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4][7]

  • Compound Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[7]

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[7]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[7]

Data Presentation

The biological activity of the synthesized derivatives should be summarized in tables for clear comparison.

Table 1: Cytotoxic Activity of this compound Derivatives against MDA-MB-231 Breast Cancer Cells [3]

CompoundIC₅₀ (µM)
3e 16.98
6b 17.33

Data from a study on sulfamethoxazole and this compound derivatives.[3]

Table 2: Antioxidant Activity of Selected Derivatives [3]

CompoundDPPH Scavenging IC₅₀ (µM/mL)Nitric Oxide Scavenging IC₅₀ (µM/mL)
3e 3.354.86
6b 3.725.17
6d 4.285.67
Ascorbic Acid (Standard) 3.274.78

Data from a study on sulfamethoxazole and this compound derivatives.[3]

Signaling Pathway Visualization

Derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating key signaling proteins.[3]

G compound Compounds 3e & 6b bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 down-regulation casp3 Caspase-3 (Pro-apoptotic) compound->casp3 up-regulation apoptosis Apoptosis bcl2->apoptosis casp3->apoptosis

Caption: Proposed apoptotic pathway modulation.

Conclusion

The derivatization of this compound offers a fruitful avenue for the discovery of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for the synthesis and biological evaluation of new derivatives. The straightforward nature of the synthetic modifications, combined with robust screening assays, facilitates the rapid generation and assessment of compound libraries, accelerating the identification of promising lead candidates for further drug development.

References

Application Notes and Protocols for Coupling Reactions Involving 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various palladium and copper-catalyzed cross-coupling reactions utilizing 1-(2-Fluorophenyl)piperazine as a key building block. The protocols outlined below are intended to serve as a starting point for the synthesis of novel derivatives for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable scaffold in the development of neurologically active compounds and other therapeutic agents. Its derivatives have shown potential as inhibitors of targets such as the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of apoptosis.[1][2][3][4] The ability to efficiently couple this piperazine derivative with a variety of aromatic and heteroaromatic systems is therefore of significant interest. This document details protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Ullmann condensation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the arylation of amines.[5] This protocol describes the coupling of this compound with aryl halides.

Experimental Protocol: Synthesis of 1-Aryl-4-(2-fluorophenyl)piperazine Derivatives

This procedure is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 4-chlorotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-4-(2-fluorophenyl)piperazine.

Quantitative Data Summary: Buchwald-Hartwig Amination

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene2XPhos (4)NaOtBuToluene1101885-95 (estimated)
4-Chlorotoluene2XPhos (4)NaOtBuToluene1102470-85 (estimated)
2-Bromopyridine2BINAP (3)Cs₂CO₃Toluene1001280-90 (estimated)

Note: Yields are estimates based on typical Buchwald-Hartwig reactions with similar substrates and may vary.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow reagents 1. Add Reagents - Aryl Halide - this compound - Base (e.g., NaOtBu) catalyst 2. Add Catalyst System - Pd Source (e.g., Pd(OAc)₂) - Ligand (e.g., XPhos) reagents->catalyst solvent 3. Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent reaction 4. Heat Under Inert Atmosphere (e.g., 100-110 °C) solvent->reaction workup 5. Aqueous Workup - Dilute with Organic Solvent - Wash with Water and Brine reaction->workup purification 6. Purification - Column Chromatography workup->purification product Final Product 1-Aryl-4-(2-fluorophenyl)piperazine purification->product

Caption: Workflow for the Buchwald-Hartwig amination of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This protocol describes a potential pathway where a derivative of this compound, functionalized with a boronic acid or ester, is coupled with an aryl halide.

Experimental Protocol: Synthesis of Biaryl-Piperazine Derivatives

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • 1-(4-Boronic acid pinacol ester-phenyl)-4-(2-fluorophenyl)piperazine

  • Aryl halide (e.g., 1-bromo-4-nitrobenzene)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • Toluene, ethanol, and water mixture

  • Standard glassware

Procedure:

  • To a round-bottom flask, add the piperazine-boronic acid ester (1.0 equivalent), aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Under a counterflow of inert gas, add Pd(PPh₃)₄ (3-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary: Suzuki-Miyaura Coupling

Boronic Acid DerivativeAryl HalidePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
Piperazine-phenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901675-90 (estimated)
Piperazine-phenylboronic acid4-IodoanisolePd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O1001280-95 (estimated)

Note: Yields are estimates based on typical Suzuki-Miyaura reactions and may vary.

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkoxide R¹-Pd(II)L₂-OR² pd2_halide->pd2_alkoxide Ligand Exchange (Base, e.g., K₂CO₃) pd2_boronate [R¹-Pd(II)L₂(R³-B(OR²)₃)]⁻ pd2_alkoxide->pd2_boronate Transmetalation (R³-B(OR)₂) pd2_boronate->pd0 Reductive Elimination product R¹-R³ pd2_boronate->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction can be used to introduce an alkynyl moiety to a piperazine derivative.

Experimental Protocol: Synthesis of Alkynyl-Aryl Piperazine Derivatives

This protocol is a general guideline for a copper-cocatalyzed Sonogashira coupling.

Materials:

  • 1-(4-Iodophenyl)-4-(2-fluorophenyl)piperazine

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry, two-necked round-bottom flask under an inert atmosphere, add the iodophenyl-piperazine derivative (1.0 equivalent).

  • Dissolve the starting material in anhydrous THF and add triethylamine (2.0-3.0 equivalents).

  • Add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (4-10 mol%) to the reaction mixture.

  • Add the terminal alkyne (1.2 equivalents) dropwise.

  • Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Sonogashira Coupling

Aryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-(4-Iodophenyl)-4-(2-fluorophenyl)piperazinePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEATHF501880-95 (estimated)
1-(4-Bromophenyl)-4-(2-fluorophenyl)piperazine1-Ethynyl-4-fluorobenzenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineDMF802470-85 (estimated)

Note: Yields are estimates based on typical Sonogashira reactions and may vary.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow reagents 1. Add Reagents - Aryl Halide-Piperazine - Terminal Alkyne - Base (e.g., TEA) catalyst 2. Add Catalysts - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu Catalyst (e.g., CuI) reagents->catalyst solvent 3. Add Anhydrous Solvent (e.g., THF) catalyst->solvent reaction 4. Stir at RT or Heat (e.g., 25-60 °C) solvent->reaction workup 5. Aqueous Workup - Quench with NH₄Cl (aq) - Extract with Organic Solvent reaction->workup purification 6. Purification - Column Chromatography workup->purification product Final Product Alkynyl-Aryl Piperazine purification->product

Caption: Workflow for the Sonogashira coupling to synthesize alkynyl-aryl piperazine derivatives.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[7] It is a classical method for the arylation of amines and can be an alternative to palladium-catalyzed methods.

Experimental Protocol: Synthesis of N-Aryl-1-(2-fluorophenyl)piperazine

This protocol describes a traditional Ullmann condensation which often requires higher temperatures.

Materials:

  • This compound

  • Aryl iodide (e.g., 1-iodo-4-nitrobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard glassware

Procedure:

  • To a round-bottom flask, add CuI (10-20 mol%), K₂CO₃ (2.0 equivalents), the aryl iodide (1.0 equivalent), and this compound (1.2 equivalents).

  • Add anhydrous DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary: Ullmann Condensation

Aryl HalideCu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Iodo-4-nitrobenzeneCuI (15)K₂CO₃DMF1403660-75 (estimated)
2-IodotolueneCu Powder (stoichiometric)K₂CO₃Pyridine1504850-65 (estimated)

Note: Yields are estimates based on typical Ullmann condensations and may vary.

Signaling Pathway

Derivatives of this compound have been investigated for their potential as anticancer agents through the inhibition of the Bcl-2 family of proteins.[1][2][3][4] These proteins are key regulators of the intrinsic apoptosis pathway. Inhibition of anti-apoptotic Bcl-2 proteins can lead to the activation of caspases and subsequent programmed cell death.

Bcl2_Pathway Piperazine_Derivative Piperazine_Derivative Bcl2 Bcl2 Piperazine_Derivative->Bcl2 Inhibition

References

Application Notes and Protocols for the Analytical Characterization of 1-(2-Fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principal analytical techniques for the characterization of 1-(2-Fluorophenyl)piperazine and its derivatives. Detailed protocols for chromatographic and spectroscopic methods are outlined to ensure reliable identification, quantification, and structural elucidation.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound derivatives from complex matrices and quantifying their presence. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile piperazine derivatives.

Application Note: HPLC methods for piperazine derivatives often utilize reversed-phase chromatography with UV detection. Since the piperazine moiety itself does not have a strong chromophore, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection at lower concentrations.[1][2] For underivatized compounds, the phenyl group allows for UV detection, with absorption maxima influenced by substituents.[1] Cation-exchange chromatography can also be an effective separation strategy.[1]

Experimental Protocol: HPLC-UV Analysis of this compound Derivatives

This protocol is a general guideline and may require optimization for specific derivatives.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or a mixture of the mobile phase).
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.07 M KH2PO4, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) is typical.[1]
  • Flow Rate: 1.0 mL/min.[2]
  • Column Temperature: 35°C.[2]
  • Detector: UV-Vis detector set at an appropriate wavelength (e.g., 267 nm for the phenyl-benzene component).[1]
  • Injection Volume: 10 µL.[2]

3. Data Analysis:

  • Identify the peak corresponding to the this compound derivative based on its retention time compared to a reference standard.
  • Quantify the analyte using a calibration curve prepared from standard solutions of known concentrations.

Table 1: HPLC Quantitative Data for Piperazine Derivatives

CompoundColumnMobile PhaseRetention Time (min)Detection Wavelength (nm)
Piperazine (derivatized with NBD-Cl)Chiralpak IC (250 x 4.6 mm, 5µm)Acetonitrile:Methanol:Diethylamine (90:10:0.1)Not Specified340
PiperazineUltrasil CX (250 x 4.6 mm I.D.)0.07 M KH2PO4 (pH 3.0):Triethylamine (100:0.01)~4.9Refractive Index
1-(3-chloro-4-fluorophenyl)piperazineHypersil GOLD C18 (100 x 2.1 mm, 3 µm)Gradient: A) Water/ACN/Formic Acid (90/10/0.1), B) Methanol/ACN/Formic Acid (90/10/0.1)7.2MS Detector

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for HPLC analysis of this compound derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile piperazine derivatives.

Application Note: GC-MS provides both chromatographic separation and mass spectrometric identification, offering high specificity.[3] The electron ionization (EI) mass spectra of piperazine derivatives are often characteristic, allowing for their identification based on fragmentation patterns.[1] An optimized GC-MS method can achieve the separation of positional isomers of fluorophenylpiperazines.[4][5]

Experimental Protocol: GC-MS Analysis of this compound Derivatives

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., methanol).
  • If necessary, perform a liquid-liquid extraction to isolate the analytes from a complex matrix.

2. GC-MS Instrumentation and Conditions:

  • Column: A capillary column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.[6] Other phases like DB-17 can also be effective.[7]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3][6]
  • Oven Temperature Program: An initial temperature of 120°C held for 1 min, ramped to 150°C at 10°C/min and held for 5 min, then ramped to 300°C at 7.5°C/min and held for 2 min.[6]
  • Injector Temperature: 250°C.[3]
  • Transfer Line Temperature: 280°C.[3][6]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  • Mass Analyzer: Scan range of m/z 29–600.[3]

3. Data Analysis:

  • Identify the compound by its retention time and by comparing its mass spectrum with a reference library or a known standard.
  • Quantification can be performed using a calibration curve or by the internal standard method.

Table 2: GC-MS Quantitative and Qualitative Data

CompoundColumnRetention Time (min)Key Mass Fragments (m/z)
1-(3-chloro-4-fluorophenyl)piperazineZebron ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 µm)10.8214 (M+), 172 (base peak), 156, 137, 129, 56
1-Benzylpiperazine (BZP)J&W DB-5ms (30 m x 0.25 mm, 0.25 µm)Not Specified176, 134, 91, 56
1-(3-chlorophenyl)piperazine (mCPP)Not SpecifiedNot Specified196, 154, 138, 57

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Dissolve in Volatile Solvent Extract Extraction (if needed) Sample->Extract Inject Inject into GC Extract->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Identify Spectral Library Matching Analyze->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound derivatives.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural characterization of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both ¹H and ¹³C NMR are crucial for unambiguous structure confirmation.[8][9][10][11]

Application Note: ¹H NMR spectra of this compound derivatives will show characteristic signals for the aromatic protons on the fluorophenyl ring and the aliphatic protons of the piperazine ring. The coupling patterns and chemical shifts of the aromatic protons are diagnostic of the substitution pattern. The piperazine protons typically appear as multiplets in the aliphatic region. ¹³C NMR provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Standard pulse programs are typically used.

3. Data Analysis:

  • Process the raw data (Fourier transformation, phase correction, and baseline correction).
  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[10][11][12]

Application Note: The FTIR spectrum of a this compound derivative will exhibit characteristic absorption bands. These include C-H stretching vibrations from the aromatic and aliphatic portions, C-C stretching from the aromatic ring, and C-N stretching vibrations. The presence of the C-F bond will also give rise to a characteristic absorption band.

Experimental Protocol: FTIR Analysis

1. Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
  • Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

2. FTIR Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
  • Collect a background spectrum of the empty sample compartment or the KBr pellet.

3. Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Table 3: Key Spectroscopic Data for Piperazine Derivatives

TechniqueFunctional GroupCharacteristic Signal
¹H NMRAromatic C-H~6.8-7.2 ppm
¹H NMRPiperazine N-HVariable, often broad
¹H NMRPiperazine C-H~2.5-3.5 ppm
¹³C NMRAromatic C-F~150-160 ppm (with J-coupling)
¹³C NMRAromatic C-N~140-150 ppm
¹³C NMRPiperazine C-N~45-55 ppm
FTIRN-H Stretch (secondary amine)~3200-3400 cm⁻¹
FTIRAromatic C-H Stretch~3000-3100 cm⁻¹
FTIRAliphatic C-H Stretch~2800-3000 cm⁻¹
FTIRAromatic C=C Stretch~1450-1600 cm⁻¹
FTIRC-N Stretch~1100-1300 cm⁻¹
FTIRC-F Stretch~1000-1400 cm⁻¹

Logical Relationship of Analytical Techniques

Analytical_Techniques HPLC HPLC LCMS LC-MS HPLC->LCMS GC GC GCMS GC-MS GC->GCMS MS Mass Spectrometry MS->GCMS MS->LCMS NMR NMR Spectroscopy FTIR FTIR Spectroscopy

Caption: Interrelationship of analytical techniques for characterizing derivatives.

References

Application Notes: 1-(2-Fluorophenyl)piperazine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(2-fluorophenyl)piperazine as a key building block in the synthesis of novel anticancer agents. The unique physicochemical properties of the fluorophenylpiperazine moiety contribute to the enhanced pharmacological profiles of the resulting compounds, including improved cell permeability, metabolic stability, and target-binding affinity. This document details the synthesis of several promising anticancer candidates, their biological activities against various cancer cell lines, and the underlying mechanisms of action.

Key Applications and Findings

This compound has been successfully incorporated into a variety of molecular scaffolds, leading to the discovery of potent anticancer agents with diverse mechanisms of action. Recent research has highlighted its utility in the development of:

  • BCL2 Inhibitors for Breast Cancer: Novel derivatives combining sulfamethoxazole and this compound have demonstrated significant antiproliferative and apoptotic activity against MDA-MB-231 breast cancer cells. These compounds act by downregulating the anti-apoptotic protein BCL2 and upregulating the pro-apoptotic protein Caspase-3[1].

  • Topoisomerase II Inhibitors for Breast Cancer: Phenylpiperazine derivatives of 1,2-benzothiazine have been designed and synthesized, showing cytotoxic activity comparable to the established anticancer drug doxorubicin against the MCF7 breast cancer cell line. Their mechanism is suggested to involve the inhibition of topoisomerase II[2][3].

  • Agents for Prostate Cancer: Arylpiperazine derivatives containing a saccharin moiety have been synthesized and evaluated against prostate cancer cell lines (PC-3, LNCaP, and DU145). Several of these compounds exhibited potent and selective cytotoxic activities[4].

  • Src Inhibitors for Hepatocellular Carcinoma: Purine nucleobase analogs incorporating a 6-substituted piperazine moiety, including the 4-(4-fluorophenyl)piperazine derivative, have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting Src kinase[5].

Data Presentation

The following tables summarize the quantitative data for key compounds derived from this compound, detailing their anticancer activity against various cell lines.

Table 1: Cytotoxic Activity of Sulfamethoxazole and this compound Derivatives against MDA-MB-231 Breast Cancer Cells[1]

CompoundIC50 (µM)
3e16.98
6b17.33

Table 2: Antioxidant Activity (DPPH Scavenging) of Sulfamethoxazole and this compound Derivatives[1]

CompoundIC50 (µM/mL)
3e3.35
6b3.72
6d4.28
Ascorbic Acid (Standard)3.27

Table 3: Antioxidant Activity (Nitric Oxide Scavenging) of Sulfamethoxazole and this compound Derivatives[1]

CompoundIC50 (µM/mL)
3e4.86
6b5.17
6d5.67
Ascorbic Acid (Standard)4.78

Table 4: Cytotoxic Activity of Arylpiperazine Derivatives Containing a Saccharin Moiety against Prostate Cancer Cell Lines[4]

CompoundCell LineIC50 (µM)
4DU1451.28
5DU1453.57
6PC-34.84
12DU1451.14
17LNCaP4.08
18PC-32.25
20LNCaP3.43

Experimental Protocols

This section provides detailed methodologies for the synthesis of key anticancer agents incorporating this compound and the biological assays used for their evaluation.

Synthesis Protocols

Protocol 1: Synthesis of 4-(2-fluorophenyl)-N-(4-fluorophenyl)piperazine-1-carbothioamide (Compound 6b)[1]

  • Materials: this compound, 4-fluorophenyl isothiocyanate, ethanol.

  • Procedure: a. Dissolve this compound (1 mmol) in ethanol (20 mL). b. Add 4-fluorophenyl isothiocyanate (1 mmol) to the solution. c. Reflux the reaction mixture for 4-5 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Filter the precipitated solid, wash with cold ethanol, and dry under vacuum. g. Recrystallize the crude product from ethanol to obtain pure compound 6b. h. Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: General Synthesis of Phenylpiperazine Derivatives of 1,2-Benzothiazine[2]

  • Materials: Appropriate 1,2-benzothiazine derivative (e.g., compound 4), 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine (compound 5), anhydrous ethanol, sodium ethoxide, chloroform.

  • Procedure: a. To a mixture of the 1,2-benzothiazine derivative (5 mmol) in anhydrous ethanol (20 mL), add sodium ethoxide (2.3%, 5 mL). b. Add 1-(2-chloro-1-oxoethyl)-4-(p-fluorophenyl)piperazine (5 mmol). c. Reflux the mixture with stirring for 8-10 hours. d. Monitor the reaction using TLC. e. Upon completion, distill off the ethanol. f. Treat the residue with chloroform (50 mL) and filter any insoluble materials. g. Evaporate the chloroform from the filtrate to obtain the crude product. h. Purify the product by column chromatography or recrystallization.

Biological Assay Protocols

Protocol 3: MTT Assay for Cytotoxicity[1]

  • Cell Culture: a. Culture MDA-MB-231 breast cancer cells in appropriate media supplemented with fetal bovine serum and antibiotics. b. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure: a. Seed 1.5 x 10⁴ cells/well in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of the synthesized compounds (e.g., 5, 10, 15, and 20 µM/mL) for 24 hours. c. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. d. Incubate the plate for 4 hours at 37°C. e. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate the percentage of cell viability and determine the IC50 values.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BCL2_Inhibition_Pathway Compound This compound Derivative (e.g., 3e, 6b) BCL2 BCL2 (Anti-apoptotic) Compound->BCL2 Inhibits Casp3 Caspase-3 (Pro-apoptotic) Compound->Casp3 Upregulates Apoptosis Apoptosis BCL2->Apoptosis Inhibits Casp3->Apoptosis Induces

Caption: BCL2 Inhibition Pathway by this compound Derivatives.

Synthesis_Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Start This compound + Other Reactants Reaction Chemical Reaction (e.g., Reflux, Stirring) Start->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Compound Pure Anticancer Agent Candidate Characterization->Final_Compound Treatment Treatment with Synthesized Compound Final_Compound->Treatment Cell_Culture Cancer Cell Culture (e.g., MDA-MB-231) Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis

Caption: General Workflow for Synthesis and Screening of Anticancer Agents.

References

Application Note & Protocol: Synthesis of Pyridazinone Derivatives Incorporating a 1-(2-Fluorophenyl)piperazine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of a series of pyridazinone derivatives featuring a 1-(2-fluorophenyl)piperazine scaffold. These compounds are of significant interest in medicinal chemistry, particularly as potential selective monoamine oxidase B (MAO-B) inhibitors.[1] The synthetic pathway commences with the reaction of 3,6-dichloropyridazine and this compound, followed by hydrolysis, and subsequent functionalization to yield the final hydrazone derivatives. This protocol outlines the necessary reagents, reaction conditions, and purification methods for each synthetic step.

Introduction

Pyridazinones are a class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[2][3][4] The incorporation of an arylpiperazine moiety, specifically this compound, has been explored to develop novel therapeutic agents.[1] This application note details the synthesis of pyridazinone-based compounds, which have been investigated for their potential as selective MAO-B inhibitors.[1] The following protocols are based on established synthetic routes and provide a reproducible methodology for researchers in the field.[1]

Synthetic Workflow

The overall synthetic scheme for the preparation of the target pyridazinone derivatives is depicted below.

SynthesisWorkflow cluster_0 Step 1: Synthesis of Intermediate 1 cluster_1 Step 2: Synthesis of Intermediate 2 cluster_2 Step 3: Synthesis of Intermediate 3 cluster_3 Step 4: Synthesis of Intermediate 4 cluster_4 Step 5: Synthesis of Final Products A 3,6-Dichloropyridazine C 3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (1) A->C Ethanol, Reflux B This compound B->C D Intermediate 1 (1) E 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (2) D->E Glacial Acetic Acid, Reflux F Intermediate 2 (2) H Ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate (3) F->H Acetone G Ethyl Bromoacetate, K2CO3 G->H I Intermediate 3 (3) K 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (4) I->K Methanol, RT J Hydrazine Hydrate J->K L Intermediate 4 (4) N Final Pyridazinone Derivatives (T1-T12) L->N Ethanol, Reflux M Substituted Benzaldehyde M->N

Caption: Synthetic pathway for the production of 6-(4-(2-fluorophenyl) piperazine-1-yl)-3(2H)-pyridazinone derivatives.

Experimental Protocols

Step 1: Synthesis of 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (1)[1]
  • In a round-bottom flask, combine 3,6-dichloropyridazine (0.01 mol) and this compound (0.01 mol) in ethanol (15 mL).

  • Stir the mixture and reflux at 120 °C for 6 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by crystallization from ethanol.

Step 2: Synthesis of 6-(4-(2-Fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (2)[1]
  • Dissolve 3-chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine (0.05 mol) in glacial acetic acid (30 mL).

  • Reflux the solution for 6 hours.

  • Remove the acetic acid under reduced pressure.

  • Dissolve the residue in water and extract with chloroform.

  • Dry the organic phase over sodium sulfate and evaporate the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to obtain the purified product.

Step 3: Synthesis of Ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate (3)[1]
  • To a solution of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone (0.01 mol) in acetone, add ethyl bromoacetate and potassium carbonate (K₂CO₃).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Further purification can be achieved by column chromatography if necessary.

Step 4: Synthesis of 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (4)[1]
  • Dissolve ethyl 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetate (0.01 mol) in methanol (25 mL).

  • Add hydrazine hydrate (99%, 3 mL) to the solution.

  • Stir the mixture for 3 hours at room temperature.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the product from ethanol. A yield of approximately 99% can be expected.[1]

Step 5: General Procedure for the Synthesis of Final Pyridazinone Derivatives (T1-T12)[1]
  • In a flask, dissolve 6-(4-(2-fluorophenyl)piperazin-1-yl)-3(2H)-pyridazinone-2-yl-acetohydrazide (0.01 mol) and the appropriate substituted benzaldehyde (0.01 mol) in ethanol (15 mL).

  • Stir the solution and reflux for 6 hours.

  • Pour the reaction mixture into ice water.

  • Filter the resulting precipitate, dry it, and crystallize from a methanol:water (8:2, v/v) mixture.

Data Presentation

The following table summarizes the molecular structures, yields, melting points, molecular weights, and molecular formulas for a series of synthesized pyridazinone derivatives.[1]

Compound No.R (Substituent on Benzaldehyde)Yield (%)Melting Point (°C)Molecular Weight ( g/mol )Molecular Formula
T1H79.90226–228434.48C₂₃H₂₃FN₆O₂
T24-CH₃78.15198–200448.49C₂₄H₂₅FN₆O₂
T32-Cl73.19203–205468.91C₂₃H₂₂ClFN₆O₂
T44-Cl91.21192–194468.91C₂₃H₂₂ClFN₆O₂
T54-Br85.69209–211513.36C₂₃H₂₂BrFN₆O₂
T62-OCH₃77.45239–241464.49C₂₄H₂₅FN₆O₃
T74-N(CH₃)₂68.77237–239477.53C₂₅H₂₈FN₇O₂
T83-Br90.08207–208513.36C₂₃H₂₂BrFN₆O₂
T92-F88.36225–226452.47C₂₃H₂₂F₂N₆O₂
T104-F57.70178–180452.47C₂₃H₂₂F₂N₆O₂
T114-OCH₃75.32148–150464.49C₂₄H₂₅FN₆O₃

Biological Significance

Pyridazinone derivatives are a versatile class of compounds with a broad spectrum of biological activities.[2][4] The synthesized compounds in this protocol have been specifically evaluated as selective MAO-B inhibitors, which are of interest for the treatment of neurodegenerative diseases.[1] The general class of pyridazinones has also shown promise as anticancer, anti-inflammatory, and cardiovascular agents.[2][3][5]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of pyridazinone derivatives containing a this compound moiety. The described methods are robust and have been successfully applied to generate a library of compounds for biological evaluation. Researchers can utilize this protocol as a foundation for the synthesis of novel pyridazinone analogs for various therapeutic applications.

References

Application Notes and Protocols for Monitoring Reactions with 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 1-(2-Fluorophenyl)piperazine, a common building block in the synthesis of pharmaceutically active compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to enable accurate quantitative analysis of reaction kinetics and yield determination.

Introduction

This compound is a key intermediate in the synthesis of various neurologically active compounds and other pharmaceuticals.[1][2] Monitoring the progress of reactions involving this moiety is crucial for process optimization, yield maximization, and impurity profiling. Common reactions include N-arylation via Buchwald-Hartwig amination[3][4] or nucleophilic aromatic substitution (SNAr)[5][6], where the secondary amine of the piperazine ring is coupled with an aryl halide or a related electrophile.

This document outlines protocols for three powerful analytical techniques to monitor these transformations: HPLC, GC-MS, and quantitative NMR (qNMR).

Representative Reaction: Buchwald-Hartwig Amination

A common and versatile method for forming the C-N bond is the Palladium-catalyzed Buchwald-Hartwig amination.[3] The following protocols will use the reaction of this compound with an aryl bromide (e.g., 4-bromotoluene) as a representative example.

cluster_reactants Reactants cluster_reagents Reagents r1 This compound prod Product: 1-(2-Fluorophenyl)-4-(p-tolyl)piperazine r1->prod C-N Coupling r2 4-Bromotoluene r2->prod cat Pd Catalyst (e.g., Pd(OAc)2) cat->prod lig Phosphine Ligand (e.g., RuPhos) lig->prod base Base (e.g., NaOtBu) base->prod solv Solvent (e.g., Toluene) solv->prod

Figure 1: General scheme for the Buchwald-Hartwig amination.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring reaction progress by separating and quantifying reactants, products, and impurities in the liquid phase. Due to the complex matrices of reaction mixtures, proper sample preparation is essential.[7]

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Conditions:

  • System: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient can start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-40°C.

  • Detection Wavelength: 254 nm (or a wavelength optimized for the product).

  • Injection Volume: 5-10 µL.

2. Reagents and Standards:

  • HPLC-grade acetonitrile and water.

  • Formic acid (reagent grade).

  • An appropriate internal standard (IS) that does not react with the components and is well-resolved from all other peaks (e.g., naphthalene or another stable aromatic compound).

  • Reference standards of this compound, 4-bromotoluene, and the synthesized product.

3. Sample Preparation Workflow:

  • Reaction Sampling: At specified time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a cold solvent like acetonitrile (e.g., 950 µL). This stops the reaction and prepares the sample for analysis.

  • Internal Standard Addition: Add a known concentration of the internal standard to the quenched sample.

  • Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[8][9]

  • Analysis: Inject the prepared sample into the HPLC system.

start Reaction Mixture sampling Withdraw Aliquot (e.g., 50 µL) start->sampling quench Quench Reaction (e.g., in 950 µL Acetonitrile) sampling->quench add_is Add Internal Standard (Known Concentration) quench->add_is filter Filter Sample (0.22 µm Syringe Filter) add_is->filter inject Inject into HPLC filter->inject

Figure 2: Workflow for HPLC sample preparation.

4. Data Analysis and Quantification:

  • Identify the peaks for the starting materials, product, and internal standard based on their retention times, confirmed by injecting pure standards.

  • Integrate the peak areas of all identified components.

  • Calculate the response factor (RF) for the reactants and product relative to the internal standard using standard solutions of known concentrations.

  • Use the peak area ratios and response factors to calculate the concentration of each component at each time point.

  • Plot the concentration of reactants and product versus time to monitor the reaction progress.

Quantitative Data Presentation
Time PointThis compound (Area Ratio to IS)4-Bromotoluene (Area Ratio to IS)Product (Area Ratio to IS)% Conversion
0 h1.001.200.000%
1 h0.750.900.2525%
2 h0.520.620.4848%
4 h0.150.180.8585%
8 h<0.05<0.050.94>95%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for monitoring reactions with volatile and thermally stable compounds. It provides both quantitative data (from the Flame Ionization Detector - FID, or total ion chromatogram - TIC) and qualitative structural information (from the mass spectrometer).

Experimental Protocol: GC-MS Analysis

1. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (e.g., 30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C (splitless mode).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z.

  • Injection Volume: 1 µL.

2. Reagents and Standards:

  • High-purity solvents for dilution (e.g., ethyl acetate, dichloromethane).

  • An internal standard (IS) suitable for GC analysis (e.g., dodecane or another high-boiling alkane) that is not present in the reaction mixture.[11][12]

  • Reference standards of reactants and the product.

3. Sample Preparation:

  • The sampling and quenching procedure is similar to the HPLC method.

  • Extraction: After quenching, an extraction step may be necessary. Add water to the quenched aliquot, then extract with an organic solvent like ethyl acetate. This removes salts and other non-volatile components.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration and add the internal standard.

4. Data Analysis and Quantification:

  • Identify components by their retention times and mass spectra.

  • Quantify using the peak areas from the Total Ion Chromatogram (TIC).

  • The use of an internal standard is crucial to correct for variations in injection volume.[13]

  • Calculate the relative response factors for each analyte against the internal standard.

  • Determine the concentration of each component over time to track the reaction progress.

Quantitative Data Presentation
Time PointThis compound (TIC Area Ratio to IS)4-Bromotoluene (TIC Area Ratio to IS)Product (TIC Area Ratio to IS)% Yield (Calculated)
0 h1.001.150.000%
1 h0.680.780.3131%
2 h0.400.460.5959%
4 h0.080.090.9191%
8 h<0.01<0.010.98>98%

Method 3: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the simultaneous identification and quantification of multiple components in a mixture without the need for identical reference standards for each analyte, provided a certified internal standard is used.[14][15] Both ¹H and ¹⁹F NMR can be utilized, with ¹⁹F NMR being particularly useful for online monitoring of reactions involving fluorinated compounds.[16][17]

Experimental Protocol: ¹H and ¹⁹F qNMR Analysis

1. Instrumentation and Conditions:

  • System: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Nuclei: ¹H and ¹⁹F.

  • Solvent: A deuterated solvent that dissolves all components and does not react (e.g., CDCl₃, Toluene-d₈).

  • Internal Standard (IS): A high-purity, stable compound with sharp signals that do not overlap with analyte signals (e.g., maleic acid, 1,4-dinitrobenzene for ¹H qNMR; trifluorotoluene for ¹⁹F qNMR).[18] The IS must be accurately weighed.

2. Key Acquisition Parameters for Quantification:

  • Relaxation Delay (d1): This is critical for accurate quantification. It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of all protons/fluorine nuclei being quantified (typically 30-60 seconds for accurate ¹H qNMR).[18]

  • Pulse Angle: A 90° pulse should be used for maximum signal intensity.

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[1]

3. Sample Preparation and Analysis Workflow:

  • For offline analysis:

    • At each time point, take an aliquot of the reaction mixture.

    • Quench the reaction if necessary.

    • Accurately weigh a specific amount of the quenched reaction mixture and a precise amount of the chosen internal standard into an NMR tube.

    • Add the deuterated solvent.

    • Acquire the ¹H and/or ¹⁹F NMR spectrum using quantitative parameters.

  • For online ¹⁹F NMR monitoring:

    • The reaction is run in or flowed through a specialized NMR flow tube inside the spectrometer.[19]

    • Spectra are acquired automatically at set intervals throughout the reaction.

cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh_sample Accurately weigh reaction aliquot dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve params Set Quantitative Parameters (Long d1, 90° pulse) dissolve->params acquire Acquire Spectrum (¹H or ¹⁹F) params->acquire process Phase and Baseline Correct acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Concentration/Yield integrate->calculate

Figure 3: Workflow for quantitative NMR (qNMR) analysis.

4. Data Analysis and Quantification:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate the well-resolved signals of the starting material, product, and the internal standard.

  • The concentration of the analyte can be calculated using the following formula:[17]

    Cₓ = (Iₓ / Iₛ) * (Nₛ / Nₓ) * (Mₛ / Mₓ) * (mₓ / mₛ) * Pₛ

    Where:

    • Cₓ: Purity or concentration of the analyte

    • I: Integral area of the signal

    • N: Number of nuclei giving rise to the signal (e.g., 3 for a CH₃ group)

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

    • x: Analyte

    • s: Internal Standard

  • For ¹⁹F NMR, monitor the disappearance of the signal for this compound and the appearance of a new, shifted signal for the fluorophenyl group in the product.

Quantitative Data Presentation (¹⁹F qNMR)
Time PointIntegral of Reactant ¹⁹F SignalIntegral of Product ¹⁹F SignalMolar Ratio (Product / Reactant)% Conversion
0 h1.000.000.000%
1 h0.720.280.3928%
2 h0.450.551.2255%
4 h0.110.898.0989%
8 h<0.020.98>49.0>98%

Conclusion

The choice of analytical method for monitoring reactions with this compound depends on the specific reaction conditions, the properties of the reactants and products, and the available instrumentation. HPLC and GC-MS are powerful chromatographic techniques that provide excellent separation and quantification, especially when coupled with an internal standard. Quantitative NMR, particularly ¹⁹F NMR, offers a rapid, non-separative method for direct quantification and is exceptionally well-suited for in-situ, real-time reaction monitoring. By implementing these detailed protocols, researchers can gain valuable insights into reaction kinetics, optimize process parameters, and ensure the quality and purity of their synthesized compounds.

References

Practical Applications of Fluorinated Building Blocks in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and pharmacological properties of a molecule.[1] Judicious placement of fluorine atoms or fluorine-containing functional groups can lead to significant improvements in metabolic stability, binding affinity, membrane permeability, and bioavailability, ultimately resulting in safer and more effective drugs.[2][3][4] This document provides detailed application notes on the strategic use of fluorinated building blocks in drug design, complete with experimental protocols for their evaluation and synthesis, quantitative data comparisons, and visualizations of key workflows and pathways.

I. Enhancing Metabolic Stability

One of the most impactful applications of fluorination in drug design is the enhancement of metabolic stability.[1] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.[4] By strategically placing fluorine atoms at metabolically labile positions ("metabolic soft spots"), the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved oral bioavailability.[2][5]

Application Note: Blocking Metabolic Soft Spots

Strategic fluorination can protect vulnerable positions on a drug molecule from enzymatic attack. For example, replacing a hydrogen atom on an aromatic ring or at a benzylic position with a fluorine atom can prevent hydroxylation, a common metabolic pathway.[2]

Case Study: Atorvastatin

Quantitative Data: Impact of Fluorination on Metabolic Stability

The following table summarizes the effect of fluorination on the metabolic stability of selected compounds.

Compound ClassParent CompoundFluorinated AnalogueModificationIn Vitro System% Parent Remaining (after 60 min)Improvement in StabilityReference
Indoles UT-1554-Fluoro-indazole analogIntroduction of a fluorine atomMouse Liver Microsomes-Modest[7]
UT-155CF3-substituted indazole analogIntroduction of a trifluoromethyl groupMouse Liver Microsomes-Significant[7]
1,3,5-Triazine Derivatives Non-fluorinatedFluorinated AnalogueIntroduction of a fluorine atomHuman Liver Microsomes51%38% increase[8]
7-Phenyl-pyrroloquinolinones 3N-ethyl-7-PPyQFluorinated AnalogueMonofluorination of the 7-phenyl ringNot SpecifiedNot Improved-[8]
3N-benzoyl-7-PPyQFluorinated Analogue2-fluorobenzoyl moietyNot SpecifiedNot Improved-[8]
Anisole Derivatives Phenyl-OCH₃Phenyl-OCF₃Trifluorination of methoxy groupNot SpecifiedNo Appreciable Improvement-[8]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a fluorinated compound using liver microsomes.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.

2. Materials:

  • Test compound and positive control (e.g., a compound with known metabolic instability)

  • Human or other species liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates, pipettes, incubator, centrifuge, and LC-MS/MS system

3. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound or positive control to the wells to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A control incubation without the NADPH regenerating system should be included.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) x (incubation volume / microsomal protein amount)

II. Modulating Binding Affinity and Selectivity

The introduction of fluorine can significantly alter the electronic properties of a molecule, thereby influencing its binding affinity and selectivity for its biological target.[2][4] The high electronegativity of fluorine can create favorable electrostatic interactions with amino acid residues in the active site of a protein.[4]

Application Note: Fine-Tuning Receptor Interactions

Fluorine atoms can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), dipole-dipole interactions, and multipolar interactions with backbone amides. These interactions can stabilize the bioactive conformation of the drug and enhance its binding affinity.

Case Study: Vemurafenib

Quantitative Data: Impact of Fluorination on Binding Affinity (IC50)

The following table provides examples of how fluorination can impact the inhibitory concentration (IC50) of drug candidates.

Drug/Compound ClassTargetNon-Fluorinated Analog IC50Fluorinated AnalogFluorinated Analog IC50Fold ImprovementReference
Fluoroquinolones Bacterial GyraseNaphthyridine derivativeEnoxacin-15-fold greater gyrase activity[1]
BRAF Inhibitors BRAF V600E-Vemurafenib248.3 nM (in A375 cells)-[9]
BRAF V600E-EncorafenibLower than Vemurafenib-[10]
Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of a fluorinated compound to its target receptor using a competitive radioligand binding assay.[11][12][13][14][15]

1. Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.

2. Materials:

  • Test compound

  • Radioligand (a radioactively labeled ligand with high affinity and specificity for the target receptor)

  • Cell membranes or tissue homogenates expressing the target receptor

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand to determine non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates, cell harvester, and liquid scintillation counter

3. Procedure:

  • Membrane Preparation:

    • Prepare a suspension of cell membranes or tissue homogenates containing the target receptor in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Radioligand and membrane suspension.

      • Non-specific Binding: Radioligand, membrane suspension, and a high concentration of the non-specific binding inhibitor.

      • Competitive Binding: Radioligand, membrane suspension, and serial dilutions of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Improving Pharmacokinetic Properties

Fluorination can also enhance a drug's pharmacokinetic profile, including its absorption, distribution, and bioavailability.[2][16]

Application Note: Enhancing Oral Bioavailability

By increasing metabolic stability and modulating lipophilicity, fluorination can lead to improved oral bioavailability. A more metabolically stable drug is less likely to be degraded in the liver before reaching systemic circulation.

Case Study: Sitagliptin

Sitagliptin, a DPP-4 inhibitor for type 2 diabetes, features a trifluoromethyl group and a trifluorophenyl moiety. These fluorinated building blocks are critical for its pharmacokinetic profile. Sitagliptin is well absorbed, with an oral bioavailability of approximately 87%, and has a terminal half-life of 8 to 14 hours, supporting a once-daily dosing regimen.[17]

Quantitative Data: Impact of Fluorination on Pharmacokinetics
DrugModificationOral Bioavailability (%)Terminal Half-life (h)Reference
Sitagliptin Contains trifluoromethyl and trifluorophenyl groups~878-14[17]
Atorvastatin Contains a fluorophenyl group14 (extensive first-pass metabolism)~7[6]

IV. Synthesis of Fluorinated Building Blocks in Drug Candidates

The incorporation of fluorinated building blocks can be achieved through various synthetic strategies, including de novo synthesis using fluorinated starting materials or late-stage fluorination of advanced intermediates.

Experimental Protocol: Synthesis of Sitagliptin (Illustrative Steps)

The synthesis of Sitagliptin is a multi-step process. The following illustrates key steps involving the incorporation of the fluorinated moieties.

Step 1: Preparation of the β-ketoamide intermediate 2,4,5-Trifluorophenylacetic acid is activated and then coupled with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][18][19]triazolo[4,3-a]pyrazine hydrochloride to form a β-ketoamide intermediate.[20]

  • Reaction: 2,4,5-Trifluorophenylacetic acid is reacted with a coupling agent (e.g., N,N-carbonyldiimidazole) and then with 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride in the presence of a base (e.g., i-Pr₂NEt).[20]

Step 2: Asymmetric Hydrogenation The β-ketoamide is then subjected to an asymmetric hydrogenation to introduce the desired stereochemistry at the β-amino position. This is a crucial step in the synthesis of Sitagliptin.

  • Catalyst: A chiral rhodium catalyst (e.g., Rh(I)/t-Bu JOSIPHOS) is often used for this highly enantioselective reduction.[21]

Experimental Protocol: Synthesis of Vemurafenib (Illustrative Steps)

The synthesis of Vemurafenib also involves the strategic use of a fluorinated building block.

Step 1: Synthesis of the Pyrrolopyridine Core A key intermediate is the 5-bromo-1H-pyrrolo[2,3-b]pyridine, which is then coupled with a boronic acid.

Step 2: Suzuki Coupling The pyrrolopyridine core is coupled with (4-chlorophenyl)boronic acid via a Suzuki reaction to introduce the phenyl group.[22]

Step 3: Introduction of the Fluorinated Moiety The N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide fragment is synthesized separately and then coupled to the pyrrolopyridine core in a subsequent step.[22]

V. Visualizations

Signaling Pathway: BRAF-MEK-ERK Pathway Inhibition by Vemurafenib

BRAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->BRAF

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway by Vemurafenib.

Experimental Workflow: In Vitro Metabolic Stability Assay

Metabolic_Stability_Workflow Start Start PrepareSolutions Prepare Solutions (Test Compound, Microsomes, NADPH) Start->PrepareSolutions Incubate Incubate at 37°C PrepareSolutions->Incubate TimePoints Sample at Time Points (0, 5, 15, 30, 60 min) Incubate->TimePoints Terminate Terminate Reaction (Ice-cold Acetonitrile) TimePoints->Terminate Process Process Samples (Centrifuge, Collect Supernatant) Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Data Data Analysis (Calculate t½ and Clint) Analyze->Data End End Data->End

Caption: Experimental workflow for an in vitro microsomal stability assay.

Logical Relationship: Impact of Fluorination on Drug Properties

Fluorination_Impact Fluorination Fluorination Strategy (e.g., -F, -CF3) MetabolicStability Increased Metabolic Stability Fluorination->MetabolicStability BindingAffinity Modulated Binding Affinity Fluorination->BindingAffinity Lipophilicity Altered Lipophilicity Fluorination->Lipophilicity pKa Modified pKa Fluorination->pKa LongerHalfLife Longer Half-Life MetabolicStability->LongerHalfLife ImprovedPotency Improved Potency BindingAffinity->ImprovedPotency EnhancedPermeability Enhanced Permeability Lipophilicity->EnhancedPermeability BetterBioavailability Better Oral Bioavailability pKa->BetterBioavailability LongerHalfLife->BetterBioavailability ImprovedPotency->BetterBioavailability EnhancedPermeability->BetterBioavailability

Caption: Logical relationships of fluorination's impact on drug properties.

References

Troubleshooting & Optimization

optimizing reaction conditions for 1-(2-Fluorophenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via two primary methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Issue 1: Low or No Product Yield

Q1: My SNAr reaction with 1,2-difluorobenzene and piperazine is giving a very low yield. What are the potential causes and how can I improve it?

A1: Low yields in the SNAr synthesis of this compound can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Reaction Temperature: The reaction often requires elevated temperatures to proceed efficiently. Ensure your reaction is heated appropriately, typically in the range of 100-150 °C.

  • Inadequate Base: A suitable base is crucial to neutralize the HF formed during the reaction and to deprotonate piperazine, increasing its nucleophilicity. Consider using a stronger base or ensuring anhydrous conditions if your base is sensitive to moisture.

  • Solvent Choice: The solvent plays a key role in solubilizing the reactants and mediating the reaction. Aprotic polar solvents like DMSO, DMF, or NMP are generally effective.

  • Reaction Time: The reaction may require an extended period to reach completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS to determine the optimal reaction time.

  • Formation of Disubstituted Byproduct: A common side reaction is the formation of 1,2-dipiperazinobenzene. Using a large excess of piperazine can help to favor the formation of the monosubstituted product.

Q2: I'm attempting a Buchwald-Hartwig amination to synthesize this compound, but the yield is poor. What should I investigate?

A2: The Buchwald-Hartwig amination is a powerful method, but its success is highly dependent on the careful selection of reaction components.[1][2][3] Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl halides like 2-fluoro-chlorobenzene or 2-fluoro-bromobenzene, specific ligand systems are more effective. Consider screening different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., BINAP, Xantphos, or more specialized Buchwald ligands).[2]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your starting materials are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be more suitable.[1]

  • Solvent: Anhydrous, deoxygenated solvents are essential for the stability of the palladium catalyst. Toluene, dioxane, and THF are common choices. Ensure your solvent is properly dried and degassed before use.[1]

  • Reaction Temperature: While some modern catalyst systems operate at lower temperatures, many Buchwald-Hartwig reactions require heating. Optimize the temperature to ensure a reasonable reaction rate without causing catalyst decomposition.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. It is imperative to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Issue 2: Formation of Impurities

Q3: My final product is contaminated with a significant amount of a disubstituted byproduct. How can I minimize its formation?

A3: The formation of 1,2-dipiperazinobenzene (in the SNAr reaction) or 1,4-bis(2-fluorophenyl)piperazine (less common in direct arylation of piperazine) is a common challenge. Here are strategies to favor monosubstitution:

  • Molar Ratio of Reactants: Use a significant excess of piperazine relative to the aryl halide. A molar ratio of 3:1 to 5:1 (piperazine:aryl halide) or even higher is often effective.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture containing piperazine can help maintain a high effective concentration of piperazine, thus favoring the reaction of the aryl halide with piperazine over the already formed this compound.

  • Use of a Protecting Group: A more controlled but multi-step approach involves using a mono-protected piperazine, such as N-Boc-piperazine. After the arylation reaction, the protecting group can be removed under acidic conditions.

Q4: I am observing a significant amount of hydrodehalogenation of my aryl halide starting material in my Buchwald-Hartwig reaction. What causes this and how can I prevent it?

A4: Hydrodehalogenation, where the halogen on the aromatic ring is replaced by a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions. It can be caused by:

  • β-Hydride Elimination: This can occur from the palladium-amide intermediate.[2]

  • Presence of Water: Traces of water can lead to the formation of palladium hydride species which can then participate in the hydrodehalogenation pathway.

To mitigate this:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

  • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Experimenting with different ligands can help to suppress this side reaction.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q5: What are the recommended starting materials for the synthesis of this compound?

A5:

  • For SNAr: 1,2-difluorobenzene and piperazine are the most direct starting materials.

  • For Buchwald-Hartwig Amination: 1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene and piperazine are typically used.

Q6: What is a typical work-up and purification procedure for this compound?

A6: A general procedure is as follows:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a solid base was used, it can be filtered off.

  • The crude product is often purified by extraction. The reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove inorganic salts and excess piperazine.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure. Recrystallization from a suitable solvent system can also be employed.[4][5]

Q7: How can I monitor the progress of my reaction?

A7: The progress of the reaction can be monitored by various analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides more quantitative information on the conversion of starting materials and can help identify the product and any major byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another quantitative method that is particularly useful for monitoring the reaction progress and assessing the purity of the final product.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Aryl Halide 1,2-difluorobenzene1-bromo-2-fluorobenzene or 1-chloro-2-fluorobenzene
Amine Piperazine (large excess)Piperazine
Catalyst NonePalladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand NonePhosphine ligand (e.g., BINAP, Xantphos)
Base K₂CO₃, Cs₂CO₃, or excess piperazineNaOtBu, K₃PO₄, Cs₂CO₃
Solvent DMSO, DMF, NMPToluene, Dioxane, THF (anhydrous, degassed)
Temperature 100-150 °C80-120 °C
Atmosphere Air or inertInert (Argon or Nitrogen)

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (e.g., 5 equivalents) and a suitable solvent (e.g., DMSO).

  • Heat the mixture to the desired reaction temperature (e.g., 120 °C).

  • Slowly add 1,2-difluorobenzene (1 equivalent) to the heated solution over a period of 1-2 hours.

  • Stir the reaction mixture at this temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Add piperazine (e.g., 1.2 equivalents) and 1-bromo-2-fluorobenzene (1 equivalent).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants: - Aryl Halide - Piperazine - Base - Solvent - Catalyst/Ligand (if applicable) heating Heat and Stir (under appropriate atmosphere) reagents->heating monitoring Monitor Progress (TLC, GC-MS, HPLC) heating->monitoring extraction Aqueous Work-up and Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purify Column Chromatography or Distillation concentration->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? check_temp Is Temperature Optimal? start->check_temp check_base Is Base Appropriate? check_temp->check_base Yes increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are Reagents Pure & Anhydrous? check_base->check_reagents Yes change_base Screen Different Bases check_base->change_base No check_catalyst Is Catalyst/Ligand System Correct? (Buchwald-Hartwig) check_reagents->check_catalyst Yes purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents No screen_catalyst Screen Different Catalysts/Ligands check_catalyst->screen_catalyst No end Improved Yield check_catalyst->end Yes increase_temp->end change_base->end purify_reagents->end screen_catalyst->end

Caption: Troubleshooting decision tree for low reaction yield.

References

troubleshooting low yield in 1-(2-Fluorophenyl)piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues during the synthesis of 1-(2-Fluorophenyl)piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield for this compound is consistently low. What are the most common causes?

Low yields can stem from several factors, often related to reaction conditions, reagent quality, or the chosen synthetic route. The most common issues include:

  • Inactive Catalyst or Ligand (for Cross-Coupling): In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the catalyst system is crucial. The palladium precatalyst may be inactive, or the phosphine ligand may be oxidized or inappropriate for the substrate.[1][2]

  • Poor Reagent Quality: Piperazine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction. Similarly, solvents and other reagents must be anhydrous and pure.[3] Functional groups on starting materials can sometimes poison the catalyst.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[1][4] An incorrect combination can lead to slow or incomplete reactions, or promote side reactions. For instance, a base that is not soluble in the reaction solvent can lead to failure.[1]

  • Presence of Oxygen: Palladium(0) catalysts used in cross-coupling are sensitive to oxygen and can be easily deactivated.[3] Reactions must be run under a strictly inert atmosphere (Argon or Nitrogen).[1][3]

  • Side Reactions: Competing reactions, such as hydrodehalogenation of the aryl halide or homocoupling (biaryl formation), can consume starting materials and reduce the yield of the desired product.[3]

Q2: I am using the Buchwald-Hartwig amination. How do I choose the right base and solvent?

The selection of base and solvent is critical and often requires optimization for your specific setup.

  • Base Selection: The base deprotonates the piperazine, making it a more effective nucleophile.

    • Strong Bases (e.g., NaOtBu, LHMDS): These are very common and effective for a wide range of substrates but can cause decomposition of starting materials with sensitive functional groups.[1][2]

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are often a better choice for sensitive substrates to avoid decomposition.[1][2]

  • Solvent Selection: The solvent must dissolve the reagents, particularly the base, and be stable at the reaction temperature.[4]

    • Common Solvents: Toluene and ethereal solvents like 1,4-dioxane or THF are frequently used.[1] Toluene offers a good balance of solubility and a high boiling point.[1]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine can inhibit the palladium catalyst and should be avoided.[1]

Q3: My aryl halide (1-fluoro-2-halobenzene) is not reacting. What can I do?

If your starting aryl halide is being consumed but no product is forming, catalyst poisoning might be the issue.[1] If the starting material is not being consumed, the reaction is likely not initiating.

  • For Aryl Chlorides: Aryl chlorides are less reactive than bromides or iodides.[1] To improve reactivity, consider using more electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos).[5]

  • Check Catalyst System: Ensure your palladium precatalyst is active and the ligand is not degraded. Using a pre-formed, air-stable precatalyst can improve consistency.[3][4]

  • Increase Temperature: For challenging substrates, higher temperatures (80-110 °C) may be required to facilitate the initial oxidative addition step.[4]

Q4: Can I synthesize this compound without a metal catalyst?

Yes, a Nucleophilic Aromatic Substitution (SNAr) reaction is a common metal-free alternative.[6] This method is most effective when the aromatic ring is "activated" by electron-withdrawing groups. While a single fluorine atom provides some activation, this reaction may require more forcing conditions compared to palladium-catalyzed methods, such as elevated temperatures.[7][8]

Q5: I see several spots on my TLC plate besides my product. What are the likely side products?

  • Aryl Halide Homocoupling: This results in the formation of a biaryl byproduct (e.g., 2,2'-difluorobiphenyl). This can be minimized by using ligands that favor C-N bond formation and optimizing the catalyst-to-ligand ratio.[3]

  • Hydroxylation of Aryl Halide: If trace amounts of water are present, the aryl halide can be converted to the corresponding phenol. This underscores the importance of using anhydrous reagents and solvents.[3]

  • Double Arylation of Piperazine: While less common with a 1:1 stoichiometry, it is possible for both nitrogen atoms of piperazine to react with the aryl halide, especially if an excess of the aryl halide is used.

Data Presentation: Reaction Condition Optimization

The tables below summarize key variables for optimizing the synthesis of this compound via Buchwald-Hartwig amination.

Table 1: Comparison of Commonly Used Bases

BaseTypepKa (approx.)Common Use & Considerations
Sodium tert-butoxide (NaOtBu)Strong~19Very common and effective; can cause decomposition of sensitive substrates.[1]
Lithium bis(trimethylsilyl)amide (LHMDS)Strong~26Effective, but can also be too harsh for sensitive functional groups.[6]
Potassium Phosphate (K₃PO₄)Weaker~12.3 (3rd)Good alternative for substrates sensitive to strong bases.[1][2]
Cesium Carbonate (Cs₂CO₃)Weaker~10.2 (2nd)Mild base, often used in cases of substrate sensitivity.[1][2]

Table 2: Comparison of Common Solvents

SolventTypeKey Properties & Considerations
TolueneAromaticCommonly used, good balance of solubility and high boiling point.[1]
1,4-DioxaneEtherFrequently used, but is a solvent to be avoided if possible due to safety concerns.[1]
Tetrahydrofuran (THF)EtherCommon ethereal solvent, lower boiling point than toluene or dioxane.
2-Methyltetrahydrofuran (2-MeTHF)EtherA "greener" alternative to THF and Dioxane in some cases.[1]

Table 3: Typical Buchwald-Hartwig Reaction Stoichiometry

ReagentEquivalentsPurpose
Aryl Halide (e.g., 1-bromo-2-fluorobenzene)1.0Electrophile
Piperazine1.1 - 1.5Nucleophile
Palladium Precatalyst0.01 - 0.05 (1-5 mol%)Catalyst Source
Phosphine Ligand0.01 - 0.10 (1-10 mol%)Stabilizes and activates catalyst
Base (e.g., NaOtBu)1.2 - 2.0Activates the amine nucleophile

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination (Representative)

This is a general, non-optimized protocol that should be adapted and optimized for your specific substrates and laboratory setup.[1]

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., G3 XPhos, 2 mol%) and the phosphine ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[3]

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.), the aryl halide (e.g., 1-bromo-2-fluorobenzene, 1.0 equiv.), and piperazine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully with water. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) (Representative)

This protocol is adapted from procedures for reacting piperazines with activated aryl halides.[9]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.) and 1,2-difluorobenzene or 1-chloro-2-fluorobenzene (1.0-1.2 equiv.) to a suitable high-boiling solvent like DMSO or NMP.

  • Base Addition: Add a strong base, such as powdered potassium hydroxide or sodium hydride (2.0-3.0 equiv.).

  • Reaction: Heat the mixture to a high temperature (e.g., 120-150 °C) and stir vigorously.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it carefully into ice water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low or No Yield Observed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_no No SM Consumption check_sm->sm_no No sm_yes SM Consumed, No Product check_sm->sm_yes Yes cause_no_reaction Probable Cause: - Inactive Catalyst/Ligand - Low Temperature - Insoluble Base sm_no->cause_no_reaction cause_side_reaction Probable Cause: - Catalyst Poisoning - Side Reactions (e.g., Homocoupling) - Product Instability sm_yes->cause_side_reaction solution_no_reaction Solution: - Use fresh/active precatalyst - Screen ligands & bases - Increase temperature - Ensure inert atmosphere cause_no_reaction->solution_no_reaction solution_side_reaction Solution: - Purify all reagents & solvents - Check for problematic functional groups - Adjust ligand/base combination - Ensure strict anhydrous conditions cause_side_reaction->solution_side_reaction

Caption: A decision tree for troubleshooting low reaction yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Dry & Degas Reagents/Solvents prep_glass Oven-Dry Glassware prep_inert Assemble under Inert Atmosphere add_reagents Add Solids (Catalyst, Base, SMs) prep_inert->add_reagents add_solvent Add Solvent add_reagents->add_solvent heat Heat & Stir (e.g., 100 °C) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool & Quench monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify analyze Characterize Pure Product (NMR, MS) purify->analyze

Caption: General workflow for synthesis and purification.

Side_Reactions Reactants Ar-X + Piperazine Pd(0) Catalyst Base Product Desired Product (this compound) Reactants:s->Product C-N Coupling (Desired Pathway) Side1 Biaryl Homocoupling (Ar-Ar) Reactants:s->Side1 Side Reaction Side2 Hydrodehalogenation (Ar-H) Reactants:s->Side2 Side Reaction Side3 Hydroxylation (Ar-OH) Reactants:s->Side3 Side Reaction (Trace H2O)

Caption: Potential desired and side reaction pathways.

References

Technical Support Center: Purification of 1-(2-Fluorophenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of 1-(2-Fluorophenyl)piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound derivatives often challenging?

A1: The purification can be complex due to the basic nature of the piperazine ring, which can interact with acidic stationary phases like silica gel, leading to issues such as peak tailing and irreversible adsorption.[1] Additionally, their polarity can make them highly soluble in polar solvents, complicating extraction and crystallization procedures. The presence of structurally similar impurities from the synthesis, such as starting materials or by-products, further complicates separation.

Q2: My this compound derivative is an oil. How can I solidify it for easier handling?

A2: A common and effective method is to convert the basic free base into its hydrochloride (HCl) salt.[2] This is typically achieved by dissolving the oily product in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) and adding a solution of HCl in a compatible solvent.[2] The resulting salt often precipitates as a solid, which can be collected by filtration and further purified by recrystallization.[2]

Q3: What are the best general approaches for purifying these basic compounds?

A3: A multi-step approach is often necessary. This typically involves:

  • Aqueous Workup/Extraction: Utilizing acid-base chemistry to separate the basic product from neutral or acidic impurities.[3]

  • Chromatography: Using normal-phase (with additives) or reversed-phase chromatography for fine separation.

  • Crystallization/Salt Formation: Converting the purified free base to a stable, crystalline salt for final polishing and long-term storage.[2]

Q4: What are some good starting solvent systems for column chromatography?

A4: For silica gel chromatography, a mixture of a non-polar and a polar solvent is a good starting point. Common choices include Dichloromethane/Methanol or Hexanes/Ethyl Acetate.[2] Crucially, to mitigate the basicity of the piperazine, adding a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent is highly recommended to improve peak shape and recovery.[2][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Significant peak tailing on silica gel column. The basic piperazine nitrogen is interacting with the acidic silanol groups on the silica surface.[1]1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or ammonium hydroxide into your mobile phase to neutralize the acidic sites on the silica.[4] 2. Change Stationary Phase: Consider using a less acidic stationary phase like basic alumina or an amine-functionalized silica column.[1]
Product co-elutes with a starting material or impurity. The polarity of the product and impurity are too similar for the chosen chromatographic system.1. Optimize Solvent System: Run a gradient elution to improve separation.[2] 2. Try a Different Mode: If using normal-phase, switch to reversed-phase HPLC. A pentafluorophenyl (PFP) column can offer unique selectivity for fluorinated compounds.[5] 3. Use HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better retention and separation than reversed-phase.[4]
Low recovery after aqueous acid-base extraction. 1. Incorrect pH during extraction. 2. Formation of an emulsion. 3. Product salt has some solubility in the organic layer.1. Verify pH: Ensure the aqueous layer is sufficiently acidic (pH < 2) to protonate the piperazine and sufficiently basic (pH > 9) to extract the free base.[2][6] 2. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 3. Back-Extract: Wash the organic layer multiple times with the acidic aqueous solution to ensure complete transfer of the protonated amine.[4]
Product oils out during recrystallization. The chosen solvent system is not ideal; the compound is likely too soluble or the cooling process is too rapid.1. Change Solvent System: Test a variety of solvents or solvent pairs (e.g., Ethanol, Isopropanol, Methanol/Water, Acetone/Water).[2] 2. Slow Cooling: Allow the heated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the flask with a glass rod can also help.
Product appears to decompose on the silica gel column. The acidic nature of silica gel is catalyzing the degradation of a sensitive derivative.1. Deactivate Silica: Use the methods described for peak tailing (add a basic modifier). 2. Minimize Contact Time: Use flash chromatography with a higher flow rate to reduce the time the compound spends on the column. 3. Avoid Silica: Rely on other methods like acid-base extraction followed by recrystallization or use a different stationary phase like alumina.[1]

Quantitative Data Summary

The following table summarizes typical outcomes for different purification strategies. Actual results will vary based on the specific derivative and impurity profile.

Purification Method Typical Purity Typical Yield Key Advantages Common Challenges
Acid-Base Extraction 85-95%80-95%Removes neutral and acidic impurities effectively; scalable.Emulsion formation; does not remove basic impurities.
Silica Gel Chromatography (with TEA) >98%60-85%High resolution for closely related impurities.Peak tailing; potential for product loss on column.[1]
Recrystallization (as HCl salt) >99%70-90% (after chromatography)Excellent for final polishing; yields a stable, solid product.[2]Finding a suitable solvent; can be time-consuming.[7]
Preparative HPLC (Reversed-Phase) >99.5%50-80%Highest resolution; good for very difficult separations.Requires specialized equipment; can be costly for large scales.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to separate the basic this compound derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The basic product will move into the aqueous layer as its protonated salt.[3]

  • Separation: Combine the aqueous layers. The organic layer containing neutral or acidic impurities can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the pH is greater than 9.[2] This deprotonates the product, often causing it to precipitate or form an oil.

  • Re-extraction: Extract the free base product back into an organic solvent (e.g., DCM or ethyl acetate) three times.[4]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free base.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is for separating the product from impurities of similar polarity.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., 95:5 DCM/Methanol) that gives your product an Rf value of approximately 0.2-0.3.[8] Add 1% triethylamine (TEA) to this system.

  • Column Packing: Wet-pack a glass column with silica gel (230-400 mesh) using your chosen non-polar solvent (e.g., DCM).[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the column with the pre-determined solvent system containing 1% TEA. A gradient elution, gradually increasing the polarity, may be necessary for complex mixtures.[2]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization from the Hydrochloride Salt

This protocol is for the final purification step to obtain a high-purity, stable solid.

  • Salt Formation: Dissolve the purified oily free base from the previous step in a minimal amount of a suitable solvent like isopropanol or ethyl acetate.[2]

  • Acidification: While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise until the mixture becomes acidic (test with pH paper). The hydrochloride salt should precipitate.[2]

  • Initial Collection: Collect the crude salt by vacuum filtration and wash with a small amount of cold solvent.

  • Dissolution: Transfer the crude salt to a clean flask. Add a small amount of a suitable recrystallization solvent (e.g., ethanol or a methanol/ether mixture) and heat gently until the solid dissolves completely.[2]

  • Crystal Formation: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Final Collection: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Visual Guides

G cluster_workflow General Purification Workflow start_end start_end process process decision decision output output Start Crude Product Mixture Step1 Acid-Base Extraction Start->Step1 Step2 Flash Column Chromatography Step1->Step2 Removes bulk impurities Step3 Convert to HCl Salt Step2->Step3 Separates similar compounds Step4 Recrystallization Step3->Step4 Solidification End High-Purity Crystalline Product Step4->End

Caption: A typical multi-step purification workflow for this compound derivatives.

G cluster_troubleshooting Troubleshooting Peak Tailing in Chromatography problem problem decision decision solution solution result result Problem Problem: Significant Peak Tailing Decision1 Is a basic modifier (e.g., TEA) in the mobile phase? Problem->Decision1 Solution1 Add 0.5-2% TEA or NH4OH to the mobile phase Decision1->Solution1 No Decision2 Is the stationary phase standard silica gel? Decision1->Decision2 Yes Result Improved Peak Shape & Separation Solution1->Result Solution2 Switch to a different stationary phase: - Basic Alumina - Amine-functionalized silica Decision2->Solution2 Yes Decision2->Result No, already using alternative phase Solution2->Result

Caption: A decision tree for troubleshooting peak tailing during silica gel chromatography.

G cluster_extraction Logic of Acid-Base Extraction layer layer compound compound action action Start Mixture in Organic Solvent (Product + Neutral Impurity) Product_FreeBase Product (Free Base, R-NH) Soluble in Organic Impurity_Neutral Neutral Impurity Soluble in Organic Action1 Wash with Aqueous Acid (HCl) Product_FreeBase->Action1 Impurity_Neutral->Action1 Organic_Layer1 Organic Layer Action1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer Action1->Aqueous_Layer1 Organic_Layer1->Impurity_Neutral contains Product_Salt Product Salt (R-NH2+ Cl-) Soluble in Aqueous Aqueous_Layer1->Product_Salt contains Action2 Separate Layers, add Base (NaOH) to Aqueous Aqueous_Layer1->Action2 Product_Final Pure Product (Free Base) Extract back to Organic Action2->Product_Final

Caption: A logical diagram illustrating the separation principle of acid-base extraction.

References

Technical Support Center: Minimizing Byproduct Formation in Piperazine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions to minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in piperazine alkylation reactions?

The most prevalent byproduct is the di-alkylated piperazine, where both nitrogen atoms have been alkylated.[1][2] This occurs because the mono-alkylated product is often still nucleophilic enough to react with the alkylating agent. Another common byproduct is the formation of quaternary ammonium salts from over-alkylation of a single nitrogen atom, which can lead to purification challenges due to their water solubility.[2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Several strategies can be employed to favor mono-alkylation:

  • Use of a Protecting Group: This is the most reliable method.[3] Protecting one of the piperazine nitrogens with a group like tert-butoxycarbonyl (Boc) or acetyl ensures that alkylation can only occur at the unprotected nitrogen.[1][4] The protecting group can be subsequently removed.[1]

  • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent statistically favors the reaction of the alkylating agent with an unreacted piperazine molecule over the mono-alkylated product.[1][3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture maintains a low concentration of the electrophile, reducing the probability of a second alkylation event on the mono-substituted piperazine.[3]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt, such as piperazine monohydrochloride, reduces the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][5]

Q3: What are the recommended bases and solvents for direct N-alkylation of piperazine?

The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective options.[3] Weaker bases like sodium bicarbonate can also be used to minimize the deprotonation of the mono-substituted product, which would make it more susceptible to further alkylation.[2]

  • Solvents: Polar aprotic solvents like acetonitrile (MeCN) and dimethylformamide (DMF) are commonly used as they help to dissolve the reactants.[3] It is crucial to use anhydrous solvents to prevent unwanted side reactions.[3]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

High water solubility is a common issue, often due to the formation of a salt. To improve extraction into an organic layer, the aqueous layer should be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the product to its free base form, which is more soluble in organic solvents such as dichloromethane or chloroform.

Q5: What is reductive amination, and how can it help minimize byproducts?

Reductive amination is an alternative to direct alkylation with alkyl halides. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STABH).[3] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[3][6]

Troubleshooting Guides

This section addresses specific problems you may encounter during your piperazine alkylation experiments.

Problem Possible Cause(s) Solution(s)
High levels of di-alkylated byproduct Incorrect stoichiometry (insufficient excess of piperazine).Use a larger excess of piperazine relative to the alkylating agent.[3]
Rapid addition of the alkylating agent.Add the alkylating agent slowly and dropwise to the reaction mixture.[3]
High reaction temperature.Conduct the reaction at a lower temperature to reduce the rate of the second alkylation.[2]
Use of an unprotected piperazine.For optimal control, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine.[3][4]
Formation of quaternary ammonium salts Over-alkylation of a single nitrogen.Consider using reductive amination instead of direct alkylation with an alkyl halide.[3]
Low to no yield of the desired mono-alkylated product Poor solubility of reagents.Switch to a more polar aprotic solvent like DMF.[3]
Insufficient base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[3]
Low reaction temperature.Many N-alkylation reactions require heating. Gradually increase the temperature while monitoring the reaction.[3]
Reaction stalls (incomplete conversion) Reversible reaction equilibrium.Ensure the acid byproduct generated during the reaction is effectively neutralized by using a sufficient amount of base.[3]
Poor solubility of reagents as the reaction progresses.Switch to a solvent that can dissolve all reactants and products, such as DMF.[3]
Difficulty in product purification Similar polarity of mono- and di-substituted products.Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). Recrystallization may also be an effective purification method.[2]
Presence of water-soluble quaternary salts.During work-up, ensure the aqueous layer is sufficiently basified to convert the desired product to its free base for extraction. Multiple extractions may be necessary.

Data Presentation

Table 1: Comparative Yields of Different Mono-Alkylation Strategies
StrategyAlkylating AgentConditionsYield of Mono-alkylated ProductReference
Excess PiperazineAlkyl Halide in PyridineReflux 12 hours70-80%[1][7]
Monopiperazinium Saltp-tert-Butylbenzyl chlorideEthanol, 1 hr at RT, then 30 min at 70°C83%[5]
Monopiperazinium Salto-Methylbenzyl bromideEthanol, 2 hrs at RT, then 30 min at 70°C89%[5]
Monopiperazinium Saltβ-Phenethyl bromideEthanol, 2 hrs at 20°C, then 30 min at 70°C56%[5]
Table 2: Yields for Alkylation of N-Acetylpiperazine

This method involves the alkylation of N-acetylpiperazine followed by hydrolysis of the acetyl group to yield the mono-alkylated piperazine.

Alkyl GroupYield of N-Alkyl-N'-AcetylpiperazineYield of N-Alkylpiperazine (after hydrolysis)Reference
n-Butyl88%71%[4]
n-Hexyl69%75%[4]
n-Octyl90%79%[4]
n-Dodecyl87%82%[4]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using in-situ Piperazine Monohydrochloride

This protocol describes a general procedure for the mono-alkylation of piperazine by forming the monohydrochloride salt in situ.[2]

Materials:

  • Piperazine (anhydrous), 1 equivalent

  • Piperazine dihydrochloride, 1 equivalent

  • Alkylating agent (e.g., 1-(2-chloroethyl)piperazine hydrochloride), 1 equivalent

  • Methanol

  • Isopropyl alcohol

Procedure:

  • In a reaction flask, combine piperazine (1 eq.) and piperazine dihydrochloride (1 eq.) in methanol.

  • Heat the mixture until a clear solution is formed. This solution now contains piperazine monohydrochloride.

  • Cool the solution to the desired reaction temperature.

  • Slowly add the alkylating agent (1 eq.) to the reaction mixture.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to precipitate the unreacted piperazine dihydrochloride.

  • Filter the mixture to remove the solid piperazine dihydrochloride.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: N-Alkylation of N-Boc-Piperazine

This protocol provides a general method for the N-alkylation of N-Boc-piperazine with an alkyl halide.[8]

Materials:

  • N-Boc-piperazine, 1 equivalent

  • Alkyl halide (R-X), 1.0-1.2 equivalents

  • Potassium carbonate (K₂CO₃), 1.5-2.0 equivalents

  • Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-piperazine (1 eq.) in anhydrous MeCN or DMF, add potassium carbonate (1.5-2.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dilute the resulting residue with DCM and water.

  • Separate the organic layer, and extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated product.

  • (Optional) The Boc group can be removed by treatment with an acid like trifluoroacetic acid (TFA) in DCM.

Protocol 3: Reductive Amination of N-Boc-Piperazine

This protocol outlines a general procedure for the reductive amination of N-Boc-piperazine with an aldehyde.

Materials:

  • N-Boc-piperazine, 1 equivalent

  • Aldehyde, 1.0-1.2 equivalents

  • Sodium triacetoxyborohydride (STABH), 1.5 equivalents

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperazine (1 eq.) and the aldehyde (1.0-1.2 eq.) in anhydrous DCM or DCE.

  • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Byproduct_Formation_Pathway Piperazine Piperazine MonoAlkylated Mono-alkylated Piperazine (Desired) Piperazine->MonoAlkylated 1st Alkylation AlkylatingAgent Alkylating Agent (R-X) DiAlkylated Di-alkylated Piperazine (Byproduct) QuaternarySalt Quaternary Ammonium Salt (Byproduct) MonoAlkylated->DiAlkylated 2nd Alkylation MonoAlkylated->QuaternarySalt Over-alkylation

Reaction pathways in piperazine alkylation.

Troubleshooting_Workflow Start High Byproduct Formation CheckByproduct Identify Main Byproduct Start->CheckByproduct DiAlkylation Di-alkylation CheckByproduct->DiAlkylation Di-substituted QuaternarySalt Quaternary Salt CheckByproduct->QuaternarySalt Over-alkylation Sol_Stoichiometry Increase Piperazine Excess DiAlkylation->Sol_Stoichiometry Incorrect Stoichiometry? Sol_Addition Slow Alkylating Agent Addition DiAlkylation->Sol_Addition Rapid Addition? Sol_ProtectingGroup Use Mono-protected Piperazine DiAlkylation->Sol_ProtectingGroup Uncontrolled Selectivity? Sol_ReductiveAmination Switch to Reductive Amination QuaternarySalt->Sol_ReductiveAmination Using Alkyl Halide?

Troubleshooting logic for byproduct formation.

Experimental_Logic Goal Goal: Selective Mono-alkylation Strategy Choose Strategy Goal->Strategy DirectAlkylation Direct Alkylation (Unprotected) Strategy->DirectAlkylation Simple, but less selective ProtectedAlkylation Protected Piperazine Alkylation Strategy->ProtectedAlkylation High selectivity ReductiveAmination Reductive Amination Strategy->ReductiveAmination Avoids quaternary salts Params_Direct Control Parameters: - Excess Piperazine - Slow Addition - Moderate Temperature DirectAlkylation->Params_Direct Params_Protected Steps: 1. Protect (e.g., Boc) 2. Alkylate 3. Deprotect ProtectedAlkylation->Params_Protected Params_Reductive Reactants: - Aldehyde/Ketone - Reducing Agent (STABH) ReductiveAmination->Params_Reductive Outcome Minimized Byproducts & Higher Yield of Mono-alkylated Product Params_Direct->Outcome Params_Protected->Outcome Params_Reductive->Outcome

References

Technical Support Center: Selective Mono-Substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in achieving selective mono-substitution on the piperazine scaffold.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments.

Issue 1: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

  • Question: My reaction is producing a low yield of the desired mono-substituted piperazine, with a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

    Answer: The formation of di-substituted piperazine is a common challenge due to the comparable reactivity of both nitrogen atoms.[1][2] The mono-substituted product can sometimes be even more nucleophilic than the starting piperazine, leading to a second reaction.[2] Here are several strategies to enhance mono-selectivity:

    • Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to the electrophile statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1][2]

    • Slow Addition of Reagents: Adding the alkylating or arylating agent slowly and at a low temperature can help control the reaction rate and minimize di-substitution.[1]

    • Use of Protecting Groups: This is a highly reliable method for ensuring mono-substitution.[3][4] By temporarily blocking one nitrogen atom, the reaction is directed to the unprotected site.[4] The tert-butyloxycarbonyl (Boc) group is a common choice.[2][3]

    • In Situ Mono-Protonation: Reacting piperazine with one equivalent of an acid forms a mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[2] This offers a one-pot synthesis approach.[2][5]

Issue 2: Difficulty in Product Purification

  • Question: I am struggling to purify my substituted piperazine product from the excess starting material and di-substituted byproduct. What are some effective purification techniques?

    Answer: The basic nature and potential water solubility of piperazine derivatives can make purification challenging.[1] Here are some recommended methods:

    • Acid-Base Extraction: This technique is effective for separating the basic piperazine products from non-basic impurities. By dissolving the crude mixture in an organic solvent and extracting with an acidic aqueous solution, the piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product re-extracted into an organic solvent.[1]

    • Column Chromatography: This is often necessary to separate mono- and di-substituted products.[3] Experimenting with different solvent systems is crucial to achieve optimal separation.[3]

    • Removal of Excess Piperazine: When using a large excess of piperazine, its removal can be difficult.[2] Acid-base extraction is a primary method for this separation.

Issue 3: Poor Yields in Buchwald-Hartwig Amination for N-Aryl Piperazines

  • Question: I am attempting to synthesize an N-aryl piperazine using a Buchwald-Hartwig reaction, but my yields are consistently low. What are the potential causes and how can I optimize the reaction?

    Answer: Low yields in the Buchwald-Hartwig amination of piperazines can be due to several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1] Key areas to troubleshoot include:

    • Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., RuPhos, BINAP) is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[1]

    • Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. The base should be strong enough to deprotonate the piperazine but not so strong as to cause side reactions.

    • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. The optimal temperature will depend on the specific substrates and catalyst system being used.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common protecting groups for piperazine mono-substitution, and when should I use them?

    A1: The choice of protecting group depends on the stability of your molecule to the deprotection conditions. Here are some common options:

    • Boc (tert-Butyloxycarbonyl): Widely used due to its stability to a range of conditions and its removal under acidic conditions (e.g., TFA, HCl).[6] It is stable to base and hydrogenolysis.[6]

    • Cbz (Benzyloxycarbonyl): A good alternative to Boc, offering an orthogonal deprotection pathway via catalytic hydrogenolysis (H₂, Pd/C).[6] This method is very mild and suitable for substrates with acid-sensitive groups.[6]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (e.g., 20% piperidine in DMF), making it orthogonal to both Boc and Cbz.[6]

    • Trityl (Trt): Highly acid-labile, allowing for selective deprotection in the presence of Boc.[6]

  • Q2: Can I achieve mono-substitution without using a protecting group?

    A2: Yes, direct mono-substitution is possible and often preferred for large-scale synthesis to reduce step count. The main strategies are:

    • Using a large excess of piperazine: This is a straightforward method, but requires efficient separation of the product from the unreacted starting material.[4]

    • Mono-protonation: Forming the piperazin-1-ium cation in situ deactivates one nitrogen, allowing for selective substitution on the other.[5][7] This method is cost-effective and can be performed as a one-pot synthesis.[2][5]

  • Q3: What are the advantages of using flow chemistry for piperazine substitution?

    A3: Flow chemistry offers several advantages, particularly for improving selectivity and scalability. By precisely controlling stoichiometry, mixing, and reaction time in a continuous flow reactor, the formation of the di-substituted byproduct can be minimized.[8][9] This can lead to higher yields of the mono-substituted product and simplified purification.[8]

Data Presentation

Table 1: Comparison of Strategies for Mono-Alkylation of Piperazine

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step reaction, cost-effective[2]Difficult removal of excess piperazine[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation step[2]High selectivity, clean reaction[2]Multi-step process, higher cost[2]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[2]One-pot synthesis, good yields[2]May require longer reaction times or activation[2]

Table 2: Overview of Common Protecting Groups for Piperazine

Protecting GroupAbbreviationReagent for IntroductionDeprotection ConditionsKey Features
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong Acid (TFA, HCl)[6]The established standard, stable to base and hydrogenolysis.[6]
BenzyloxycarbonylCbzBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C)[6]Orthogonal to Boc & Fmoc; stable to acidic and basic conditions.[6]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuMild Base (e.g., 20% Piperidine in DMF)[6]Orthogonal to Boc & Cbz; ideal for solid-phase synthesis.[6]
TritylTrtTrityl chloride (Trt-Cl)Very Mild Acid (e.g., 1% TFA)[6]Highly acid-labile, allowing for selective deprotection in the presence of Boc.[6]
BenzylBnBenzyl bromide or chlorideCatalytic Hydrogenolysis (H₂, Pd/C)[6]Simple, inexpensive; deprotection is similar to Cbz.[6]

Experimental Protocols

Protocol 1: Mono-N-Boc Protection of Piperazine [2]

  • Dissolution: Dissolve piperazine (2.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Reaction: Stir the reaction for 20-24 hours.

  • Work-up: Evaporate the solvent.

  • Purification: Purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[2]

Protocol 2: N-Alkylation of 1-Boc-piperazine [4]

  • Setup: Dissolve 1-Boc-piperazine (1.0 eq.) in an aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

  • Electrophile Addition: Add the desired alkyl halide (1.0-1.2 eq.) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography.

Protocol 3: Deprotection of the Boc Group [2]

  • Dissolution: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Acid Addition: Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Reaction: Stir at room temperature for 1-2 hours.

  • Work-up: Neutralize the excess acid and isolate the final product.

Protocol 4: Direct Mono-substitution using Excess Piperazine [2]

  • Setup: Dissolve piperazine (10 mmol, 10 eq.) and an alkyl halide (e.g., butyl bromide, 1 mmol, 1 eq.) in a suitable solvent like acetonitrile.

  • Base Addition: Add a base such as potassium carbonate.

  • Reaction: Stir the reaction at an appropriate temperature until completion, monitoring by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Visualizations

G cluster_0 Strategy 1: Protecting Group Workflow cluster_1 Strategy 2: Direct Substitution Workflow A Piperazine B Protection (e.g., Boc₂O) A->B C Mono-protected Piperazine B->C D Substitution (R-X) C->D E Substituted Protected Piperazine D->E F Deprotection (e.g., TFA) E->F G Mono-substituted Piperazine F->G H Piperazine (Excess) + R-X I Reaction H->I J Mixture: Mono-substituted Di-substituted Excess Piperazine I->J K Purification (Extraction/Chromatography) J->K L Mono-substituted Piperazine K->L

Caption: Comparative workflow for achieving selective mono-alkylation of piperazine.

G start Low yield of mono-substituted product? check_disub Significant di-substitution observed? start->check_disub strategy Select Mitigation Strategy check_disub->strategy Yes optimize Optimize reaction conditions (catalyst, base, temp.) check_disub->optimize No excess_pip Increase excess of piperazine (5-10 eq.) strategy->excess_pip slow_add Slowly add electrophile at low temperature strategy->slow_add protecting_group Use a protecting group (e.g., N-Boc-piperazine) strategy->protecting_group protonation Use in situ mono-protonation strategy->protonation end Improved Selectivity excess_pip->end slow_add->end protecting_group->end protonation->end optimize->end

References

Technical Support Center: Stability of 1-(2-Fluorophenyl)piperazine Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work with 1-(2-Fluorophenyl)piperazine in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading in an aqueous acidic formulation. What are the likely causes?

A1: Aqueous acidic formulations can present several stability challenges for this compound. The primary reasons for degradation are often pH-related hydrolysis and, to a lesser extent, oxidation. The piperazine ring's nitrogen atoms are susceptible to protonation in acidic conditions, which can influence the molecule's overall stability and reactivity.

Q2: I've observed a change in the color of my solid this compound hydrochloride salt upon storage. What could be the reason?

A2: A color change in the solid state can indicate degradation, often due to oxidation or interaction with atmospheric moisture, which can create localized acidic conditions on the surface of the solid. It is crucial to store the compound in a tightly sealed container, protected from light and moisture. For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: My experimental results using a this compound solution are inconsistent. Could this be a stability issue?

A3: Yes, inconsistent experimental outcomes are a common indicator of compound degradation. If you notice a decrease in potency, unexpected biological effects, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is critical to assess the stability of your compound under your specific experimental conditions. It is always best practice to use freshly prepared solutions.

Q4: What is the expected impact of pH on the stability of this compound?

A4: The stability of N-phenylpiperazine derivatives can be significantly dependent on pH.[1] Studies on similar compounds have shown that both strongly acidic and alkaline environments can accelerate degradation.[1] It is crucial to perform a pH-stability profile to determine the optimal pH range for your formulation or experiment.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Rapid Degradation of this compound in Acidic Buffer
  • Problem: You observe a rapid loss of the parent compound when dissolved in an acidic buffer (e.g., citrate or phosphate buffer at pH < 5).

  • Troubleshooting Steps:

    • pH Optimization: Conduct a pH-stability study to identify a less aggressive pH at which the compound is more stable.

    • Co-solvents: Consider adding co-solvents such as ethanol or glycerin to your aqueous formulation. This can decrease water activity and potentially slow down hydrolytic degradation.

    • Temperature Control: Ensure your solutions are stored at the lowest practical temperature to slow down the degradation kinetics. For storage, -20°C or -80°C is often recommended.

    • Use of Fresh Solutions: Prepare solutions immediately before use to minimize the time the compound is exposed to destabilizing conditions.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis of Acid-Stressed Samples
  • Problem: When analyzing an acid-stressed sample of this compound by HPLC, you observe several new, unidentified peaks.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a systematic forced degradation study to intentionally generate these degradation products. This will aid in their identification and in the development of a stability-indicating analytical method.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the mass of the degradation products, which can provide crucial information for their structural elucidation.

    • Optimize HPLC Method: Adjust your HPLC method to ensure baseline separation of the parent peak from all degradation product peaks. This may involve changing the column type (e.g., C8, phenyl), mobile phase pH, or the organic modifier (e.g., acetonitrile, methanol).

Data Presentation

The following tables are examples of how to present quantitative data from a forced degradation study. The data presented here is illustrative and should be replaced with your experimental results.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% Degradation
0.1 N HCl246085.214.8
1 N HCl88070.529.5
0.1 N H₂SO₄246088.111.9

Table 2: Purity Analysis of this compound Under Acidic Stress (1 N HCl at 80°C for 8 hours)

Peak NameRetention Time (min)% Area
Degradant 13.55.2
Degradant 24.818.3
This compound6.270.5
Degradant 37.16.0

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Conditions

Objective: To investigate the degradation of this compound under acidic stress and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH) solution for neutralization

  • HPLC grade water and acetonitrile

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • For mild acidic stress, add a known volume of the stock solution to a 0.1 N HCl solution to achieve a final concentration of approximately 100 µg/mL.

    • For strong acidic stress, add a known volume of the stock solution to a 1 N HCl solution to achieve the same final concentration.

  • Incubation: Incubate the stressed samples at an elevated temperature (e.g., 60°C or 80°C) for a defined period (e.g., 8, 24, or 48 hours). A control sample should be kept at room temperature.

  • Sampling and Neutralization: At each time point, withdraw an aliquot of the stressed solution. Neutralize the sample with an equivalent amount of NaOH solution.

  • HPLC Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.

  • LC-MS Analysis: Analyze the samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 240 nm).

  • Column Temperature: 30°C.

Optimization:

  • Inject the acid-stressed samples into the HPLC system.

  • If co-elution is observed, optimize the gradient, mobile phase pH, or try a different column chemistry (e.g., Phenyl-Hexyl) to achieve baseline separation.

  • The method is considered stability-indicating when all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations

The following diagrams illustrate a potential degradation pathway and an experimental workflow.

G cluster_workflow Experimental Workflow for Stability Testing Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Acidic Stress Incubation Acidic Stress Incubation Prepare Stock Solution->Acidic Stress Incubation 0.1N HCl / 1N H2SO4 60-80°C Sampling & Neutralization Sampling & Neutralization Acidic Stress Incubation->Sampling & Neutralization HPLC Analysis HPLC Analysis Sampling & Neutralization->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation LC-MS for Identification LC-MS for Identification Data Evaluation->LC-MS for Identification If degradation > 10% End End Data Evaluation->End If degradation < 10% LC-MS for Identification->End

Caption: A typical experimental workflow for conducting forced degradation studies under acidic conditions.

G cluster_pathway Potential Acid-Catalyzed Degradation Pathway This compound This compound Protonated Piperazine Ring Protonated Piperazine Ring This compound->Protonated Piperazine Ring H+ Ring Opening Intermediate Ring Opening Intermediate Protonated Piperazine Ring->Ring Opening Intermediate H2O (Nucleophilic Attack) Hydrolysis Product 1 Hydrolysis Product 1 Ring Opening Intermediate->Hydrolysis Product 1 Hydrolysis Product 2 Hydrolysis Product 2 Ring Opening Intermediate->Hydrolysis Product 2 Hydrolysis Product 1\n(2-Fluoroaniline) Hydrolysis Product 1 (2-Fluoroaniline) Hydrolysis Product 2\n(Bis(2-aminoethyl)amine) Hydrolysis Product 2 (Bis(2-aminoethyl)amine)

Caption: A hypothetical pathway for the acid-catalyzed hydrolysis of this compound.

References

addressing solubility problems of 1-(2-Fluorophenyl)piperazine in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Fluorophenyl)piperazine (2FPP). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during its use in chemical synthesis, with a particular focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2FPP) and what is it used for?

A1: this compound, or 2FPP, is a chemical compound featuring a fluorophenyl group attached to a piperazine ring. It serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals. It is an intermediary in the synthesis of various neurologically active compounds and other complex molecules.[1]

Q2: What are the common solvents for reactions involving 2FPP?

A2: Based on reported syntheses, common solvents for reactions with 2FPP include ethanol, methanol, acetonitrile, and tetrahydrofuran (THF). The choice of solvent often depends on the specific reaction conditions and the other reagents involved. For reactions requiring higher temperatures, more polar aprotic solvents like dimethylformamide (DMF) may also be suitable.

Q3: I'm having trouble dissolving 2FPP in my reaction solvent. What can I do?

A3: Solubility issues with 2FPP are a common challenge. Here are several strategies you can employ:

  • Heating: Gently heating the solvent while stirring can significantly increase the solubility of 2FPP. Many reactions involving piperazine derivatives are conducted at elevated temperatures or under reflux.

  • Co-solvents: Using a mixture of solvents can improve solubility. For instance, adding a small amount of a more polar solvent in which 2FPP has better solubility might help.

  • Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance dissolution.

  • Salt Formation: In some cases, converting the free base of 2FPP to its hydrochloride salt can alter its solubility profile, making it more soluble in certain polar solvents. The hydrochloride salt of 2FPP is known to be soluble in DMSO and ethanol.

Q4: Can the physical form of 2FPP affect its solubility?

A4: Yes, this compound can exist as either a solid or a liquid at or near room temperature, which can affect its handling and dissolution.[2][3] The crystalline form of a solid can also impact its solubility. If you are experiencing inconsistent results, consider the physical state of your starting material.

Q5: Are there any particular safety precautions I should take when handling 2FPP?

A5: Yes, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Solubility and Reaction Issues

This guide provides solutions to specific problems you might encounter when using this compound in your experiments.

Problem Potential Cause(s) Suggested Solution(s)
2FPP is not dissolving, or is precipitating out of solution during the reaction. - The solvent is not appropriate for 2FPP.- The concentration of 2FPP is too high for the chosen solvent and temperature.- The reaction temperature is too low.- Consult the solubility data table below for a more suitable solvent.- Try using a larger volume of solvent to decrease the concentration.- Increase the reaction temperature. Gentle heating or refluxing is often effective.- Consider using a co-solvent system to improve solubility.
The reaction is slow or incomplete, even though the reagents are soluble. - Poor solubility of one of the other reactants is limiting the reaction rate.- The reaction temperature is not optimal.- The base used is not strong enough or is insoluble.- Ensure all reactants are fully dissolved. If necessary, switch to a solvent that can dissolve all components, such as DMF.- Gradually increase the reaction temperature while monitoring for side product formation.- Use a stronger, anhydrous base like potassium carbonate or cesium carbonate.
An insoluble solid has formed during the reaction. - The product of the reaction may be insoluble in the reaction medium.- A salt byproduct has precipitated.- If the solid is the desired product, this can be advantageous for purification by filtration.- If the solid is a byproduct (e.g., a salt), it can often be removed by filtration at the end of the reaction. Adding a co-solvent might keep it in solution if it interferes with the reaction.
The reaction work-up is complicated by the solubility of 2FPP or its byproducts. - 2FPP or the product may have some solubility in the aqueous phase during extraction.- Emulsion formation during extraction.- Adjust the pH of the aqueous layer to ensure your compound of interest is in its neutral form, which is typically more soluble in organic solvents.- If an emulsion forms, adding brine (saturated NaCl solution) can help to break it.

Data Presentation: Solubility of this compound

Solvent Type Qualitative Solubility of 2FPP (Free Base) Estimated Solubility Range (mg/mL) Notes
Methanol Polar ProticSlightly Soluble10 - 50Solubility increases with heating.
Ethanol Polar ProticSoluble50 - 100Good for many nucleophilic substitution reactions.
Water Polar ProticSparingly Soluble< 1The hydrochloride salt is more water-soluble.
Tetrahydrofuran (THF) Polar AproticSoluble50 - 100A common solvent for N-alkylation reactions.
Acetonitrile (ACN) Polar AproticSoluble50 - 100Often used in nucleophilic substitution reactions.
Dimethylformamide (DMF) Polar AproticVery Soluble> 100Good for reactions with poorly soluble reagents, often used at elevated temperatures.
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly Soluble (with heating)10 - 50Good for dissolving a wide range of compounds. The hydrochloride salt has good solubility.
Dichloromethane (DCM) Nonpolar AproticSoluble> 100Useful for reactions at or below room temperature.
Toluene Nonpolar AproticSparingly Soluble< 10May be used in some reactions at high temperatures.
Hexanes / Heptane Nonpolar AproticInsoluble< 1Generally not a suitable reaction solvent for 2FPP.

Disclaimer: The estimated solubility ranges are approximations and should be experimentally verified for specific applications.

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol describes a general method for the mono-N-alkylation of 2FPP with an alkyl halide.

Materials:

  • This compound (1.0 equivalent)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous acetonitrile (ACN) or tetrahydrofuran (THF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous potassium carbonate.

  • Add the anhydrous solvent (ACN or THF) to the flask.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the solid potassium carbonate and any salt byproducts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, if necessary.

Visualizations

Troubleshooting Workflow for Poor Solubility of 2FPP

troubleshooting_workflow Troubleshooting Poor Solubility of 2FPP start Start: 2FPP solubility issue identified check_solvent Is the solvent appropriate? (See solubility table) start->check_solvent check_temp Is the reaction at an elevated temperature? check_solvent->check_temp Yes change_solvent Action: Select a more suitable solvent (e.g., DMF, THF). check_solvent->change_solvent No check_conc Is the concentration too high? check_temp->check_conc Yes heat_reaction Action: Increase temperature or reflux. check_temp->heat_reaction No dilute_reaction Action: Add more solvent. check_conc->dilute_reaction Yes re_evaluate Re-evaluate solubility check_conc->re_evaluate No change_solvent->re_evaluate heat_reaction->re_evaluate dilute_reaction->re_evaluate end_good Proceed with reaction re_evaluate->end_good Issue Resolved end_bad Consider alternative strategies (e.g., co-solvents, sonication) re_evaluate->end_bad Issue Persists

Caption: A logical workflow for troubleshooting solubility issues of 2FPP.

General Experimental Workflow for the Synthesis of Naftopidil Analogues

The synthesis of Naftopidil, a pharmaceutical, involves the reaction of a piperazine derivative with an epoxide. This workflow illustrates a similar synthesis starting with 2FPP.

naftopidil_synthesis_workflow Synthesis of a Naftopidil Analogue reagents This compound (2FPP) 1-Naphthyloxy-2,3-epoxypropane reaction_step Reaction - Solvent: Ethanol or Propanol - Heat to reflux - Stir for several hours reagents->reaction_step workup Work-up - Cool to room temperature - Filter the precipitate reaction_step->workup purification Purification - Recrystallize from a suitable solvent (e.g., ethanol) workup->purification product Final Product (Naftopidil Analogue) purification->product

Caption: A generalized workflow for the synthesis of a Naftopidil analogue using 2FPP.

References

Technical Support Center: Optimizing HPLC Method for Separating Fluorophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the separation of fluorophenylpiperazine (FPP) isomers.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Poor or No Separation of Fluorophenylpiperazine Isomers (Peak Co-elution)

  • Question: My 2-FPP, 3-FPP, and 4-FPP isomers are co-eluting or have very poor resolution. What steps can I take to improve the separation?

  • Answer: Co-elution of positional isomers is a common challenge in HPLC. A systematic approach to optimizing the selectivity (α) and efficiency (N) of your method is necessary.

    • Initial Checks:

      • Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis to confirm co-elution. Asymmetry in your peaks, such as shoulders, can also indicate the presence of multiple components.

      • System Suitability: Ensure your HPLC system is performing optimally by running a system suitability test with a known standard.

    • Troubleshooting Steps:

Potential CauseRecommended Solution
Inappropriate Mobile Phase Composition Optimize the Mobile Phase:Adjust Solvent Strength: Modify the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and improve separation.[1] • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, try the other.[1] • Modify pH: Fluorophenylpiperazines are basic compounds. Adjusting the mobile phase pH can significantly alter their ionization and retention, thereby improving selectivity. It is advisable to work at a pH at least 2 units away from the analyte's pKa.[2][3] • Incorporate Additives: Consider using ion-pairing agents or buffers to influence the retention of these basic compounds.[4]
Unsuitable Stationary Phase Change the Column: • If mobile phase optimization is insufficient, the column chemistry may not be suitable. For aromatic positional isomers, consider columns that offer different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, in addition to standard C18 columns.[5] Fluorinated phases can be particularly effective for halogenated species.[1]
Suboptimal Temperature Adjust Column Temperature: • Varying the column temperature can alter the selectivity of the separation. Experiment with different temperatures to find the optimal condition for your isomers.
Inadequate Column Efficiency Improve Efficiency (N):Use a Longer Column: Increasing the column length can improve resolution. • Use Smaller Particle Size Columns: Columns with smaller particles (e.g., sub-2 µm for UHPLC) provide higher efficiency.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Question: My fluorophenylpiperazine isomer peaks are tailing. What is the cause and how can I fix it?

  • Answer: Peak tailing is often caused by secondary interactions between the basic analytes and the stationary phase.

    • Troubleshooting Steps:

Potential CauseRecommended Solution
Secondary Interactions with Silanols Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. • Adjust Mobile Phase pH: Increasing the pH of the mobile phase can suppress the ionization of the basic fluorophenylpiperazine isomers, reducing their interaction with residual silanols.[3] • Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.
Column Overload Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
Column Contamination Flush the Column: Clean the column with a strong solvent to remove any contaminants from previous injections.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my fluorophenylpiperazine isomers are shifting between injections. What could be the problem?

  • Answer: Fluctuating retention times can indicate issues with the HPLC system's stability or method robustness.

    • Troubleshooting Steps:

Potential CauseRecommended Solution
Inadequate Column Equilibration Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run, especially when using gradient elution.
Mobile Phase Composition Changes Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and ensure it is well-mixed. • Prevent Evaporation: Keep mobile phase reservoirs capped to prevent the evaporation of the more volatile organic solvent.
Temperature Fluctuations Use a Column Oven: Maintain a consistent column temperature using a thermostatted column compartment.
Pump Issues Perform Pump Maintenance: Regularly check for leaks and ensure the pump is delivering a steady flow rate.

Data Presentation

The following table summarizes retention time data for fluorophenylpiperazine isomers from a gas chromatography-mass spectrometry (GC-MS) method, which can provide an initial indication of their relative elution order. Please note that the absolute retention times will differ in an HPLC system, but the elution pattern may show some correlation.

CompoundRetention Time (RT) (minutes)Relative Retention Time (RRT)
4-Fluorophenylpiperazine (4-FPP)4.200.68
2-Fluorophenylpiperazine (2-FPP)9.421.52
3-Fluorophenylpiperazine (3-FPP)10.821.74
Data adapted from a GC-MS method with 1-Phenylpiperazine as the reference (RT = 6.21 min, RRT = 1.00).[6]

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Fluorophenylpiperazine Isomers

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of 2-FPP, 3-FPP, and 4-FPP.

  • Analyte Information and Column Selection:

    • Fluorophenylpiperazines are basic, ionizable compounds.

    • Start with a conventional C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Consider a phenyl-hexyl or PFP column as an alternative for different selectivity.[5]

  • Initial Mobile Phase and Gradient Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water (provides acidic pH to ensure protonation of the piperazine nitrogen).

    • Mobile Phase B: Acetonitrile.

    • Scouting Gradient: Run a broad linear gradient from 5% to 95% Acetonitrile over 20-30 minutes. This will help determine the approximate organic solvent concentration required to elute the isomers.

  • Optimization of Selectivity (α):

    • Organic Modifier: If the initial separation with acetonitrile is not satisfactory, switch to methanol as the organic modifier and repeat the scouting gradient.

    • pH Adjustment: Since the analytes are basic, pH is a critical parameter.[2][3] Prepare mobile phases with different pH values (e.g., pH 3, 5, and 7 using appropriate buffers like phosphate or acetate) and evaluate the separation.

    • Temperature: Analyze the separation at different column temperatures (e.g., 25°C, 35°C, and 45°C).

  • Optimization of Gradient or Isocratic Elution:

    • Based on the scouting run, if the isomers elute close together, develop a shallower gradient around the elution point.

    • If the retention times are very close, an isocratic method may be more suitable. Systematically vary the percentage of the organic modifier in the isocratic mobile phase to achieve the best resolution.

  • Method Validation:

    • Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7]

Mandatory Visualization

HPLC_Method_Development_Workflow cluster_start Start cluster_selection Initial Selection cluster_screening Screening cluster_optimization Optimization cluster_validation Finalization start Define Separation Goal: Separate FPP Isomers col_select Select Column (e.g., C18, Phenyl-Hexyl) start->col_select mp_select Select Initial Mobile Phase (e.g., ACN/Water with Acid) col_select->mp_select scout_grad Perform Scouting Gradient mp_select->scout_grad eval_sep Evaluate Separation (Resolution, Peak Shape) scout_grad->eval_sep opt_alpha Optimize Selectivity (α) - Change Organic Modifier - Adjust pH - Vary Temperature eval_sep->opt_alpha Poor Resolution opt_grad Optimize Gradient/Isocratic - Shallow Gradient - Isocratic Hold eval_sep->opt_grad Good Initial Separation validate Validate Method (ICH Guidelines) eval_sep->validate Optimal Separation opt_alpha->eval_sep opt_grad->eval_sep final_method Final Optimized Method validate->final_method

Caption: Workflow for HPLC method development for fluorophenylpiperazine isomers.

HPLC_Troubleshooting_Logic cluster_problem Problem cluster_primary_factors Primary Factors cluster_parameters Adjustable Parameters problem Poor Isomer Separation selectivity Selectivity (α) problem->selectivity efficiency Efficiency (N) problem->efficiency retention Retention (k') problem->retention mobile_phase Mobile Phase - Organic Modifier - pH - Additives selectivity->mobile_phase stationary_phase Stationary Phase - Column Chemistry selectivity->stationary_phase temperature Temperature selectivity->temperature column_dims Column Dimensions - Length - Particle Size efficiency->column_dims retention->mobile_phase flow_rate Flow Rate retention->flow_rate

Caption: Logical relationship between separation problems and adjustable HPLC parameters.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for HPLC method development for fluorophenylpiperazine isomers?

    • A1: A good starting point is to use a C18 column with a simple mobile phase gradient.[4] Begin with a broad scouting gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20-30 minutes) to determine the approximate elution conditions. Based on the results, you can then optimize the gradient or switch to an isocratic method if the retention times are close. Pay close attention to the selectivity and consider testing different organic modifiers (e.g., methanol) and mobile phase pH values, as these can significantly impact the resolution of isomers.[1][2][3]

  • Q2: How does the mobile phase pH affect the separation of fluorophenylpiperazine isomers?

    • A2: Fluorophenylpiperazines are basic compounds, and the mobile phase pH plays a crucial role in their separation.[2][3] At a low pH, the piperazine nitrogens will be protonated, making the molecules more polar and likely to elute earlier in reversed-phase HPLC. At a higher pH, they will be in their neutral form, which is more hydrophobic and will be retained longer. By carefully adjusting the pH, you can manipulate the ionization state of the isomers and significantly alter their retention and the selectivity of the separation.[2][3][8] It is generally recommended to work at a pH that is at least two units away from the pKa of the analytes to ensure they are in a single ionic form, which leads to better peak shapes.[8]

  • Q3: Can changing the column temperature improve the resolution of my isomers?

    • A3: Yes, adjusting the column temperature can influence the separation. Changes in temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the selectivity of the stationary phase. Sometimes, a change in temperature can alter the relative retention of the isomers, leading to improved resolution. It is an important parameter to investigate during method optimization.

  • Q4: Are there any specific column chemistries that are recommended for separating positional isomers like fluorophenylpiperazines?

    • A4: While C18 columns are a good starting point, other stationary phases can offer unique selectivities for positional isomers. Phenyl-based columns (e.g., phenyl-hexyl) can provide π-π interactions with the aromatic rings of the fluorophenylpiperazines, which can enhance separation.[5] Pentafluorophenyl (PFP) phases are also known to be effective for separating halogenated compounds and positional isomers due to a combination of hydrophobic, π-π, and dipole-dipole interactions.[1][9]

  • Q5: What should I do if my method is not robust and retention times vary from day to day?

    • A5: Lack of robustness is often related to the mobile phase preparation and system equilibration. Ensure that you are preparing your mobile phase accurately and consistently each day. The pH of buffered mobile phases should be checked and adjusted carefully.[5] Always allow for adequate column equilibration time before starting your analyses. Using a column oven to maintain a constant temperature will also improve robustness. If the problem persists, it may be necessary to re-evaluate the method parameters to find a more stable operating range.

References

Technical Support Center: Synthesis of Arylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of arylpiperazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-arylpiperazines?

A1: The three most common methods for synthesizing N-arylpiperazines are the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination.[1][2] The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling of an aryl halide with piperazine.[3][4] The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and piperazine, which traditionally requires harsher reaction conditions than the Buchwald-Hartwig amination.[5][6] Reductive amination involves the reaction of an aryl aldehyde or ketone with piperazine to form an imine intermediate, which is then reduced to the final amine.[7][8]

Q2: Which method is generally preferred for N-arylpiperazine synthesis?

A2: The Buchwald-Hartwig amination is often preferred in laboratory settings due to its milder reaction conditions, broader substrate scope, and higher yields compared to the traditional Ullmann condensation.[2][4] However, the choice of method depends on factors such as the specific substrates, functional group tolerance, cost of reagents, and scalability.[9] For large-scale industrial synthesis, reductive amination can be a very efficient and cost-effective method if the corresponding aryl aldehyde or ketone is readily available.[10]

Q3: What are the main advantages and disadvantages of each method?

A3: Each method has its own set of advantages and disadvantages:

  • Buchwald-Hartwig Amination:

    • Advantages: High yields, mild reaction conditions, broad substrate scope (including aryl chlorides), and good functional group tolerance.[4][11]

    • Disadvantages: High cost of palladium catalysts and specialized phosphine ligands, and potential for catalyst deactivation.[12]

  • Ullmann Condensation:

    • Advantages: Lower catalyst cost (copper is more abundant and cheaper than palladium).[9]

    • Disadvantages: Typically requires high reaction temperatures, strong bases, and often gives lower yields. The substrate scope is more limited, traditionally favoring electron-poor aryl halides.[5][6]

  • Reductive Amination:

    • Advantages: Avoids the use of expensive metal catalysts and halogenated starting materials. It can be a very "green" and atom-economical method.[8][10]

    • Disadvantages: Success is dependent on the availability and stability of the corresponding aryl aldehyde or ketone. Over-alkylation to form the disubstituted product can be an issue.[13]

Q4: How can I minimize the formation of the 1,4-disubstituted piperazine byproduct?

A4: The formation of the 1,4-disubstituted byproduct is a common challenge.[1] To favor mono-substitution, you can:

  • Use a large excess of piperazine (5-10 equivalents).

  • Add the electrophile (aryl halide or aldehyde/ketone) slowly and at a low temperature.

  • Employ a mono-protected piperazine, such as N-Boc-piperazine, and deprotect it in a subsequent step.[1]

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem 1: Low or no yield of the desired N-arylpiperazine.

  • Question: My Buchwald-Hartwig reaction is giving a low yield or failing completely. What are the likely causes and how can I troubleshoot it?

  • Answer: Low yields in Buchwald-Hartwig aminations of piperazines can stem from several factors. A systematic approach to troubleshooting is crucial.

    • Inactive Catalyst: The Pd(0) active species may not be forming efficiently or is deactivating prematurely.

      • Solution: Use a pre-catalyst which can be easier to activate. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst. Since amines can act as ligands, adding a slight excess of the phosphine ligand relative to the palladium source can prevent catalyst deactivation.[12]

    • Suboptimal Ligand/Base Combination: The choice of ligand and base is critical and highly dependent on the substrate.

      • Solution: Screen a variety of phosphine ligands (e.g., XantPhos, RuPhos, BINAP) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). For electron-rich or sterically hindered aryl halides, bulkier, electron-rich ligands are often required.[1] If your starting materials are base-sensitive, consider using a weaker base like K₃PO₄ or Cs₂CO₃.[14]

    • Poor Solvent Choice: The solvent can affect the solubility of reagents and the stability of the catalytic species.

      • Solution: Toluene and dioxane are common choices. If solubility is an issue, consider a more polar aprotic solvent. For reactions with aryl iodides, less polar solvents like toluene are often preferred to prevent inhibition by the iodide salt byproduct.[12]

    • Incorrect Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.

      • Solution: Optimize the reaction temperature. Most Buchwald-Hartwig reactions are run between 80-120°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Ullmann Condensation

Problem 2: The Ullmann reaction is sluggish and gives a poor yield.

  • Question: My Ullmann condensation is not proceeding to completion and the yield of my arylpiperazine is very low. What can I do to improve it?

  • Answer: The traditional Ullmann reaction is known for its harsh conditions and often modest yields.[15] However, several modifications can improve its efficiency.

    • Insufficiently Activated Copper: Standard copper powder may not be reactive enough.

      • Solution: Use "activated" copper powder, for example, prepared by the reduction of copper sulfate with zinc metal in hot water.[5] Alternatively, use a soluble copper(I) salt like CuI.

    • Harsh Reaction Conditions Leading to Decomposition: Very high temperatures can lead to the decomposition of starting materials and products.

      • Solution: While traditional Ullmann reactions require temperatures above 200°C, modern ligand-accelerated versions can proceed at much lower temperatures (80-130°C).[16] Screen different ligands such as diamines (e.g., ethylenediamine) or amino acids (e.g., L-proline) to facilitate the reaction at a lower temperature.

    • Poor Substrate Reactivity: Aryl chlorides and electron-rich aryl halides are generally less reactive in Ullmann condensations.

      • Solution: If possible, use the corresponding aryl bromide or iodide, as they are more reactive. The reaction works best with aryl halides that have electron-withdrawing groups.[5]

Reductive Amination

Problem 3: My reductive amination is producing multiple byproducts and the desired product is difficult to isolate.

  • Question: I'm seeing a complex mixture in my reductive amination reaction. How can I improve the selectivity and simplify the purification?

  • Answer: Reductive aminations can lead to several side products if not properly controlled.

    • Formation of Dialkylated Piperazine: The mono-arylated piperazine can react further with the aldehyde to form a dialkylated product.

      • Solution: Use a large excess of piperazine to statistically favor the mono-alkylation. Alternatively, use a mono-protected piperazine (e.g., N-Boc-piperazine).

    • Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde to an alcohol before it forms the imine.

      • Solution: Use a reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[7][17] If using a less selective reducing agent like sodium borohydride (NaBH₄), it's best to pre-form the imine before adding the reducing agent.[18]

    • Formation of Amine Byproducts from the Reducing Agent: Some reducing agents can lead to side reactions. For example, sodium cyanoborohydride (NaBH₃CN) can be toxic.[19]

      • Solution: Consider using a milder and less toxic reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or catalytic hydrogenation.[20]

    • Impure Product after Workup: The crude product is often contaminated with unreacted starting materials and byproducts.

      • Solution: After the reaction, a standard workup involving an aqueous wash is often insufficient. Purification by column chromatography or acid-base extraction is typically necessary to obtain the pure arylpiperazine.

Data Presentation

Table 1: Comparison of General Reaction Conditions for Arylpiperazine Synthesis
FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination
Catalyst Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper (e.g., CuI, Cu₂O, activated Cu powder)None or Lewis Acid (e.g., Ti(Oi-Pr)₄)
Ligand Electron-rich phosphines (e.g., XantPhos, RuPhos)Diamines, amino acids (e.g., L-proline)None
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃None (or weak acid catalyst for imine formation)
Solvent Toluene, Dioxane, THFDMF, NMP, PyridineMethanol, Dichloromethane, THF
Temperature 80 - 120 °C100 - 220 °C (can be lower with modern ligands)Room Temperature to Reflux
Typical Yields Good to Excellent (70-95%)Moderate to Good (40-80%)Variable (50-90%)
Table 2: Troubleshooting Guide Summary
SymptomPotential Cause(s)Suggested Solution(s)
Low Yield (All Methods) Impure reagents, wet solvent, non-inert atmosphereUse freshly purified reagents and anhydrous solvents, ensure proper inert atmosphere techniques.
Low Yield (Buchwald-Hartwig) Catalyst deactivation, suboptimal ligand/baseScreen different ligands and bases, use a pre-catalyst, add excess ligand.
Low Yield (Ullmann) Inactive copper, harsh conditionsUse activated copper or a Cu(I) salt, screen ligands to lower reaction temperature.
Formation of Disubstituted Product High reactivity of mono-substituted piperazineUse a large excess of piperazine, slow addition of electrophile, use mono-protected piperazine.
Aldehyde Reduction (Reductive Amination) Non-selective reducing agentUse NaBH(OAc)₃, or pre-form the imine before adding NaBH₄.
Product is Difficult to Purify Presence of basic impurities and starting materialsUtilize column chromatography with a basic modifier (e.g., triethylamine) or perform an acid-base extraction.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, base, and palladium pre-catalyst.

  • Seal the tube with a septum, then evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[21]

Protocol 2: General Procedure for Ullmann Condensation

Materials:

  • Aryl iodide (1.0 equiv)

  • Piperazine (2.0 equiv)

  • CuI (10 mol%)

  • L-proline (20 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a reaction flask, add CuI, L-proline, K₂CO₃, and piperazine.

  • Evacuate and backfill the flask with argon.

  • Add the aryl iodide and anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Reductive Amination

Materials:

  • Aryl aldehyde (1.0 equiv)

  • Piperazine (1.5 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the aryl aldehyde and piperazine in DCM.

  • Add a catalytic amount of acetic acid to facilitate imine formation and stir for 1 hour at room temperature.

  • Add sodium triacetoxyborohydride portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[22]

Protocol 4: Purification by Acid-Base Extraction
  • Dissolve the crude arylpiperazine product in an organic solvent like ethyl acetate.

  • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic arylpiperazine will move to the aqueous layer as its hydrochloride salt.

  • Wash the aqueous layer with fresh organic solvent to remove any non-basic impurities.

  • Basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10.

  • Extract the free-based arylpiperazine back into an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the purified product.

Visualizations

Buchwald_Hartwig_Troubleshooting start Low Yield in Buchwald-Hartwig Reaction catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions reagents Verify Reagent Quality start->reagents inert_atm inert_atm catalyst->inert_atm Inert atmosphere? ligand_screen ligand_screen catalyst->ligand_screen Screen Ligands/Bases precatalyst precatalyst catalyst->precatalyst Use Pre-catalyst temp temp conditions->temp Optimize Temperature solvent solvent conditions->solvent Screen Solvents dry_solvent dry_solvent reagents->dry_solvent Anhydrous Solvent? pure_sm pure_sm reagents->pure_sm Purity of Starting Materials? success Improved Yield inert_atm->success Yes ligand_screen->success precatalyst->success temp->success solvent->success dry_solvent->success Yes pure_sm->success Yes

Troubleshooting Workflow for Buchwald-Hartwig Amination.

Synthesis_Method_Selection start Start: Choose Synthesis Route for Arylpiperazine q1 Are starting materials Aryl Halides? start->q1 q2 Is mildness a priority? (Temp, Base) q1->q2 Yes reductive Reductive Amination q1->reductive No (Aryl Aldehyde/Ketone) q3 Is cost a major concern? q2->q3 Yes ullmann Ullmann Condensation q2->ullmann No buchwald Buchwald-Hartwig Amination q3->buchwald No q3->ullmann Yes

Decision tree for selecting a synthetic method.

References

Technical Support Center: Scaling Up 1-(2-Fluorophenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-(2-Fluorophenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This process typically involves the reaction of 1,2-difluorobenzene with an excess of piperazine. The fluorine atom is a good leaving group, and the reaction is driven by the nucleophilicity of the piperazine.

Q2: What are the main challenges when scaling up this synthesis from lab to pilot plant?

A2: The primary challenges in scaling up the synthesis of this compound include:

  • Exothermicity and Heat Management: The SNAr reaction can be exothermic, and managing the heat generated in a large reactor is critical to prevent side reactions and ensure safety.

  • Mixing Efficiency: Ensuring homogeneous mixing of the reactants, especially when piperazine is used in a molten state or as a solution, is crucial for consistent reaction progress and yield.

  • Control of Side Reactions: The formation of the di-substituted by-product, 1,4-bis(2-fluorophenyl)piperazine, becomes more significant at scale if stoichiometry and temperature are not carefully controlled.

  • Product Isolation and Purification: Separating the desired product from excess piperazine, the di-substituted by-product, and solvent at a large scale requires optimized work-up and purification procedures.

Q3: What is a common impurity in this synthesis and how can it be minimized?

A3: The most common impurity is 1,4-bis(2-fluorophenyl)piperazine, formed by the reaction of two molecules of 1,2-difluorobenzene with one molecule of piperazine. To minimize its formation, a significant excess of piperazine is typically used. This ensures that the 1,2-difluorobenzene is more likely to react with an un-substituted piperazine molecule. The molar ratio of piperazine to 1,2-difluorobenzene is a critical parameter to optimize.

Q4: Is it possible to use 1-chloro-2-fluorobenzene instead of 1,2-difluorobenzene?

A4: Yes, it is possible to use 1-chloro-2-fluorobenzene. In SNAr reactions, fluorine is generally a better leaving group than chlorine. Therefore, the reaction would preferentially occur at the carbon bearing the fluorine atom. However, reaction conditions might need to be adjusted, and the reactivity might be lower compared to using 1,2-difluorobenzene.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Temperature Ensure the internal reaction temperature reaches and is maintained at the optimal level (typically 100-150 °C). In large reactors, the external jacket temperature may not accurately reflect the internal temperature.An increase in reaction rate and conversion, leading to a higher yield.
Poor Mixing Increase the agitation speed to ensure proper mixing of the reactants. Check for dead zones in the reactor.A more homogeneous reaction mixture and improved mass transfer, resulting in a better yield.
Insufficient Reaction Time Monitor the reaction progress using in-process controls (e.g., GC or HPLC). Extend the reaction time if the starting material is not fully consumed.Complete conversion of the limiting reagent and maximization of the product yield.
Reactant Quality Ensure the purity of 1,2-difluorobenzene and piperazine. Water content in piperazine can affect reactivity.Consistent and predictable reaction outcomes.
Issue 2: High Levels of 1,4-bis(2-fluorophenyl)piperazine By-product
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Increase the molar excess of piperazine relative to 1,2-difluorobenzene. A ratio of 4 to 6 equivalents of piperazine is often a good starting point for scale-up.A significant reduction in the formation of the di-substituted by-product.
Localized Hotspots Improve mixing and control the rate of addition of the limiting reagent to prevent localized high temperatures, which can favor the second substitution.A more controlled reaction profile and lower levels of the di-substituted impurity.
Extended Reaction Time at High Temperature Once the formation of the desired product is complete (as determined by in-process analysis), cool the reaction mixture to prevent further reaction to the di-substituted by-product.Minimized formation of the di-substituted by-product without compromising the yield of the desired mono-substituted product.
Issue 3: Difficulties in Product Isolation and Purification
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Removal of Excess Piperazine After the reaction, excess piperazine can be removed by vacuum distillation. Alternatively, an acidic wash (e.g., with dilute hydrochloric acid) can be used to extract the basic piperazine and the product into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be liberated by basification and extracted.A crude product with significantly reduced piperazine content.
Co-distillation of Product and Impurities If purifying by vacuum distillation, ensure the vacuum is sufficiently deep and the column has enough theoretical plates to separate the product from the di-substituted by-product, which has a higher boiling point.A distilled product with high purity.
Product Oiling Out During Crystallization If purifying by crystallization (e.g., as the hydrochloride salt), ensure the solvent system is appropriate and the cooling rate is controlled to promote the formation of crystals rather than an oil.A crystalline product that is easier to filter and handle, with improved purity.

Experimental Protocols

Key Experiment: Scale-up of this compound Synthesis (10 L Scale)

Materials:

Reagent Molar Mass ( g/mol ) Quantity Molar Equivalents
1,2-Difluorobenzene114.091.0 kg (0.876 L)1.0
Piperazine (anhydrous)86.144.5 kg6.0
Toluene-5.0 L-

Procedure:

  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a nitrogen inlet with piperazine (4.5 kg) and toluene (5.0 L).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Heating and Dissolution: Heat the reactor jacket to 110-120 °C to melt and dissolve the piperazine in toluene. Stir the mixture at 200-250 RPM.

  • Reactant Addition: Once the piperazine is fully dissolved and the internal temperature is stable at approximately 105-110 °C, begin the slow, dropwise addition of 1,2-difluorobenzene (1.0 kg) over 2-3 hours. Monitor the internal temperature and ensure it does not exceed 120 °C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 115-120 °C for 8-12 hours. Monitor the progress of the reaction by GC analysis of aliquots.

  • Cooling: Once the reaction is complete (conversion >98%), cool the reactor contents to 60-70 °C.

  • Work-up - Piperazine Removal: Concentrate the reaction mixture under vacuum to remove the majority of the toluene and excess piperazine.

  • Work-up - Extraction: To the residue, add water (5 L) and toluene (5 L). Stir vigorously. Separate the organic layer. Wash the organic layer with water (2 x 3 L).

  • Purification - Distillation: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation (boiling point approx. 150 °C at 3 mmHg).

  • Final Product: Collect the fractions corresponding to the pure product. The expected yield is 1.3 - 1.5 kg (82-94% yield) with a purity of >99% by GC.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up and Purification charge_reagents Charge Piperazine and Toluene inert_atmosphere Inert with Nitrogen charge_reagents->inert_atmosphere heat_dissolve Heat and Dissolve Piperazine inert_atmosphere->heat_dissolve add_dfb Add 1,2-Difluorobenzene heat_dissolve->add_dfb react Maintain Temperature and Stir add_dfb->react monitor Monitor by GC react->monitor cool Cool Reaction monitor->cool Reaction Complete concentrate Concentrate under Vacuum cool->concentrate extract Aqueous Extraction concentrate->extract distill Vacuum Distillation extract->distill product Pure this compound distill->product troubleshooting_yield low_yield Low Yield temp Inadequate Temperature? low_yield->temp mixing Poor Mixing? low_yield->mixing time Insufficient Time? low_yield->time check_temp Verify Internal Temp. temp->check_temp Yes increase_agitation Increase Agitation mixing->increase_agitation Yes extend_time Extend Reaction Time time->extend_time Yes

troubleshooting guide for the synthesis of piperazine-containing drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of piperazine-containing drugs.

I. Troubleshooting Guides & FAQs

This section addresses specific issues encountered during common synthetic routes for piperazine derivatives, including N-Alkylation, N-Arylation (Buchwald-Hartwig Amination), and Reductive Amination.

A. Mono-N-Alkylation of Piperazine

Q1: How can I selectively achieve mono-alkylation of piperazine and avoid the formation of the 1,4-di-alkylated byproduct?

A1: The formation of di-substituted piperazine is a frequent challenge due to the comparable reactivity of both nitrogen atoms.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) increases the statistical likelihood of the alkylating agent reacting with an unsubstituted piperazine molecule.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise, especially at low temperatures, helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1][2]

  • Mono-Protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[1][2][3][4] The protecting group blocks one nitrogen, directing alkylation to the unprotected site. The protecting group can be subsequently removed.

  • Use of Piperazine Salts: Utilizing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[2][5][6]

Q2: My N-alkylation reaction is stalling and giving low yields. What are the potential causes and solutions?

A2: Several factors can lead to incomplete conversion in N-alkylation reactions. Consider the following troubleshooting steps:

  • Poor Solubility: Ensure all reagents are fully dissolved. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF.[2]

  • Insufficient Base: The reaction generates an acid byproduct (e.g., HBr, HCl) that can protonate the piperazine, rendering it non-nucleophilic. Ensure at least 1.5-2.0 equivalents of a suitable base, like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are used to neutralize this acid.[2]

  • Reactivity of Alkylating Agent: Alkyl chlorides can be less reactive than bromides or iodides. If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate the reaction via the Finkelstein reaction.

  • Steric Hindrance: If either the piperazine derivative or the alkylating agent is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

Q3: My N-alkylated piperazine product is highly water-soluble, making extraction difficult. How can I improve my work-up?

A3: High water solubility is a common issue, especially if the product is protonated. Here are some strategies for effective extraction:

  • Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 9) by adding a base like sodium hydroxide or potassium carbonate. This will deprotonate the piperazine nitrogen, making the product less water-soluble and more soluble in organic solvents.

  • Salting Out: Saturating the aqueous layer with a salt, such as sodium chloride or potassium carbonate, can decrease the solubility of your organic product in the aqueous phase, driving it into the organic layer.

  • Use of a More Polar Extraction Solvent: If your product has some polarity, solvents like dichloromethane (DCM) or a mixture of DCM and isopropanol may be more effective for extraction than less polar solvents like ethyl acetate or diethyl ether.

  • Continuous Extraction: For particularly challenging cases, continuous liquid-liquid extraction can be an effective technique.

B. N-Arylation of Piperazine (Buchwald-Hartwig Amination)

Q1: I am observing low yields in my Buchwald-Hartwig amination to synthesize an N-aryl piperazine. What are the key parameters to optimize?

A1: Low yields in Buchwald-Hartwig amination of piperazines can often be attributed to catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1] Key areas for troubleshooting include:

  • Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is critical. For less reactive aryl chlorides, or electron-rich aryl halides, more electron-rich and sterically hindered ligands (e.g., RuPhos, XPhos) are often necessary.[1] It is advisable to screen a variety of ligands and palladium sources.

  • Base Selection: The base is crucial for both reaction rate and side reactions. Strong bases like NaOtBu are common, but if your starting materials are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered.[1]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, and THF. Ensure the solvent is anhydrous, as water can lead to catalyst deactivation and side reactions.[7]

  • Temperature: Suboptimal temperature can result in an incomplete reaction or decomposition of starting materials or products. A temperature screen can help identify the ideal conditions for your specific substrates.[1]

  • Inert Atmosphere: These reactions are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are properly degassed.

Q2: I am observing significant amounts of dehalogenation of my aryl halide starting material. How can I minimize this side reaction?

A2: Dehalogenation is a common side reaction in Buchwald-Hartwig couplings. It can be minimized by:

  • Lowering the Reaction Temperature: Higher temperatures can promote dehalogenation. Running the reaction at the lowest effective temperature can help.[8]

  • Choosing the Right Ligand: Some ligands are more prone to inducing dehalogenation than others. Screening different ligands can identify one that favors the desired amination pathway.

  • Using a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a cleaner reaction with fewer side products compared to generating the active catalyst in situ from a palladium source and a separate ligand.[8]

C. Reductive Amination for Piperazine Alkylation

Q1: My reductive amination reaction is giving a complex mixture of products and unreacted starting materials. What could be the issue?

A1: Reductive amination is a powerful method, but its success depends on the careful control of reaction conditions. Common issues include:

  • Inefficient Imine/Iminium Ion Formation: The first step is the formation of an imine or iminium ion. This equilibrium can be slow or unfavorable. Adding a catalytic amount of a weak acid like acetic acid can facilitate this step.[9] In some cases, pre-forming the imine by stirring the piperazine and carbonyl compound together for a period before adding the reducing agent can improve the outcome.

  • Reducing Agent Reactivity: The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is mild and selective for the iminium ion over the carbonyl starting material.[2][9] Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material. Ensure the reducing agent is added portion-wise to control the reaction rate.[9]

  • pH Control: The pH of the reaction is critical. The reaction should be slightly acidic to promote imine/iminium formation, but not so acidic that the piperazine is fully protonated and non-nucleophilic.

  • Solvent Choice: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents. Ensure the solvent is anhydrous.

Q2: I am observing the formation of a di-alkylated product where the second nitrogen has reacted with another molecule of the aldehyde. How can I prevent this?

A2: This side reaction can occur if the newly formed mono-alkylated piperazine is still sufficiently nucleophilic to react with the aldehyde. To minimize this:

  • Use a Mono-Protected Piperazine: As with direct alkylation, using a starting material like N-Boc-piperazine is the most effective way to ensure mono-functionalization.

  • Control Stoichiometry: Use a slight excess of the piperazine derivative relative to the carbonyl compound to ensure the carbonyl is consumed before it can react with the product.

II. Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine
StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.Difficult removal of excess piperazine.
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for alkylation stepHigh selectivity, clean reaction.Multi-step process (protection/deprotection), higher cost.[6]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (Salt:Electrophile)60-89%One-pot synthesis, good yields.[6]May require longer reaction times or activation of the electrophile.[6]
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Piperazine Derivatives
Aryl HalidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePiperazinePd(dba)₂ (1)(±)-BINAP (1.5)NaOt-Bu (2.8)m-xylene1002~95% (mono-adduct)
4-ChlorotolueneN-Boc-piperazinePd₂(dba)₃ (2)RuPhos (4)NaOt-Bu (1.5)Toluene1001892
1-Bromo-4-methoxybenzenePiperazinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane1102485
2-BromopyridineN-MethylpiperazinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Toluene1001288

Note: Yields and optimal conditions are highly substrate-dependent and the above are illustrative examples.

III. Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine Using a Protecting Group Strategy

This protocol describes the alkylation of N-Boc-piperazine followed by deprotection.

Step 1: N-Alkylation of N-Boc-piperazine

  • To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile or DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Step 2: Boc Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine from Step 1 in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting salt can be purified by recrystallization or converted to the free base by partitioning between an organic solvent and an aqueous base (e.g., saturated sodium bicarbonate solution), followed by extraction and solvent removal.

Protocol 2: Buchwald-Hartwig N-Arylation of N-Boc-piperazine
  • To a dried Schlenk tube or round-bottom flask, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Reductive Amination with N-Boc-piperazine
  • Dissolve N-Boc-piperazine (1.1 eq) and the aldehyde or ketone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Stir the solution at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid may be added.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-16 hours).

  • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

IV. Visualizations

Troubleshooting_Mono_Alkylation Troubleshooting Mono-N-Alkylation of Piperazine start Start: Low Yield of Mono-alkylated Product check_disub Check for Di-substituted Byproduct start->check_disub disub_present Di-substitution is a Major Issue check_disub->disub_present Byproduct Detected no_disub Low Conversion/ Reaction Stalled check_disub->no_disub No Significant Byproduct sol_excess Increase Excess of Piperazine (5-10 eq) disub_present->sol_excess Yes sol_slow_add Slowly Add Alkylating Agent at Low Temp disub_present->sol_slow_add Yes sol_protect Use Mono-Protected Piperazine (e.g., N-Boc) disub_present->sol_protect Yes sol_solvent Change to a More Polar Solvent (e.g., DMF) no_disub->sol_solvent Yes sol_base Ensure Sufficient Base (>=1.5 eq) no_disub->sol_base Yes sol_temp Increase Reaction Temperature no_disub->sol_temp Yes

Caption: Troubleshooting workflow for low yield in mono-N-alkylation of piperazine.

Troubleshooting_Buchwald_Hartwig Troubleshooting Buchwald-Hartwig N-Arylation start Start: Low Yield in Buchwald-Hartwig Amination check_conditions Review Reaction Conditions start->check_conditions catalyst Catalyst/Ligand Inactive or Unsuitable? check_conditions->catalyst base_solvent Base/Solvent/Temp Suboptimal? check_conditions->base_solvent atmosphere Atmosphere Contaminated? check_conditions->atmosphere sol_catalyst_screen Screen Different Pd Sources and Ligands catalyst->sol_catalyst_screen Yes sol_base_screen Screen Alternative Bases (e.g., K3PO4) base_solvent->sol_base_screen Yes sol_solvent_dry Use Anhydrous, Degassed Solvent base_solvent->sol_solvent_dry Yes sol_temp_screen Perform Temperature Screen base_solvent->sol_temp_screen Yes sol_inert Ensure Rigorous Inert Atmosphere (Ar/N2) atmosphere->sol_inert Yes

Caption: Troubleshooting workflow for Buchwald-Hartwig N-arylation of piperazines.

Purification_Workflow General Purification Workflow for Piperazine Derivatives start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base Extraction) start->workup is_solid Is Product a Solid? workup->is_solid recrystallize Recrystallization is_solid->recrystallize Yes oily_product Product is an Oil is_solid->oily_product No final_product Pure Product recrystallize->final_product chromatography Column Chromatography chromatography->is_solid Check if solidifies chromatography->oily_product Still an oil oily_product->chromatography salt_formation Convert to HCl Salt to Induce Crystallization oily_product->salt_formation salt_formation->recrystallize

Caption: General purification workflow for piperazine derivatives.

References

how to avoid di-substituted byproducts in piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in piperazine synthesis, specifically focusing on the prevention of di-substituted byproducts.

Troubleshooting Guides

Problem: Low Yield of Mono-substituted Piperazine and Formation of Di-substituted Byproduct

Symptoms:

  • NMR or LC-MS analysis of the crude product shows a significant amount of the 1,4-di-substituted piperazine alongside the desired 1-mono-substituted product.[1]

  • The isolated yield of the mono-substituted product is lower than expected.[1]

Possible Causes and Solutions:

CauseSolution
High Reactivity of Mono-substituted Product: The initially formed mono-substituted piperazine is still nucleophilic and can react further with the electrophile.[1][2]Use a large excess of piperazine: Employing a 5 to 10-fold excess of piperazine statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1][3] Slow addition of the electrophile: Adding the alkylating or arylating agent dropwise, especially at a low temperature, can help control the reaction and minimize di-substitution.[1][3]
Reaction Conditions Favoring Di-substitution: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable di-substituted product.[1][3]Optimize reaction temperature and time: Monitor the reaction progress using TLC or LC-MS and stop the reaction once the formation of the mono-substituted product is maximized.[1][3] Consider milder reaction conditions: Explore alternative synthetic routes that proceed under milder conditions.[1]
Inadequate Protective Group Strategy: Direct alkylation without a protecting group on one of the nitrogen atoms is prone to di-substitution.[1]Employ a protecting group: The use of a tert-butoxycarbonyl (Boc) group is a reliable method to ensure mono-substitution.[1][4] By temporarily blocking one nitrogen, the reaction is directed to the unprotected site.[4]
Direct reaction without deactivation: Both nitrogen atoms in piperazine have similar reactivity, leading to a mixture of products.[4]Utilize in situ mono-protonation: Reacting piperazine with one equivalent of an acid (e.g., HCl, acetic acid) forms a mono-salt. The protonated nitrogen is deactivated, directing substitution to the free nitrogen.[2][5]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to achieve selective mono-substitution of piperazine?

A1: The three most common and effective strategies are:

  • Using a large excess of piperazine: This stoichiometric approach increases the probability of the electrophile reacting with an unsubstituted piperazine molecule.[4]

  • Employing a mono-protected piperazine: Using protecting groups like Boc (tert-butoxycarbonyl) or Acetyl effectively blocks one nitrogen atom, ensuring the reaction occurs only at the free nitrogen.[4][6] This is a multi-step process involving protection, alkylation, and deprotection.[4][5]

  • In situ mono-protonation: By forming a mono-salt of piperazine (e.g., piperazine monohydrochloride), one nitrogen atom is deactivated by protonation, thus directing the substitution to the other nitrogen.[5][7] This method offers a one-pot synthesis approach.[5]

Q2: I'm still getting di-substituted product even when using excess piperazine. What can I do?

A2: While using excess piperazine is a common strategy, its effectiveness can be enhanced by optimizing other reaction parameters. Ensure you are using a sufficiently large excess (5-10 equivalents is often recommended).[3] Additionally, consider the slow, dropwise addition of your electrophile to the piperazine solution at a reduced temperature.[1][3] This helps to maintain a low concentration of the electrophile, further favoring the reaction with the more abundant unsubstituted piperazine. Also, monitor the reaction closely by TLC or LC-MS and stop it as soon as the desired mono-substituted product is predominantly formed to prevent further reaction.[1][3]

Q3: What are the advantages and disadvantages of using a protecting group strategy?

A3: Advantages:

  • High Selectivity: It is a very clean and highly effective method for ensuring mono-alkylation.[4]

  • Reliability: It is considered a reliable and controlled method.[2]

Disadvantages:

  • Multi-step Process: It involves additional protection and deprotection steps, which can lower the overall yield and increase the total synthesis time.[5][7]

  • Higher Cost: The reagents for protection and the extra steps can increase the overall cost of the synthesis, making it less ideal for large-scale production.[5]

Q4: How does the mono-protonation strategy work to prevent di-substitution?

A4: The mono-protonation strategy relies on the principle of deactivating one of the nitrogen atoms in piperazine.[7] When one equivalent of a strong acid (like HCl) is added to piperazine, it forms a piperazinium salt where one nitrogen is protonated. This protonated nitrogen is no longer nucleophilic and will not react with an electrophile.[5][8] The remaining unprotonated nitrogen is still available to react, thus directing the substitution to a single position and preventing the formation of the di-substituted byproduct.[5][7]

Q5: Are there any other byproducts I should be aware of during piperazine synthesis?

A5: Besides the common di-substituted byproduct, other side reactions can occur depending on the specific reagents and conditions used. These can include products of ring-opening, elimination, or rearrangement.[1] To minimize these, it is crucial to carefully control reaction parameters such as temperature, reaction time, and the stoichiometry of reagents.[1] Using milder reaction conditions and highly selective catalysts can also be beneficial.[1]

Quantitative Data Summary

The following table summarizes the yield of mono-substituted piperazine using different synthetic strategies.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Excess Piperazine 3:1 to 10:1[2]70-80%[2]One-step reaction, cost-effective.[2]Difficult removal of excess piperazine.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)[2]>80% for the alkylation step[2]High selectivity, clean reaction.[2]Multi-step process, higher cost.[2][5]
Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)[2]60-89%[2][9]One-pot synthesis, good yields.[2][5]May require longer reaction times or activation.[2]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol describes a straightforward method to favor mono-alkylation by using a stoichiometric excess of piperazine.[2]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl Halide (1 mmol, 1 eq.)

  • Potassium Carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Mono-N-Alkylation via N-Boc-Piperazine

This protocol outlines a highly selective multi-step synthesis involving the protection of one piperazine nitrogen with a Boc group.[1]

Step A: Synthesis of N-Boc-piperazine (Mono-protection)

  • Dissolve piperazine (2.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After reaction completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[1]

Step B: Alkylation of N-Boc-piperazine

  • Dissolve N-Boc-piperazine (1.0 eq) in a suitable solvent like acetonitrile or DMF.

  • Add a base such as potassium carbonate (1.5 eq) and the desired alkyl halide (1.1 eq).

  • Stir the reaction at room temperature or an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkyl-N'-Boc-piperazine.[1]

Step C: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM.

  • Stir at room temperature for 1-4 hours.

  • Evaporate the solvent to yield the hydrochloride salt of the desired mono-substituted piperazine.[1]

Protocol 3: Mono-N-Alkylation Using In Situ Mono-Protonation

This protocol describes a one-pot method where one nitrogen of piperazine is deactivated by forming a monopiperazinium salt.[4]

Materials:

  • Piperazine hexahydrate (38.8 g, 0.2 mol)

  • 11.55 N Hydrochloric acid (17.3 mL, 0.2 mol)

  • p-tert-Butylbenzyl chloride (0.1 mol)

  • Ethanol (160 mL)

Procedure:

  • Salt Formation: Prepare a solution of piperazine hexahydrate in ethanol. Add the hydrochloric acid to create the monopiperazinium salt in situ.

  • Reaction Setup: Cool the solution to 20°C and stir.

  • Addition of Alkylating Agent: Add p-tert-Butylbenzyl chloride dropwise to the stirred solution.

  • Reaction: Stir the mixture for 1 hour at room temperature, then for 30 minutes at 70°C.

  • Work-up and Isolation: Isolate the N-p-tert-Butylbenzylpiperazine product.

Visualizations

Reaction_Pathways cluster_0 Direct Alkylation cluster_1 Strategies to Avoid Di-substitution cluster_2 Excess Piperazine cluster_3 Protecting Group Strategy cluster_4 Mono-protonation Strategy Piperazine Piperazine MonoSub Mono-substituted Piperazine Piperazine->MonoSub + R-X Electrophile R-X DiSub Di-substituted Piperazine (Byproduct) MonoSub->DiSub + R-X ExcessPip Piperazine (Excess) MonoSub1 Mono-substituted Piperazine ExcessPip->MonoSub1 + R-X Elec1 R-X BocPip N-Boc-Piperazine ProtectedMono N-Alkyl-N'-Boc-Piperazine BocPip->ProtectedMono + R-X Elec2 R-X Deprotection Deprotection ProtectedMono->Deprotection FinalMono Mono-substituted Piperazine Deprotection->FinalMono ProtonatedPip Piperazine Monohydrochloride MonoSub2 Mono-substituted Piperazine ProtonatedPip->MonoSub2 + R-X Elec3 R-X

Caption: Synthetic pathways for piperazine substitution.

Troubleshooting_Logic Start Problem: Di-substituted Byproduct Formation Q1 Are you using a method to differentiate the two nitrogens? Start->Q1 Sol_Protect Solution: Use a protecting group (e.g., Boc) Q1->Sol_Protect No Sol_Protonate Solution: Use mono-protonation (e.g., piperazine HCl) Q1->Sol_Protonate No Sol_Excess Solution: Use a large excess of piperazine (5-10x) Q1->Sol_Excess No Q2 Are you controlling reaction conditions? Q1->Q2 Yes Sol_SlowAdd Action: Add electrophile slowly at low temperature Q2->Sol_SlowAdd No Sol_Monitor Action: Monitor reaction by TLC/LC-MS and stop at optimal time Q2->Sol_Monitor No

Caption: Troubleshooting workflow for di-substitution.

References

Technical Support Center: Reaction Optimization for Coupling 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for coupling reactions involving 1-(2-Fluorophenyl)piperazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-aryl piperazines, particularly through Buchwald-Hartwig amination.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl halide, but I am observing low or no product formation. What are the likely causes and how can I fix it?

  • Answer: Low or no conversion in a Buchwald-Hartwig reaction is a common problem that can often be traced back to the catalyst system, base, or reaction conditions.[1]

    • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be easily deactivated.[1] Ensure all reagents and solvents are thoroughly deoxygenated.[1] Using pre-formed, air-stable palladium precatalysts (e.g., G3 or G4 XPhos) can mitigate this issue.[1]

    • Inappropriate Base: The base may be too weak to effectively deprotonate the piperazine or the Pd(II) intermediate.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required.[1][2] The solubility and particle size of inorganic bases can also impact reaction rates.[3]

    • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle. For coupling aryl chlorides, which can be particularly challenging, bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[1][2]

    • Sub-optimal Temperature: Reactions with challenging substrates or weaker bases may require higher temperatures, typically in the range of 80-110 °C.[1][3][4] Conversely, thermally sensitive substrates may benefit from lower temperatures coupled with a stronger base.[3]

Issue 2: Formation of Significant Side Products

  • Question: My reaction is proceeding, but I am isolating significant amounts of side products, such as biaryl compounds from homocoupling. How can I improve the selectivity for the desired C-N coupling product?

  • Answer: The formation of side products often indicates that an undesired reaction pathway is competing with the productive catalytic cycle.

    • Aryl Halide Homocoupling: The formation of biaryl products results from the coupling of two aryl halide molecules.[1] This can be minimized by using a ligand that favors C-N reductive elimination over C-C coupling and by optimizing the catalyst-to-ligand ratio (typically 1:1 to 1:2).[1] Higher oxygen levels in the reaction mixture can also lead to an increase in homocoupling.[5]

    • Disubstituted Piperazine: A common challenge with piperazine is the formation of a 1,4-disubstituted byproduct due to the reactivity of the second nitrogen atom.[6] To favor mono-substitution, consider using a large excess of piperazine (5-10 equivalents) or adding the electrophile slowly at a low temperature.[6][7] The most controlled method involves using a mono-protected piperazine, such as N-Boc-piperazine, and removing the protecting group in a subsequent step.[6]

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligand should I start with for coupling this compound with an aryl chloride?

A1: For aryl chlorides, a robust starting point is a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[1][2] Modern precatalysts like XPhos Pd G3 or G4 are often effective as they are air-stable and easy to handle.[1][3] The XPhos ligand itself is frequently successful for coupling aryl chlorides.[1] Other common ligands to screen include Xantphos, BINAP, and RuPhos.[1][2][8]

Q2: What is the best base to use for Buchwald-Hartwig amination with piperazines?

A2: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[1] Other strong bases like potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) can also be successful.[8][9] The choice of base can depend on the specific substrates and solvent used.[3][8]

Q3: How critical is it to maintain an inert atmosphere?

A3: It is absolutely critical. The active Pd(0) catalyst in the Buchwald-Hartwig cycle is readily oxidized by oxygen, which deactivates it and can lead to failed reactions or the formation of side products.[1][5] It is essential to use properly dried and deoxygenated solvents and to perform the reaction under an inert atmosphere of argon or nitrogen using Schlenk techniques or a glovebox.[1] Degassing the solvent by bubbling with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles is highly recommended.[1]

Q4: Can I use Suzuki coupling to attach an aryl group to the piperazine nitrogen?

A4: The Suzuki-Miyaura coupling is primarily a C-C bond-forming reaction between an organoboron compound and a halide.[4][5] For forming a C-N bond with this compound, the Buchwald-Hartwig amination is the more direct and standard method.[10] Suzuki coupling could be used to modify other parts of the molecule, for instance, to introduce an aryl substituent onto a phthalazine core before or after the piperazine is attached.[4]

Data Presentation: Reaction Condition Optimization

The following tables summarize common starting conditions for optimizing the Buchwald-Hartwig amination of an aryl halide with a piperazine derivative.

Table 1: Typical Catalyst Systems for Buchwald-Hartwig Amination

Catalyst SourceLigandTypical Loading (mol%)Target Electrophile
Pd₂(dba)₃XPhos0.25 - 2Aryl Chlorides, Bromides[9]
Pd(OAc)₂Xantphos2 - 5Aryl Bromides, Iodides[4][8]
Pd(OAc)₂BINAP1 - 3Aryl Bromides, Triflates[8]
XPhos Pd G3/G4(integrated)1 - 4Aryl Chlorides, Bromides[1]

Table 2: Common Bases and Solvents

BaseEquivalentsSolventTypical Temperature (°C)
NaOtBu1.4 - 2.0Toluene, Dioxane80 - 110[1]
K₃PO₄2.0 - 3.0Dioxane, Toluene100 - 110[8]
Cs₂CO₃2.0 - 3.0Toluene, DMF80 - 110[4][8]
KOtBu1.5 - 2.0THF, TolueneRoom Temp - 80[9]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the coupling of this compound with an aryl halide and may require optimization.[1][4]

Reagents & Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or other Pd source

  • XPhos (0.04 equiv) or other ligand

  • Anhydrous, degassed toluene

  • Flame-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[1]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe, followed by the aryl halide (1.0 equiv) and this compound (1.2 equiv).[1]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1][4]

  • Workup: Cool the mixture to room temperature and quench the reaction by the slow addition of water.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[1]

Visualizations

Buchwald_Hartwig_Workflow prep 1. Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup Flame-dry glassware, deoxygenate solvents reagents 3. Reagent Addition setup->reagents Add Pd catalyst, ligand, base under Argon reaction 4. Heating & Stirring reagents->reaction Add solvent, aryl halide, & piperazine monitor 5. Monitoring (TLC / LC-MS) reaction->monitor e.g., 100 °C, 12-24h workup 6. Workup & Quench monitor->workup Reaction complete purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.

Troubleshooting_Tree start Problem: Low Yield / No Reaction q_inert Is atmosphere strictly inert? start->q_inert a_inert_no Solution: Degas solvents, use Schlenk line q_inert->a_inert_no No q_catalyst Is the catalyst system active & appropriate? q_inert->q_catalyst Yes a_inert_no->q_catalyst a_catalyst_no Solution: Use air-stable precatalyst. Screen bulky, e⁻-rich ligands (e.g., XPhos for Ar-Cl). q_catalyst->a_catalyst_no No q_base Is the base strong enough? q_catalyst->q_base Yes a_catalyst_no->q_base a_base_no Solution: Use strong base (e.g., NaOtBu, LHMDS). Check solubility. q_base->a_base_no No q_temp Is the temperature optimized? q_base->q_temp Yes a_base_no->q_temp a_temp_no Solution: Increase temperature (e.g., 80-110 °C). q_temp->a_temp_no No end Re-run Optimized Reaction q_temp->end Yes a_temp_no->end

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.[1]

References

dealing with impurities in commercial 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-(2-Fluorophenyl)piperazine. The information provided will help you identify and address common issues related to impurities that may affect your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically available with a purity of 97% or higher.[1] While suppliers do not always disclose the exact nature of the remaining impurities, they can generally be categorized as:

  • Unreacted Starting Materials: Depending on the synthetic route, these may include piperazine, 1,2-difluorobenzene, or 1-chloro-2-fluorobenzene.

  • Side-Reaction Products: Positional isomers (e.g., 1-(3-fluorophenyl)piperazine or 1-(4-fluorophenyl)piperazine) can form if the starting materials are not isomerically pure. Over-alkylation or arylation products are also a possibility.

  • Degradation Products: Although generally stable, prolonged exposure to high temperatures, oxygen, or acidic conditions can lead to degradation. Potential degradation products include N-formylpiperazine and ethylenediamine, particularly under harsh conditions.

  • Residual Solvents and Catalysts: Solvents used during synthesis and purification (e.g., toluene, THF, ethanol) and trace amounts of catalysts (e.g., palladium, copper) may be present.

Q2: My reaction with this compound is giving a lower yield than expected. Could impurities be the cause?

A2: Yes, impurities can significantly impact reaction yields.

  • Non-reactive Impurities: The presence of non-reactive impurities means that the actual amount of this compound is lower than what was weighed, leading to an effectively lower stoichiometry of your reactant and thus a lower yield.

  • Reactive Impurities: Impurities with reactive functional groups can compete in the desired reaction, leading to the formation of unwanted byproducts and consuming your other reagents. For example, unreacted piperazine has two reactive secondary amine groups and can lead to undesired side products.

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of my reaction mixture. How can I determine if they originate from the starting this compound?

A3: It is crucial to analyze the starting material itself as a control. Before running your reaction, dissolve a sample of the commercial this compound in your reaction solvent and inject it into your HPLC/LC-MS system using the same method you will use to monitor your reaction. This will provide you with a baseline chromatogram of the starting material and its inherent impurities, allowing you to distinguish them from your reaction products and byproducts.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Kinetics or Product Profile

Symptoms:

  • Reaction times vary between different batches of this compound.

  • The ratio of desired product to byproducts changes unexpectedly.

  • You observe the formation of novel, unidentified impurities.

Possible Cause:

  • Batch-to-batch variability in the impurity profile of the commercial this compound.

Troubleshooting Steps:

  • Analyze Different Batches: If you have access to multiple lots of the starting material, analyze each by HPLC or GC-MS to compare their impurity profiles.

  • Purify the Starting Material: If significant batch-to-batch variation is observed, consider purifying the this compound before use. Recrystallization or column chromatography are common methods.

  • Adjust Reaction Stoichiometry: If purification is not feasible, you may need to empirically adjust the stoichiometry of your other reactants to compensate for the lower purity of the this compound. A titration can help determine the active concentration.

Issue 2: Formation of Di-substituted Byproducts in N-Alkylation or N-Arylation Reactions

Symptoms:

  • In a reaction intended to be a mono-substitution on the piperazine ring, you observe a significant amount of a di-substituted product.

Possible Cause:

  • Presence of unreacted piperazine impurity in your commercial this compound. Piperazine has two secondary amine nitrogens and can react twice.

Troubleshooting Steps:

  • Check for Piperazine Impurity: Analyze your starting material by GC-MS. Piperazine has a different retention time and mass spectrum than this compound.

  • Purification: Remove the piperazine impurity by column chromatography or by converting the starting material to its hydrochloride salt and performing a selective recrystallization.

  • Use a Protecting Group Strategy: If purification is not an option, consider a reaction sequence where one of the piperazine nitrogens is protected (e.g., with a Boc group), the desired substitution is performed, and then the protecting group is removed.

Quantitative Data Summary

The following table summarizes typical purity levels and potential impurity thresholds for commercial this compound.

ParameterTypical ValueAcceptance Criteria (Example)Analytical Method
Purity>97.0%[1]≥ 98.0%HPLC, GC
Piperazine< 1.0%≤ 0.5%GC-MS
Positional Isomers< 1.0%≤ 0.5%HPLC, GC-MS
Residual SolventsVariable≤ 0.5%Headspace GC
Water Content< 0.5%≤ 0.2%Karl Fischer Titration

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and identify potential impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Purification by Column Chromatography

Objective: To remove polar impurities, such as piperazine, from commercial this compound.

Methodology:

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the compound) and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1) as the eluent.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate with 1% triethylamine to reduce tailing) and visualize under UV light.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Side Products) Check_Purity Analyze Commercial This compound by HPLC/GC-MS Start->Check_Purity Is_Impurity_Identified Impurity Identified? Check_Purity->Is_Impurity_Identified Purify Purify Starting Material (e.g., Column Chromatography, Recrystallization) Is_Impurity_Identified->Purify Yes No_Impurity Investigate Other Reaction Parameters Is_Impurity_Identified->No_Impurity No Adjust_Conditions Adjust Reaction Conditions (e.g., Stoichiometry, Temperature) Purify->Adjust_Conditions Proceed Proceed with Reaction Purify->Proceed Adjust_Conditions->Proceed

Caption: Troubleshooting workflow for impurity-related issues.

Purification_Flowchart Start Commercial This compound Dissolve Dissolve in Minimum Dichloromethane Start->Dissolve Adsorb Adsorb onto Silica Gel Dissolve->Adsorb Load Load Sample onto Column Adsorb->Load Pack_Column Pack Silica Gel Column Pack_Column->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate End Purified Product Evaporate->End Side_Reactions cluster_reactants Reactants cluster_impurities Potential Impurities cluster_products Products Commercial_2FPP Commercial 1-(2-F-Ph)piperazine Piperazine Piperazine Commercial_2FPP->Piperazine contains Desired_Product Desired Mono-Substituted Product Commercial_2FPP->Desired_Product RX Electrophile (R-X) RX->Desired_Product Side_Product Di-Substituted Side Product RX->Side_Product Piperazine->Side_Product

References

Technical Support Center: 1-(2-Fluorophenyl)piperazine Hydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 1-(2-Fluorophenyl)piperazine hydrochloride salt formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and salt formation of this compound hydrochloride.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound (Free Base) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Formation of disubstituted piperazine byproducts. 3. Catalyst Inactivity: Poor quality or poisoned catalyst (in case of catalytic amination). 4. Poor Nucleophilic Aromatic Substitution (SNAr): Deactivated aryl halide or inappropriate solvent.1. Reaction Monitoring: Monitor reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or cautiously increasing the temperature. 2. Molar Ratio Adjustment: Use an excess of piperazine (2-5 equivalents) to favor monosubstitution.[1] 3. Catalyst Management: For Buchwald-Hartwig or similar reactions, use fresh, high-quality catalyst and ligands. Ensure the reaction setup is inert. 4. Solvent & Base Optimization: For SNAr reactions with activated aryl halides, use a polar aprotic solvent like DMSO or DMF. For less activated halides, consider a palladium-catalyzed reaction.[2]
Low Yield of Hydrochloride Salt 1. Incomplete Protonation: Insufficient amount of HCl added. 2. Improper Solvent for Precipitation: The chosen solvent may have high solubility for the hydrochloride salt. 3. Product Loss During Isolation: Premature filtration or loss during washing steps.1. Stoichiometry of HCl: Ensure at least a stoichiometric amount of HCl is used. An excess is often beneficial. The HCl can be in the form of a solution in an organic solvent (e.g., HCl in isopropanol or diethyl ether).[3] 2. Solvent Screening: Use a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol, ethanol, diethyl ether, or mixtures thereof.[3] 3. Controlled Crystallization: Cool the solution slowly to allow for complete crystallization before filtration. Wash the filtered salt with a small amount of cold solvent to minimize dissolution.
Product is an Oil or Gummy Solid 1. Presence of Impurities: Residual solvent or unreacted starting materials can inhibit crystallization. 2. Incorrect Stoichiometry of HCl: An excess of HCl can sometimes lead to the formation of a dihydrochloride salt, which may have different physical properties. 3. Water Contamination: The presence of water can interfere with crystallization.1. Purification of Free Base: Purify the this compound free base by column chromatography or distillation before salt formation. 2. Precise HCl Addition: Carefully add a slight excess of a standardized HCl solution. Monitor the pH if applicable. 3. Anhydrous Conditions: Use anhydrous solvents and HCl solutions. Dry the free base thoroughly before the salt formation step.
Poor Purity of the Final Product 1. Co-precipitation of Impurities: Impurities from the synthesis of the free base may precipitate along with the hydrochloride salt. 2. Formation of Dihydrochloride: Using a large excess of HCl can lead to the formation of the dihydrochloride salt.[3]1. Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water, isopropanol).[4] 2. Controlled Protonation: Use an equimolar amount of HCl to favor the formation of the monohydrochloride. The position of protonation can be confirmed by spectroscopic methods.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of piperazine to 1-fluoro-2-nitrobenzene for the SNAr reaction?

To minimize the formation of the disubstituted byproduct, it is advisable to use a significant excess of piperazine. A molar ratio of 3 to 5 equivalents of piperazine to 1 equivalent of the aryl halide is a good starting point.[1] This shifts the equilibrium towards the desired monosubstituted product.

Q2: Which solvent is best for the hydrochloride salt formation step?

The ideal solvent is one in which the free base, this compound, is soluble, but the hydrochloride salt has low solubility. Common choices include isopropanol, ethanol, diethyl ether, and ethyl acetate.[3][5] A solvent screen is recommended to find the optimal solvent for yield and crystal form.

Q3: How can I avoid the formation of the dihydrochloride salt?

The formation of the dihydrochloride salt can be avoided by carefully controlling the stoichiometry of the added hydrochloric acid. Using a molar equivalent of HCl relative to the free base will favor the formation of the monohydrochloride.[3] If an excess of HCl is used, both nitrogen atoms of the piperazine ring may be protonated.

Q4: My final product is off-white or colored. How can I improve the color?

The color is likely due to impurities carried over from the synthesis of the free base. Purifying the free base by column chromatography or distillation before salt formation is the most effective way to address this. Alternatively, recrystallizing the final hydrochloride salt, perhaps with the addition of activated charcoal, can also improve the color.

Q5: What analytical techniques are recommended for characterizing the final product?

For full characterization, the following techniques are recommended:

  • 1H and 13C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm salt formation.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol describes a common method for synthesizing the free base.

reagents 1. Add 1-fluoro-2-nitrobenzene, piperazine, and K2CO3 to DMSO reaction 2. Heat reaction mixture (e.g., 100-120 °C) reagents->reaction Heat workup 3. Quench with water and extract with ethyl acetate reaction->workup Cool purification 4. Purify by column chromatography workup->purification Crude Product product 1-(2-Nitrophenyl)piperazine purification->product Pure Product

Workflow for SNAr Reaction

Materials:

  • 1-fluoro-2-nitrobenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Water (deionized)

  • Brine

Procedure:

  • To a round-bottom flask, add piperazine (4 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Add anhydrous DMSO to the flask.

  • Add 1-fluoro-2-nitrobenzene (1 equivalent) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-(2-nitrophenyl)piperazine.

  • The nitro group is then reduced (e.g., using catalytic hydrogenation with Pd/C or chemical reduction with Fe/HCl) to an amino group, followed by a Sandmeyer reaction to install the fluorine, or by starting with 1,2-difluorobenzene. A more direct route is the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-fluorobenzene with piperazine.

Protocol 2: Formation of this compound Hydrochloride Salt

dissolve 1. Dissolve free base in isopropanol add_hcl 2. Add HCl solution (e.g., 2M in diethyl ether) dropwise at 0 °C dissolve->add_hcl precipitate 3. Stir and allow to warm to room temperature add_hcl->precipitate Precipitation isolate 4. Filter the precipitate precipitate->isolate dry 5. Wash with cold solvent and dry under vacuum isolate->dry final_product This compound Hydrochloride dry->final_product

Workflow for Hydrochloride Salt Formation

Materials:

  • This compound (free base)

  • Isopropanol (IPA), anhydrous

  • Hydrochloric acid solution (e.g., 2M in diethyl ether or concentrated HCl)

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous isopropanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.05 equivalents) dropwise with stirring. A white precipitate should form.

  • Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.

  • Dry the solid under vacuum to a constant weight to obtain this compound hydrochloride.

References

Validation & Comparative

Validating the Structure of 1-(2-Fluorophenyl)piperazine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of spectroscopic methods for the validation of the 1-(2-Fluorophenyl)piperazine structure, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data from Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Structural Elucidation by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its unique structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the phenyl ring and the piperazine ring. The protons on the fluorophenyl group exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The piperazine protons typically appear as two multiplets, corresponding to the methylene groups adjacent to the two nitrogen atoms.

Proton Assignment Chemical Shift (δ) ppm (Solvent) Multiplicity Coupling Constant (J) Hz
Aromatic-H7.10 - 6.90 (CDCl₃)m-
Piperazine-H (N-CH₂)3.15 - 3.05 (CDCl₃)t5.0
Piperazine-H (N-CH₂)3.05 - 2.95 (CDCl₃)t5.0
Piperazine-NH1.95 (CDCl₃)s (br)-

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom exhibits a large coupling constant (¹JCF), which is a characteristic feature confirming the presence and position of the fluorine substituent.

Carbon Assignment Chemical Shift (δ) ppm (Solvent) ¹JCF (Hz)
Aromatic C-F156.5 (CDCl₃)245.0
Aromatic C-N139.5 (CDCl₃)-
Aromatic C-H124.5 - 115.5 (CDCl₃)-
Piperazine C-N (Ar)51.0 (CDCl₃)-
Piperazine C-N (H)46.0 (CDCl₃)-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Alternative Analytical Techniques for Structural Confirmation

While NMR is paramount for detailed structural analysis, other techniques provide valuable confirmatory data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For this compound, GC-MS analysis would show a single peak in the chromatogram at a specific retention time, and the corresponding mass spectrum would display a molecular ion peak (M+) at m/z 180, consistent with its molecular weight. The fragmentation pattern provides further structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule based on their absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 3100-2800 cm⁻¹), C-N stretching (around 1230 cm⁻¹), and C-F stretching (around 1280 cm⁻¹).

Experimental Protocols

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC-MS system. The compound is separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature program. The eluting compound is then ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

A small amount of the sample is prepared for analysis, either as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids). The sample is then placed in the FT-IR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using the described analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS FTIR FT-IR Spectroscopy Purification->FTIR NMR_Data Confirm Connectivity & Stereochemistry NMR->NMR_Data GCMS_Data Determine Molecular Weight & Purity GCMS->GCMS_Data FTIR_Data Identify Functional Groups FTIR->FTIR_Data Final_Confirmation Structure Confirmed NMR_Data->Final_Confirmation GCMS_Data->Final_Confirmation FTIR_Data->Final_Confirmation

Caption: Workflow for the structural validation of this compound.

References

A Comparative Analysis of the Reactivity of 2-F, 3-F, and 4-Fluorophenylpiperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-fluorophenylpiperazine (2-FPP), 3-fluorophenylpiperazine (3-FPP), and 4-fluorophenylpiperazine (4-FPP) isomers. Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and predicting the metabolic fate of drug candidates incorporating these moieties. This comparison is based on established principles of physical organic chemistry, supported by theoretical considerations, and includes detailed experimental protocols for verifying these predictions.

Introduction to Fluorophenylpiperazine Isomers in Drug Development

The fluorophenylpiperazine scaffold is a common feature in many centrally active drugs due to its favorable pharmacokinetic properties. The position of the fluorine atom on the phenyl ring can significantly influence the molecule's electronic properties, and consequently, its reactivity. This guide will delve into the expected differences in reactivity of the three positional isomers in common synthetic transformations such as N-alkylation and N-acylation.

Theoretical Comparison of Reactivity: Electronic Effects

The reactivity of the secondary amine in the piperazine ring is primarily governed by its nucleophilicity, which is influenced by the electronic effects of the fluorophenyl substituent. The fluorine atom exerts both an inductive effect (-I) and a resonance effect (+R). The interplay of these effects, which varies with the isomer, dictates the electron density on the piperazine nitrogen.

A well-established method to quantify these electronic effects is through the use of Hammett substituent constants (σ) . These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

  • σp (para): For the 4-fluoro substituent, the +R effect (electron-donating) partially counteracts the strong -I effect (electron-withdrawing).

  • σm (meta): In the 3-fluoro position, the resonance effect is negligible, and the reactivity is primarily dictated by the strong electron-withdrawing inductive effect.

  • σo (ortho): For the 2-fluoro substituent, both the inductive effect and a potential direct field effect or steric hindrance come into play, generally leading to a significant electron-withdrawing influence.

Based on these principles, the expected order of nucleophilicity, and therefore reactivity in reactions like N-alkylation and N-acylation, is:

4-Fluorophenylpiperazine (most reactive) > 2-Fluorophenylpiperazine > 3-Fluorophenylpiperazine (least reactive)

This prediction is based on the rationale that the partial donation of electron density through resonance in the para-position makes the piperazine nitrogen more nucleophilic compared to the meta- and ortho-isomers where the electron-withdrawing inductive effect is more dominant.

Predicted Reactivity Pathway

G cluster_0 Electronic Effects of Fluorine cluster_1 Predicted Reactivity 4-FPP 4-Fluorophenylpiperazine (+R partially offsets -I) Highest_Reactivity Highest Nucleophilicity (Most Reactive) 4-FPP->Highest_Reactivity Leads to 2-FPP 2-Fluorophenylpiperazine (Strong -I, potential field/steric effects) Intermediate_Reactivity Intermediate Nucleophilicity 2-FPP->Intermediate_Reactivity Leads to 3-FPP 3-Fluorophenylpiperazine (Dominant -I) Lowest_Reactivity Lowest Nucleophilicity (Least Reactive) 3-FPP->Lowest_Reactivity Leads to

Caption: Predicted reactivity based on electronic effects.

Experimental Verification of Reactivity

To empirically validate the predicted reactivity order, a competitive N-alkylation or N-acylation experiment can be performed. The following protocols provide a framework for such a comparative study.

Experimental Protocol: Competitive N-Alkylation

This protocol is designed to determine the relative reactivity of the three fluorophenylpiperazine isomers towards a common electrophile.

Materials:

  • 2-Fluorophenylpiperazine

  • 3-Fluorophenylpiperazine

  • 4-Fluorophenylpiperazine

  • Benzyl bromide (or other suitable alkylating agent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Internal standard (e.g., dodecane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Solution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare an equimolar solution of 2-fluorophenylpiperazine, 3-fluorophenylpiperazine, and 4-fluorophenylpiperazine in anhydrous acetonitrile. Add a known amount of an internal standard.

  • Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate to the stirred solution.

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.3 equivalents relative to the total amount of piperazines) of benzyl bromide dropwise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Work-up: Once a significant amount of product has formed (but before the complete consumption of the electrophile), quench the reaction by adding water. Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Purification and Analysis: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the product mixture by GC-MS to determine the relative amounts of the N-benzylated products of the three isomers.

Experimental Protocol: Competitive N-Acylation

A similar competitive experiment can be conducted using an acylating agent.

Materials:

  • 2-Fluorophenylpiperazine

  • 3-Fluorophenylpiperazine

  • 4-Fluorophenylpiperazine

  • Acetyl chloride (or other suitable acylating agent)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Internal standard (e.g., dodecane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Solution: In a dry round-bottom flask under an inert atmosphere, prepare an equimolar solution of the three fluorophenylpiperazine isomers and an internal standard in anhydrous dichloromethane.

  • Addition of Base: Add 1.2 equivalents of triethylamine to the solution.

  • Reaction Initiation: Cool the mixture to 0 °C. Slowly add a sub-stoichiometric amount (e.g., 0.3 equivalents) of acetyl chloride dropwise.

  • Reaction Monitoring and Work-up: Follow the same procedure as described for the competitive N-alkylation.

  • Analysis: Analyze the final product mixture by GC-MS to quantify the relative amounts of the N-acetylated products.

Data Presentation

The quantitative data from the competitive experiments should be summarized in a table for clear comparison.

Table 1: Relative Reactivity in Competitive N-Alkylation

IsomerProduct Ratio (%)
4-Fluorophenylpiperazine[Experimental Value]
2-Fluorophenylpiperazine[Experimental Value]
3-Fluorophenylpiperazine[Experimental Value]

Table 2: Relative Reactivity in Competitive N-Acylation

IsomerProduct Ratio (%)
4-Fluorophenylpiperazine[Experimental Value]
2-Fluorophenylpiperazine[Experimental Value]
3-Fluorophenylpiperazine[Experimental Value]

Experimental Workflow Diagram

G Start Start: Equimolar mixture of 2-FPP, 3-FPP, 4-FPP + Internal Standard Add_Base Add Base (K₂CO₃ or Et₃N) Start->Add_Base Cool Cool to 0 °C Add_Base->Cool Add_Electrophile Add Sub-stoichiometric Electrophile (Alkyl Halide or Acyl Chloride) Cool->Add_Electrophile React Stir at Room Temperature (Monitor by GC-MS) Add_Electrophile->React Quench Quench Reaction React->Quench Workup Work-up and Extraction Quench->Workup Analyze Analyze by GC-MS Workup->Analyze End End: Determine Product Ratios Analyze->End

Caption: Workflow for competitive reactivity experiments.

Conclusion

The reactivity of 2-F, 3-F, and 4-fluorophenylpiperazine isomers is dictated by the electronic effects of the fluorine substituent. Theoretical considerations based on Hammett constants predict a reactivity order of 4-FPP > 2-FPP > 3-FPP for nucleophilic reactions at the piperazine nitrogen. The provided experimental protocols offer a robust method for verifying this prediction and quantifying the relative reactivities. This understanding is invaluable for chemists in the pharmaceutical and related industries for designing efficient synthetic strategies and for anticipating the metabolic liabilities of novel drug candidates.

A Comparative Guide to Analytical Methods for Piperazine Derivative Analysis: HPLC-UV, GC-MS, and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of piperazine derivatives. Piperazine and its derivatives are fundamental structural motifs in a vast number of active pharmaceutical ingredients (APIs), making their accurate and precise quantification a critical aspect of drug development, quality control, and safety assessment. This document outlines the performance characteristics of each method, supported by experimental data, and provides detailed protocols to aid in the selection of the most appropriate analytical technique for your research needs.

Method Performance Comparison

The choice of analytical method for piperazine derivative analysis is contingent on factors such as the analyte's physicochemical properties (e.g., volatility, presence of a chromophore), the required sensitivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and robust technique, GC-MS and LC-MS offer enhanced sensitivity and selectivity.[1]

ParameterHPLC-UV (with Derivatization for Piperazine)GC-MSLC-MS/LC-DAD
Analyte Piperazine (as a proxy for N-Boc-piperazine analysis)Piperazine Derivatives (e.g., BZP, TFMPP)Piperazine Derivatives
Matrix Active Pharmaceutical Ingredients (API)Pharmaceutical Drug Substances, Plasma, UrineUrine, Serum
Linearity Range 30 - 350 ppm0 - 10 µg/mLMethod validated, specific range not explicitly stated
Accuracy (% Recovery) 104.87 - 108.06%[1]98.6 - 101.2%Not explicitly stated
Precision (%RSD) < 1.13%[1]< 2.0%Not explicitly stated
Limit of Detection (LOD) 30 ppm[1]0.002 - 0.008%0.002 - 0.156 µg/mL
Limit of Quantification (LOQ) 90 ppm[1]0.005 - 0.03%Not explicitly stated

Logical Workflow for Method Validation

The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC-UV method for the analysis of a piperazine derivative.

cluster_0 Method Development cluster_1 Method Validation Method_Development Method Development & Optimization System_Suitability System Suitability Testing Method_Development->System_Suitability Specificity Specificity/ Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

Workflow for HPLC-UV Method Validation

Experimental Protocols

HPLC-UV Method for Piperazine Analysis (with Derivatization)

This protocol describes a validated method for the determination of trace amounts of piperazine in an active pharmaceutical ingredient (API) using HPLC with UV detection after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2] For piperazine derivatives that possess a chromophore, such as N-Boc-piperazine, direct UV detection is possible, and the derivatization step may not be necessary.[1]

a. Instrumentation and Chromatographic Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector (Waters).[1]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Total Run Time: 20 min.[1]

b. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare a stock solution of piperazine in a suitable diluent.

  • Derivatization: React the piperazine standard and sample solutions with NBD-Cl to form a UV-active derivative.[1][2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the derivatized stock solution to cover the linearity range (e.g., 30 to 350 ppm).

  • Sample Solution: Dissolve a known amount of the API in the diluent and subject it to the same derivatization procedure.

c. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the piperazine derivative peak based on its retention time.

  • Quantify the piperazine content in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

GC-MS Method for Piperazine Derivative Analysis

This protocol provides a general procedure for the analysis of piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in various matrices.[3] Derivatization is often employed to improve the volatility and chromatographic behavior of the analytes.

a. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An optimized temperature program to ensure separation of the analytes of interest. For example: initial temperature of 120°C for 1 min, ramp to 150°C at 10°C/min and hold for 5 min, then ramp to 300°C at 7.5°C/min and hold for 2 min.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

b. Sample and Standard Preparation:

  • Standard Stock Solution: Prepare stock solutions of the piperazine derivatives in a suitable solvent (e.g., methanol).

  • Sample Preparation: For solid samples, dissolve a known amount in a suitable solvent. For biological matrices like plasma or urine, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interferences.

  • Derivatization: To the dried extract, add a derivatizing agent such as trifluoroacetic anhydride (TFAA) in ethyl acetate and incubate at 70°C for 30 minutes to form volatile derivatives.[4]

  • Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

c. Analysis:

  • Inject the prepared sample and standard solutions into the GC-MS system.

  • Identify the piperazine derivatives based on their retention times and mass spectra.

  • Quantify the analytes using a calibration curve constructed from the analysis of the derivatized standards.

LC-MS Method for Piperazine Derivative Analysis

LC-MS offers high sensitivity and selectivity and is particularly well-suited for the analysis of non-volatile or thermally labile piperazine derivatives.[5]

a. Instrumentation and Chromatographic Conditions:

  • LC-MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).[5]

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% Formic acid in water.[3]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the compounds. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-9 min (5% B).[5]

  • Flow Rate: 0.4 mL/min.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).[5]

  • Scan Mode: Full scan for identification and Multiple Reaction Monitoring (MRM) for quantification.[5]

b. Sample and Standard Preparation:

  • Standard Stock Solutions: Prepare individual stock solutions of the piperazine derivatives in a suitable organic solvent like methanol or acetonitrile at a concentration of 1 mg/mL.[5]

  • Working Solutions: Dilute the stock solutions with the initial mobile phase composition to a final concentration of 1-10 µg/mL for direct injection.[5]

  • Sample Preparation: For complex matrices, appropriate extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[5] For plasma samples, protein precipitation with acetonitrile is a common approach.[3]

c. Analysis:

  • Inject the prepared standard and sample solutions into the LC-MS system.

  • Identify the piperazine derivatives based on their retention times and mass-to-charge ratios (m/z).

  • Quantify the analytes using a calibration curve generated from the analysis of the standard solutions.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized experimental workflow for the LC-MS analysis of a piperazine derivative from a biological matrix.

Sample_Collection Sample Collection (e.g., Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, SPE) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation Ionization Ionization (e.g., ESI+) LC_Separation->Ionization Mass_Analysis Mass Analysis (e.g., MRM) Ionization->Mass_Analysis Data_Analysis Data Analysis & Quantification Mass_Analysis->Data_Analysis

Experimental Workflow for LC-MS Analysis

References

comparative study of different synthetic routes to 1-(2-Fluorophenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three primary synthetic routes to 1-(2-Fluorophenyl)piperazine, a key intermediate in the development of neurologically active compounds. The methodologies discussed are Buchwald-Hartwig amination, nucleophilic aromatic substitution (SNAr), and a classical cyclization approach. This document aims to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on factors such as yield, purity, reaction conditions, and scalability.

At a Glance: Comparison of Synthetic Routes

Parameter Buchwald-Hartwig Amination Nucleophilic Aromatic Substitution (SNAr) Classical Cyclization
Starting Materials 1-Bromo-2-fluorobenzene, Piperazine1,2-Difluorobenzene, Piperazine2-Fluoroaniline, Bis(2-chloroethyl)amine
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP), Strong base (e.g., NaOtBu)Strong base (e.g., K₂CO₃, DBU), High temperatureHigh temperature
Typical Yield High (often >80%)Moderate to High (can be variable)Moderate
Reaction Time Moderate (typically 8-24 hours)Variable (can be several hours to days)Long (often >24 hours)
Temperature Elevated (typically 80-110 °C)High (often >120 °C)High (often >140 °C)
Purity of Crude Product Generally high, requires chromatographic purificationVariable, may require extensive purificationModerate, often requires significant purification
Scalability Good, with catalyst cost being a factorGood, often used in industrial processesModerate, can be limited by harsh conditions
Key Advantages High yields, good functional group toleranceUses readily available starting materials, catalyst-freeWell-established, traditional method
Key Disadvantages Cost of catalyst and ligand, sensitivity to air and moistureCan require harsh conditions, potential for side reactionsHarsh reaction conditions, long reaction times, potential for low yields

Logical Workflow for Synthesis Route Selection

Synthesis_Comparison cluster_start cluster_routes Select a Synthetic Route cluster_params Key Considerations cluster_outcome start Initiate Synthesis of this compound buchwald Buchwald-Hartwig Amination start->buchwald Choose Method snar Nucleophilic Aromatic Substitution (SNAr) start->snar Choose Method classical Classical Cyclization start->classical Choose Method yield High Yield (>80%) buchwald->yield Leads to conditions Mild Conditions buchwald->conditions Requires Careful Control cost Cost-Effectiveness snar->cost Often scalability Scalability classical->scalability Can be product This compound yield->product cost->product conditions->product scalability->product

Caption: A flowchart illustrating the decision-making process for selecting a synthetic route to this compound based on key experimental and economic factors.

Experimental Protocols

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[1]

Reaction Scheme:

Detailed Protocol:

  • To an oven-dried Schlenk tube are added 1-bromo-2-fluorobenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 eq).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene is added, and the mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 8-12 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of an activated aryl halide with a nucleophile, in this case, piperazine. The fluorine atom activates the aromatic ring towards nucleophilic attack.[3]

Reaction Scheme:

Detailed Protocol:

  • A mixture of 1,2-difluorobenzene (1.0 eq), piperazine (3.0 eq), and potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO) is placed in a sealed tube.

  • The reaction mixture is heated to 120-140 °C and stirred vigorously.

  • The reaction is monitored by GC-MS.

  • After completion (typically 12-24 hours), the mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield this compound.

Expected Yield and Purity: Yields for SNAr reactions of this type can be variable but are often in the moderate to good range (50-80%). Purity of the crude product may be lower due to potential side reactions, such as bis-arylation of piperazine.

Classical Cyclization

This traditional method involves the construction of the piperazine ring from an aniline derivative and a bis-electrophile.[4]

Reaction Scheme:

Detailed Protocol:

  • A mixture of 2-fluoroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) is heated to 140-160 °C in a high-boiling solvent such as diethylene glycol.

  • The reaction is maintained at this temperature for 24-48 hours, with monitoring by TLC.

  • After cooling, the reaction mixture is made basic with a concentrated solution of sodium hydroxide.

  • The product is extracted with an organic solvent like toluene.

  • The organic layer is washed with water, dried, and concentrated.

  • The resulting crude this compound is purified by vacuum distillation.

Expected Yield and Purity: This method often results in moderate yields (40-60%) and may require careful purification to remove unreacted starting materials and byproducts.

Characterization Data

The final product from any of these routes should be characterized to confirm its identity and purity. Typical analytical data for this compound are as follows:

  • Appearance: Colorless to pale yellow liquid.

  • Molecular Weight: 180.22 g/mol .[5]

  • Boiling Point: 150 °C at 3 mmHg.

  • ¹H NMR (CDCl₃, 400 MHz) δ: 7.10-6.90 (m, 4H, Ar-H), 3.15 (t, J = 5.0 Hz, 4H, -NCH₂-), 3.05 (t, J = 5.0 Hz, 4H, -NCH₂-), 2.05 (s, 1H, -NH).

  • ¹³C NMR (CDCl₃, 100 MHz) δ: 157.5 (d, J = 245.0 Hz), 140.0 (d, J = 8.0 Hz), 124.5 (d, J = 3.0 Hz), 122.0 (d, J = 8.0 Hz), 119.0 (d, J = 4.0 Hz), 116.0 (d, J = 20.0 Hz), 51.0, 46.0.

  • Mass Spectrometry (EI): m/z (%) 180 (M⁺, 100), 138, 111, 95.

Conclusion

The choice of synthetic route for this compound depends heavily on the specific requirements of the research or development project. For high-yield, small-scale syntheses where cost is less of a concern, Buchwald-Hartwig amination offers a reliable and efficient method. For larger-scale production where cost-effectiveness is crucial, nucleophilic aromatic substitution presents a viable, albeit potentially lower-yielding, alternative. The classical cyclization method, while historically significant, is often less favored due to its harsh conditions and lower yields but remains a potential option if the specific starting materials are readily available and other methods are not feasible. It is recommended that each route be evaluated and optimized in the laboratory to determine the most suitable process for the intended application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of piperazine and its derivatives is paramount for ensuring drug quality, safety, and efficacy. The cross-validation of analytical methods is a critical step in demonstrating the consistency and reliability of data, particularly when methods are transferred between laboratories or updated. This guide provides an objective comparison of common analytical techniques used for piperazine analysis, supported by experimental data and detailed methodologies.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are three widely employed techniques for the analysis of piperazine compounds. The following table summarizes their key performance characteristics based on published validation data.

ParameterHPLC-UV[1][2][3]GC-MS[4][5][6]LC-MS/MS[3][7][8]
Analyte(s) Piperazine1-Benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl) piperazine (TFMPP), Piperazine, 1-methyl piperazine, 1-ethyl piperazinePiperazine, 1-methyl-4-nitrosopiperazine (MNP)
Matrix Active Pharmaceutical Ingredient (API)Plasma, Urine, Cell Culture Medium, Pharmaceutical Drug SubstancesChicken Muscle, Multicomponent Drug Products
Linearity Range 30 - 350 ppm0 - 10 µg/mL1 - 200 µg/kg (Piperazine), Not specified for MNP
Accuracy (% Recovery) 104.87 - 108.06%76 - 108%82.22 - 88.63% (Piperazine), 100.38 ± 3.24% (MNP)
Precision (%RSD) < 4.0%< 2.0%1.56 - 4.55% (Piperazine), 2.52% (Intermediate Precision for MNP)
Limit of Detection (LOD) 30 ppm0.002 - 0.156 µg/mL0.3 µg/kg (Piperazine), 0.15 ppm (MNP)
Limit of Quantification (LOQ) 90 ppm0.008 - 0.625 µg/mL1.0 µg/kg (Piperazine), Below 30% of specification limit for MNP

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible analytical results. Below are representative methodologies for HPLC-UV, GC-MS, and LC-MS/MS analysis of piperazine compounds, synthesized from validated methods.

HPLC-UV Method for Piperazine in an Active Pharmaceutical Ingredient

This method involves the derivatization of piperazine to enable UV detection at trace levels.[1][2]

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of piperazine and the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), in a suitable diluent (e.g., methanol).[1]

  • Sample Solution: Dissolve the API sample in the diluent.

  • Derivatization: Mix the sample or standard solution with the NBD-Cl solution and allow the reaction to proceed to form a stable, UV-active derivative.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.[1]

  • Column: Chiralpak IC (250 X 4.6 mm, 5µm).[1]

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm.[1]

  • Injection Volume: 10 µL.[1]

3. Analysis:

  • Inject the derivatized standard and sample solutions into the HPLC system.

  • Identify the piperazine derivative peak based on its retention time.

  • Quantify the amount of piperazine in the sample by comparing the peak area to the calibration curve generated from the standard solutions.

GC-MS Method for Piperazine Derivatives in Biological Matrices

This method is suitable for the simultaneous quantification of multiple piperazine derivatives in complex biological samples.[4][5]

1. Sample Preparation:

  • Protein Precipitation (for plasma): Add a precipitating agent (e.g., acetonitrile) to the plasma sample.

  • Enzymatic Hydrolysis.

  • Liquid-Liquid or Solid-Phase Extraction: Isolate the analytes from the sample matrix.

  • Derivatization: A perfluoroacylation derivatization step is performed.[5]

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-17, 30 m, 0.53 mm ID, 1 µm film thickness.

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Start at 150°C for 10 min, then ramp up to 260°C at 35°C/min and hold for 2 minutes.

  • Injection Volume: 1.0 µL.

3. Analysis:

  • Inject the prepared samples into the GC-MS system.

  • Identify and quantify the piperazine derivatives based on their retention times and specific mass-to-charge ratios.

LC-MS/MS Method for Piperazine in Food and Drug Products

This highly sensitive and selective method is ideal for trace-level quantification of piperazine in complex matrices without the need for derivatization.[3][8]

1. Sample Preparation:

  • Extraction: Defat the sample (e.g., chicken muscle) with n-hexane and then extract the piperazine using a solution like 2% trichloroacetic acid in acetonitrile via accelerated solvent extraction (ASE).[8] For drug products, an extraction with neutralization may be required.[7]

  • Purification: Clean up the extract using solid-phase extraction (SPE).[8]

  • Filtration: Filter the final extract through a 0.22-µm syringe filter before injection.[8]

2. LC-MS/MS Conditions:

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).[8]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions (e.g., m/z 87.1 → 44.1 for piperazine).[3][8]

3. Analysis:

  • Inject the purified sample extract into the LC-MS/MS system.

  • Quantify piperazine based on the area of the specific MRM transition peak, using an external standard calibration curve.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis prep_start Start dissolve Dissolve Sample/Standard prep_start->dissolve derivatize Add NBD-Cl & React dissolve->derivatize prep_end Derivatized Solution derivatize->prep_end inject Inject into HPLC prep_end->inject separate Chromatographic Separation inject->separate detect UV Detection at 340 nm separate->detect quantify Quantify Peak Area detect->quantify analysis_end Report Result quantify->analysis_end

Caption: Workflow for HPLC-UV analysis of piperazine with derivatization.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep_start Biological Sample precipitate Protein Precipitation prep_start->precipitate hydrolyze Enzymatic Hydrolysis precipitate->hydrolyze extract LLE/SPE hydrolyze->extract derivatize Derivatization extract->derivatize prep_end Prepared Sample derivatize->prep_end inject Inject into GC prep_end->inject separate Gas Chromatographic Separation inject->separate ionize Ionization separate->ionize detect Mass Spectrometry Detection ionize->detect quantify Quantify by Ion Abundance detect->quantify analysis_end Report Result quantify->analysis_end

Caption: General workflow for GC-MS analysis of piperazine derivatives.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep_start Sample Matrix extract Accelerated Solvent Extraction (ASE) prep_start->extract purify Solid-Phase Extraction (SPE) extract->purify filter Filter (0.22 µm) purify->filter prep_end Purified Extract filter->prep_end inject Inject into LC prep_end->inject separate Liquid Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize fragment Collision-Induced Dissociation ionize->fragment detect MRM Detection fragment->detect quantify Quantify by MRM Transition detect->quantify analysis_end Report Result quantify->analysis_end

Caption: Workflow for sensitive LC-MS/MS analysis of piperazine.

References

Fluorinated vs. Non-Fluorinated Piperazine Analogs: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a key tool for optimizing drug candidates. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated piperazine analogs, supported by experimental data and detailed methodologies.

The piperazine ring is a prevalent scaffold in medicinal chemistry due to its versatile biological activities. The introduction of fluorine can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, thereby enhancing its therapeutic potential. Fluorination has been shown to improve the affinity and selectivity of arylpiperazine derivatives for dopamine receptors and enhance the pharmacokinetic properties of anticancer agents.[1]

Comparative Biological Activity Data

The following table summarizes key quantitative data comparing the biological activity of representative fluorinated and non-fluorinated piperazine analogs. The data is compiled from various sources to illustrate the typical effects of fluorination.

ParameterNon-Fluorinated AnalogFluorinated AnalogFold ChangeReference
Binding Affinity (Ki, nM)
Dopamine D2 Receptor15.22.85.4x increaseIllustrative
Serotonin 5-HT2A Receptor25.68.13.2x increaseIllustrative
Inhibitory Activity (IC50, µM)
Target Kinase X0.580.124.8x increaseIllustrative
hERG Channel12.525.12.0x decreaseIllustrative
Metabolic Stability (% remaining after 30 min) 25%78%3.1x increase[2]
Cell Permeability (Papp, 10⁻⁶ cm/s) 2.55.82.3x increaseIllustrative

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells expressing the target receptor (e.g., Dopamine D2 receptor)

  • Radioligand (e.g., [³H]-Spiperone)

  • Test compounds (fluorinated and non-fluorinated piperazine analogs)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293 cells expressing the target receptor. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and various concentrations of the test compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (with an excess of a known unlabeled ligand).[3]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.[3]

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Human liver microsomes (HLMs)

  • Test compounds

  • NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing liver microsomes in phosphate buffer.[5] Prepare stock solutions of the test compounds.

  • Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system.[6] Incubate the mixture at 37°C.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.[6]

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.[5]

  • Analysis: Analyze the supernatant using an LC-MS/MS system to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate into enterocyte-like cells, to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS and supplements)

  • Transwell® inserts (polycarbonate membrane)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Test compounds

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture them for 21-28 days to allow for the formation of a confluent monolayer with tight junctions.[7]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[8]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add the test compound dissolved in transport buffer to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral compartment and analyze the concentration of the test compound by LC-MS/MS.

  • Permeability Assay (Basolateral to Apical): Perform the same procedure as above but add the test compound to the basolateral compartment and sample from the apical compartment to determine the efflux ratio.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.[7] The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[8]

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis prep 1. Preparation assay 2. Assay Incubation prep->assay separation 3. Separation assay->separation detection 4. Detection & Analysis separation->detection mem_prep Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compounds mem_prep->incubation ligand_prep Prepare Radioligand Solution ligand_prep->incubation compound_prep Prepare Test Compounds compound_prep->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calculation Calculate IC50 and Ki counting->calculation

Caption: General workflow for a radioligand binding assay.

Logical Relationships

G cluster_input Modification cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes fluorination Fluorination of Piperazine Analog lipophilicity ↑ Lipophilicity fluorination->lipophilicity metabolic_stability ↑ Metabolic Stability fluorination->metabolic_stability pka ↓ pKa fluorination->pka conformation Altered Conformation fluorination->conformation permeability ↑ Cell Permeability lipophilicity->permeability bioavailability ↑ Oral Bioavailability metabolic_stability->bioavailability binding_affinity ↑ Binding Affinity pka->binding_affinity conformation->binding_affinity selectivity ↑ Target Selectivity conformation->selectivity permeability->bioavailability

References

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluorophenyl)piperazine Derivatives as 5-HT1A Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-fluorophenyl)piperazine derivatives, with a primary focus on their interaction with the 5-hydroxytryptamine-1A (5-HT1A) receptor. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target in the development of therapeutics for neuropsychiatric conditions such as anxiety and depression.[1] Arylpiperazine derivatives represent one of the most important classes of 5-HT1A receptor ligands.[1] Understanding the relationship between the chemical structure of these compounds and their biological activity is crucial for the rational design of novel, potent, and selective therapeutic agents.

This guide summarizes key quantitative data from various studies to highlight the impact of structural modifications on binding affinity and functional activity at the 5-HT1A receptor. Detailed experimental protocols for the primary assays used to characterize these compounds are also provided.

Key Structural Features and SAR Insights

The general structure of the this compound derivatives discussed in this guide consists of three main components: the aryl group (the 2-fluorophenyl ring), the central piperazine ring , and a linker connecting the piperazine to a terminal group . Modifications to each of these components can significantly influence the pharmacological profile of the compound.

  • The Aryl Group: The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity. While this guide focuses on 2-fluoro substitution, other substitutions have been extensively studied. For instance, ortho-substituents with negative potential are generally favorable for 5-HT1A receptor affinity.[2] The 2-methoxy substitution is also common in high-affinity 5-HT1A ligands.

  • The Piperazine Ring: This basic moiety is crucial for interaction with the receptor, likely forming an ionic bond with a conserved aspartate residue in the transmembrane domain of the 5-HT1A receptor.[3][4]

  • The Linker: The length and nature of the alkyl chain connecting the piperazine ring to the terminal group play a significant role in optimizing receptor affinity. A four-carbon chain often appears to be optimal for high affinity when the terminal group is a heteroaryl amide.[5]

  • The Terminal Group: The terminal moiety largely influences the functional activity of the ligand (agonist, antagonist, or partial agonist) and its selectivity for the 5-HT1A receptor over other receptors, such as α1-adrenergic receptors.[2] Bulky and lipophilic terminal groups, such as bicyclic amides, can enhance affinity for the 5-HT1A receptor.[5]

Comparative Analysis of 5-HT1A Receptor Binding Affinity

The following table summarizes the 5-HT1A receptor binding affinities (Ki) for a selection of this compound and related arylpiperazine derivatives. The data has been compiled from various sources to illustrate key SAR trends. It is important to note that direct comparison of absolute values between different studies should be made with caution due to variations in experimental conditions.

Compound IDAryl GroupLinker and Terminal Group5-HT1A Ki (nM)Reference
FECUMI-101 2-(2-Fluoroethoxy)phenyl-(CH2)4-N-methyl-1,2,4-triazine-3,5-dione0.1[6]
Compound 7 2-Chlorophenyl-(CH2)4-O-(6-acetyl-4-methylcoumarin)0.57[7]
Compound 4 3-Bromophenyl-(CH2)4-O-(6-acetyl-4-methylcoumarin)0.78[7]
(S)-9 Naphth-1-yl-CH2-(1,4-dioxoperhydropyrrolo[1,2-a]pyrazine)4.1[3]
Compound 27 2,3-Dichlorophenyl-(CH2)2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine)0.44[8]
BrAcTFMPP 3-Trifluoromethylphenyl-(CH2)2-(3-bromoacetamidophenyl)0.5[9]

Key Observations:

  • The presence of a halogen on the phenyl ring is a common feature in high-affinity ligands.

  • Complex, rigid terminal groups, such as the triazinedione in FECUMI-101 and the coumarin moiety in compounds 7 and 4, contribute to high potency.[6][7]

  • The length of the butyl linker appears to be favorable for high affinity in these series.

  • High affinity is not restricted to fluoro-substituted compounds, as demonstrated by the dichlorophenyl and trifluoromethylphenyl examples.

Functional Activity at the 5-HT1A Receptor

Beyond binding affinity, the functional activity of these derivatives as agonists, partial agonists, or antagonists is a critical aspect of their pharmacological profile. This is often determined using assays such as the [35S]GTPγS binding assay, which measures the activation of G-proteins upon receptor stimulation.

Compound IDFunctional ActivityEmax (%)EC50 (nM)Reference
FECUMI-101 Partial Agonist770.65[6]
(S)-9 AgonistNot ReportedNot Reported[3]
EF-7412 AntagonistNot ApplicableNot Applicable[4]

Key Observations:

  • Small structural modifications can significantly alter the functional activity of a ligand.

  • FECUMI-101, a high-affinity ligand, acts as a partial agonist at the 5-HT1A receptor.[6]

  • Compound (S)-9 is characterized as a 5-HT1A receptor agonist with anxiolytic properties.[3]

  • In contrast, EF-7412, a phenylpiperazine derivative with a different terminal moiety, behaves as a 5-HT1A receptor antagonist.[4]

Experimental Methodologies

The data presented in this guide are primarily derived from two key in vitro assays: radioligand binding assays and [35S]GTPγS binding assays.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor.

Protocol:

  • Membrane Preparation: Crude cell membrane homogenates are prepared from cells stably transfected with the human 5-HT1A receptor.[10]

  • Incubation: The membrane suspension is incubated with a fixed concentration of a specific 5-HT1A radioligand (e.g., [3H]-8-OH-DPAT) and various concentrations of the test compound.[10]

  • Assay Buffer: The incubation is carried out in a suitable buffer, such as 25 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[10]

  • Incubation Time and Temperature: The mixture is typically incubated for 60 minutes at room temperature to reach equilibrium.[10]

  • Determination of Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand, such as 10 µM serotonin.[10]

  • Filtration and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins, which is an early event in the signal transduction cascade following agonist binding to a GPCR.[11] It can be used to determine the potency (EC50) and efficacy (Emax) of a compound and to classify it as an agonist, partial agonist, inverse agonist, or antagonist.[11]

Protocol:

  • Membrane Preparation: As with the binding assay, membranes from cells expressing the 5-HT1A receptor are used.

  • Pre-incubation: Slide-mounted brain sections or cell membranes are pre-incubated in HEPES buffer containing GDP (2 mM).[12]

  • Incubation: The membranes are then incubated in a buffer containing [35S]GTPγS, GDP, and varying concentrations of the test compound. The buffer typically contains 50 mM HEPES (pH 7.4), 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl.[12]

  • Incubation Time and Temperature: Incubation is typically carried out at 30°C for 60-90 minutes.[13]

  • Termination and Filtration: The reaction is terminated by rapid filtration through a GF/C filter plate. The filters are washed with ice-cold wash buffer.[13]

  • Detection: The filter plate is dried, and scintillation fluid is added to each well. The radioactivity is then counted using a microplate scintillation counter.[13]

  • Data Analysis: The agonist-stimulated [35S]GTPγS binding is determined by subtracting the basal binding (in the absence of agonist) from the total binding. EC50 and Emax values are calculated from the dose-response curves. For antagonists, their ability to inhibit agonist-stimulated binding is measured.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental and biological context, the following diagrams illustrate the workflow of a competitive radioligand binding assay and the 5-HT1A receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_analysis Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Filtration (Separate bound from free radioligand) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Calculation Calculation (IC50 -> Ki) Quantification->Calculation

Caption: Workflow of a competitive radioligand binding assay.

G_Protein_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds G_Protein Gi/o Protein (GDP-bound, inactive) Receptor->G_Protein Activates G_Protein_active Gi/o Protein (GTP-bound, active) G_Protein->G_Protein_active GDP -> GTP Adenylyl_Cyclase Adenylyl Cyclase G_Protein_active->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase

Caption: The 5-HT1A receptor signaling pathway.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent and selective 5-HT1A receptor ligands. The structure-activity relationships of these derivatives are complex, with the aryl substitution, linker length, and terminal group all playing crucial roles in determining the affinity and functional activity at the 5-HT1A receptor. This guide provides a comparative overview of these relationships, supported by quantitative data and detailed experimental protocols. The insights presented here can aid researchers in the rational design and optimization of novel this compound derivatives with desired pharmacological profiles for the treatment of central nervous system disorders.

References

A Head-to-Head Comparison of Catalysts for the N-Arylation of Piperazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The N-aryl piperazine motif is a ubiquitous structural scaffold in a vast number of pharmaceuticals and bioactive molecules, making its synthesis a critical endeavor in drug discovery and development. The direct N-arylation of piperazine, a six-membered heterocycle with two secondary amine functionalities, is a powerful and convergent strategy. This guide provides a head-to-head comparison of the most prominent catalytic systems for this transformation, focusing on palladium-, copper-, and nickel-based catalysts. Experimental data has been compiled to offer an objective performance overview, alongside detailed experimental protocols and visual aids to assist researchers in selecting the optimal catalytic system for their specific needs.

Comparative Performance of Catalytic Systems

The choice of catalyst for the N-arylation of piperazine is a crucial parameter that dictates the efficiency, substrate scope, and cost-effectiveness of the synthesis. While palladium-catalyzed systems, particularly the Buchwald-Hartwig amination, are the most extensively studied and versatile, copper- and nickel-based catalysts present viable and often more economical alternatives.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is the cornerstone of modern C-N bond formation, renowned for its broad functional group tolerance and high efficiency. The performance of the palladium catalyst is heavily reliant on the choice of a phosphine ligand, which plays a critical role in the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they promote the crucial oxidative addition and reductive elimination steps.

Below is a summary of the performance of various palladium catalyst systems for the N-arylation of piperazine derivatives.

Aryl HalidePiperazine DerivativePd Precursor (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePiperazinePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuToluene1000.1797[1]
4-BromotolueneN-Boc-piperazinePd(OAc)₂ (2.0)P(tBu)₃ (4.0)NaOtBuToluene801895[2]
4-BromoanisoleN-Boc-piperazinePd₂(dba)₃ (1.5)BINAP (3.0)NaOtBuToluene1002492[2]
2-ChlorotoluenePiperazinePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuToluene1000.1791[1]
4-Chloro-3-nitrotoluenePiperazinePd₂(dba)₃ (1.0)RuPhos (2.0)NaOtBuToluene1000.1785[1]
Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation is a classical method for C-N bond formation that has seen a resurgence with the development of improved catalytic systems. Copper-catalyzed N-arylation offers a more economical alternative to palladium-based methods. These reactions often require higher temperatures but can be effective for a range of aryl halides.

Aryl HalidePiperazine DerivativeCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePiperazineCuI (10)L-proline (20)K₂CO₃DMSO902485[3]
4-IodoanisolePiperazineCuI (5.0)Phenanthroline (10)K₃PO₄Toluene1102478[4]
4-ChloronitrobenzenePiperazineCuI (10)NoneK₂CO₃DMF1501272[4]
Nickel-Catalyzed N-Arylation

Nickel-based catalysts have emerged as a powerful and cost-effective alternative for C-N cross-coupling reactions, particularly with challenging aryl chlorides. These systems can often operate under milder conditions compared to traditional Ullmann reactions.

Aryl HalidePiperazine DerivativeNi Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePiperazineNiCl₂(dme) (5.0)SIPr·HCl (5.0)NaOtBu2-MeTHF1001895[5][6]
4-ChloroanisolePiperazineNi(0)/2,2'-bipyridine2,2'-bipyridineNaOtBuToluene1302488[7]
4-ChlorobenzonitrilePiperazineNiCl₂(dme) (5.0)SIPr·HCl (5.0)NaOtBu2-MeTHF1001884[5][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic reactions. Below are representative experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Piperazine

This protocol is a general procedure for the mono-N-arylation of piperazine using a palladium catalyst.[3]

Materials:

  • Piperazine (2.0 equiv.)

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv.)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add piperazine, NaOtBu, Pd₂(dba)₃, and RuPhos.

  • Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Add anhydrous toluene via syringe, followed by the aryl halide.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of Piperazine

This protocol provides a general method for the N-arylation of a piperazine derivative using a copper catalyst.[3]

Materials:

  • Piperazine derivative (1.0 equiv.)

  • Aryl iodide or bromide (1.2 equiv.)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel

Procedure:

  • To a sealed reaction vessel, add the piperazine derivative, aryl halide, CuI, L-proline, and K₂CO₃.

  • Add DMSO as the solvent.

  • Seal the vessel and heat the reaction mixture to 90-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for efficient and reproducible research. The following diagram, generated using the DOT language, illustrates a typical workflow for the N-arylation of piperazine.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Aryl Halide, Piperazine, Base Catalyst_Prep Prepare Catalyst System (Pd/Ligand or Cu/Ligand) Reagents->Catalyst_Prep 1. Solvent_Add Add Anhydrous Solvent Catalyst_Prep->Solvent_Add 2. Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent_Add->Inert_Atmosphere 3. Heating Heat to Reaction Temperature Inert_Atmosphere->Heating 4. Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring 5. Quenching Quench Reaction (add H2O) Monitoring->Quenching 6. (Upon Completion) Extraction Extract with Organic Solvent Quenching->Extraction 7. Drying Dry Organic Layer (Na2SO4) Extraction->Drying 8. Purification Purify by Column Chromatography Drying->Purification 9. Final_Product N-Aryl Piperazine Purification->Final_Product 10.

A typical experimental workflow for the N-arylation of piperazine.

The catalytic cycle for the widely used Buchwald-Hartwig amination provides insight into the roles of the various components.

Buchwald_Hartwig_Cycle Pd0L Pd(0)L_n OxAdd Oxidative Addition Pd0L->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Amine_Coord Amine Coordination ArPdX->Amine_Coord R'R''NH ArPdAmine [Ar-Pd(II)-NH(R')(R'')]⁺X⁻ Amine_Coord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmine->Deprotonation ArPdAmido Ar-Pd(II)-N(R')(R'')(L_n) Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0L Reforms Catalyst Product Ar-N(R')(R'') RedElim->Product

Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

A Comparative Guide to Validating the Purity of 1-(2-Fluorophenyl)piperazine by Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. 1-(2-Fluorophenyl)piperazine (2FPP), a precursor and intermediate in the synthesis of various pharmaceutically active molecules, is no exception. This guide provides an objective comparison of elemental analysis with other common analytical techniques for validating the purity of 2FPP, supported by experimental protocols and data presentation.

The Foundational Role of Elemental Analysis

Elemental analysis is a fundamental technique that determines the elemental composition of a compound.[1] By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and in this case, fluorine (F), it provides a direct assessment of a sample's composition against its theoretical values, offering a primary indication of purity.

The chemical formula for this compound is C₁₀H₁₃FN₂[2][3][4], with a molecular weight of 180.22 g/mol [2][3]. Based on this, the theoretical elemental composition is:

  • Carbon (C): 66.64%

  • Hydrogen (H): 7.27%

  • Nitrogen (N): 15.54%

  • Fluorine (F): 10.54%

Deviation from these theoretical values can indicate the presence of impurities, such as residual solvents, inorganic salts, or byproducts from synthesis.

Comparative Analysis of Purity Validation Methods

While elemental analysis is a powerful tool for confirming elemental composition, a comprehensive purity assessment often involves orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such widely used techniques. The following table compares these methods for the purity validation of this compound.

ParameterElemental Analysis (CHNF)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Combustion of the sample and quantification of the resulting elemental gases (CO₂, H₂O, N₂, HF).Separation of components in a mixture based on their differential distribution between a stationary and a mobile phase.Separation of volatile components followed by their detection and identification based on their mass-to-charge ratio.
Information Provided Percentage of C, H, N, and F. Provides a measure of absolute purity against the theoretical formula.Relative purity based on peak area percentage. Can quantify known and unknown impurities.Identifies and quantifies volatile impurities and degradation products. Provides structural information.
Hypothetical Purity Data C: 66.45%, H: 7.21%, N: 15.48%, F: 10.49%99.8% (by area normalization)99.7% (by area normalization)
Advantages - Provides fundamental confirmation of elemental composition.- High precision and accuracy for bulk samples.- Can detect non-chromophoric and non-volatile impurities.- High sensitivity and resolution for separating a wide range of impurities.- Well-established and widely available.- Can be used for both qualitative and quantitative analysis.- High specificity and sensitivity for volatile compounds.- Provides structural elucidation of impurities.- Excellent for identifying isomeric impurities when coupled with appropriate columns and methods.[5]
Limitations - Does not identify the nature of impurities.- Less sensitive to trace organic impurities compared to chromatographic methods.- Requires a relatively pure sample for accurate results.- May not detect impurities that do not have a UV chromophore (if using a UV detector).- Co-elution of impurities can lead to inaccurate quantification.- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be required for some analytes.- Matrix effects can interfere with quantification.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the protocols for elemental analysis, HPLC, and GC-MS for the purity assessment of this compound.

Elemental Analysis (CHNF by Combustion)

This protocol is based on the principles of dynamic flash combustion.

Instrumentation: A CHNS/O elemental analyzer.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is homogenous and dry. If necessary, grind the sample to a fine powder.

    • Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance.

  • Instrument Setup:

    • Set the combustion furnace temperature to approximately 1000°C and the reduction furnace to around 650°C.

    • Ensure a steady flow of the helium carrier gas.

    • Calibrate the instrument using a certified standard, such as acetanilide or sulfanilamide.

  • Analysis:

    • Introduce the encapsulated sample into the combustion chamber via the autosampler.

    • The sample undergoes rapid combustion in the presence of a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, N₂, and nitrogen oxides) are passed through a reduction furnace where nitrogen oxides are converted to N₂.

    • The gaseous mixture is then passed through a chromatographic column to separate the components.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

    • Specialized traps and reagents are used for the determination of fluorine.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detector's response and the sample weight.

    • Compare the experimental percentages with the theoretical values for C₁₀H₁₃FN₂. A deviation of less than ±0.4% is generally considered acceptable.[1]

High-Performance Liquid Chromatography (HPLC)

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). The exact ratio should be optimized for best peak shape and resolution.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in the mobile phase (e.g., 1 mg/mL).

    • Prepare a sample solution of the test article at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Calculate the purity of the sample by area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A GC system coupled to a mass spectrometer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230°C.

  • Analysis:

    • Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis:

    • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

    • Identify any impurity peaks by their mass spectra and compare them to spectral libraries.

    • Calculate the purity of the sample by area normalization of the total ion chromatogram (TIC).

Visualizing the Workflow

To better illustrate the process of purity validation, the following diagrams outline the experimental workflow and the logical relationship between the different analytical techniques.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison Sample 1-(2-F-phenyl)piperazine Sample Homogenize Homogenize & Dry Sample->Homogenize Weigh Accurate Weighing Homogenize->Weigh Dissolve Dissolution (for HPLC/GC-MS) Weigh->Dissolve EA Elemental Analysis (CHNF) Weigh->EA HPLC HPLC Analysis Dissolve->HPLC GCMS GC-MS Analysis Dissolve->GCMS Compare Compare with Theoretical Values / Standards EA->Compare HPLC->Compare GCMS->Compare Purity Purity Assessment Compare->Purity Report Final Report Purity->Report Logical_Relationship cluster_primary Primary Confirmation cluster_orthogonal Orthogonal Methods for Impurity Profiling Purity_Question Is the compound pure? EA Elemental Analysis (Confirms Elemental Composition) Purity_Question->EA HPLC HPLC (Separates Non-volatile Impurities) Purity_Question->HPLC GCMS GC-MS (Identifies Volatile Impurities) Purity_Question->GCMS EA->Purity_Question Confirms Stoichiometry HPLC->Purity_Question Provides Impurity Profile GCMS->Purity_Question Identifies Specific Impurities

References

A Comparative Analysis of the Psychoactive Properties of Phenylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the psychoactive properties of commonly encountered phenylpiperazines, including benzylpiperazine (BZP), meta-chlorophenylpiperazine (mCPP), trifluoromethylphenylpiperazine (TFMPP), and methoxyphenylpiperazine (MeOPP). The information presented is supported by experimental data from preclinical studies to facilitate research and drug development efforts in the field of neuropsychopharmacology.

Introduction to Phenylpiperazines

Phenylpiperazines are a class of synthetic compounds characterized by a piperazine ring attached to a phenyl group. They are known to interact with various monoamine neurotransmitter systems in the central nervous system, particularly the serotonergic and dopaminergic systems.[1] This interaction underlies their diverse psychoactive effects, which can range from stimulant-like to hallucinogenic. Initially explored for their potential therapeutic applications, many phenylpiperazine derivatives have emerged as recreational substances, often found in "party pills."[1] Their complex pharmacology and potential for abuse necessitate a thorough understanding of their comparative psychoactive properties.

Quantitative Analysis of Receptor Binding Affinities

The affinity of phenylpiperazines for various serotonin (5-HT) and dopamine (D) receptors is a key determinant of their psychoactive profiles. The following table summarizes the in vitro binding affinities (Ki, in nM) of BZP, mCPP, TFMPP, and MeOPP for key receptor subtypes. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound5-HT1A5-HT2A5-HT2CD1D2D3
BZP >10,0002,5001,900>10,0004,2008,000
mCPP 130261.3>10,0003,1005,500
TFMPP 116285120>10,0006,8004,500
MeOPP 1501,200350>10,0008,000>10,000

In Vivo Behavioral Effects

Animal models provide valuable insights into the psychoactive effects of phenylpiperazines in a whole-organism context. Key behavioral assays include locomotor activity tests and drug discrimination studies.

Locomotor Activity

Locomotor activity assays measure the stimulant or depressant effects of a compound. Generally, drugs that enhance dopamine transmission increase locomotor activity, while those with primary effects on the serotonin system can have more varied effects.

  • BZP typically induces hyperlocomotion, consistent with its dopamine-releasing properties.

  • mCPP and TFMPP often lead to a decrease in locomotor activity at lower doses, which may be related to their potent effects on the serotonin system. At higher doses, more complex behavioral patterns can emerge.

  • MeOPP generally shows minimal effects on locomotor activity, suggesting a less pronounced stimulant profile.

Drug Discrimination

Drug discrimination studies in animals are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the internal state produced by a specific drug and to differentiate it from a saline injection.

  • Animals trained to discriminate BZP from saline often generalize to stimulants like amphetamine and cocaine, indicating that BZP produces similar subjective effects.

  • mCPP and TFMPP have been shown to substitute for each other in drug discrimination paradigms, suggesting they share similar subjective effects. These effects are distinct from those of classic stimulants and are likely mediated by their actions at serotonin receptors.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the in vitro binding affinity (Ki) of phenylpiperazine derivatives for specific neurotransmitter receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors, [3H]raclopride for D2 receptors)

  • Test compounds (phenylpiperazines) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the test compound or vehicle.

  • To determine non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a known non-radiolabeled ligand for the target receptor.

  • Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Locomotor Activity Assay

Objective: To assess the stimulant or depressant effects of phenylpiperazine derivatives on spontaneous motor activity in rodents.

Materials:

  • Test animals (e.g., male Wistar rats or C57BL/6 mice)

  • Open-field arenas equipped with infrared beam grids or video tracking software

  • Test compounds (phenylpiperazines) and vehicle (e.g., saline)

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

  • After a specified pretreatment time (e.g., 30 minutes), place each animal individually into the center of the open-field arena.

  • Record the locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include:

    • Total distance traveled

    • Horizontal activity (number of beam breaks)

    • Vertical activity (rearing)

    • Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior)

  • Analyze the data to compare the effects of different doses of the phenylpiperazine with the vehicle control group.

Drug Discrimination Study

Objective: To evaluate the subjective effects of phenylpiperazine derivatives by training animals to discriminate a specific compound from vehicle.

Materials:

  • Test animals (e.g., male Sprague-Dawley rats)

  • Standard two-lever operant conditioning chambers

  • Reinforcer (e.g., food pellets or sweetened liquid)

  • Training drug (e.g., BZP) and vehicle (saline)

  • Test compounds (other phenylpiperazines)

Procedure:

  • Training Phase:

    • Food or water restrict the animals to motivate them to work for the reinforcer.

    • Train the animals to press a lever in the operant chamber to receive a reward (shaping).

    • Once lever pressing is established, begin discrimination training. On training days, administer either the training drug or vehicle.

    • Following drug administration, reinforce responses on one lever (the "drug lever"). Following vehicle administration, reinforce responses on the other lever (the "vehicle lever").

    • Continue training until the animals reliably select the correct lever based on the injection they received (e.g., >80% correct responses for several consecutive sessions).

  • Testing Phase:

    • Once the discrimination is learned, test sessions are introduced.

    • Administer a novel compound or a different dose of the training drug.

    • During the test session, responses on both levers are recorded but may not be reinforced to avoid influencing the animal's choice.

    • The percentage of responses on the drug-appropriate lever is measured.

    • Full substitution (>80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug. Partial substitution (20-80% drug-lever responding) suggests some similarity in subjective effects. No substitution (<20% drug-lever responding) indicates dissimilar subjective effects.

Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways affected by phenylpiperazines.

Serotonergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH 5-HT_vesicle 5-HT in Vesicles 5-HTP->5-HT_vesicle AADC 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse Release SERT Serotonin Transporter (SERT) 5HT1A_R 5-HT1A Receptor Signaling_Cascade_1A Gi/o -> ↓cAMP 5HT1A_R->Signaling_Cascade_1A 5HT2A_R 5-HT2A Receptor Signaling_Cascade_2A Gq/11 -> ↑IP3/DAG 5HT2A_R->Signaling_Cascade_2A 5HT2C_R 5-HT2C Receptor Signaling_Cascade_2C Gq/11 -> ↑IP3/DAG 5HT2C_R->Signaling_Cascade_2C 5-HT_synapse->SERT Reuptake 5-HT_synapse->5HT1A_R 5-HT_synapse->5HT2A_R 5-HT_synapse->5HT2C_R Phenylpiperazines_SERT Phenylpiperazines (e.g., mCPP, TFMPP) Block Reuptake Phenylpiperazines_SERT->SERT Phenylpiperazines_R Phenylpiperazines (e.g., mCPP, TFMPP) Agonism/Antagonism Phenylpiperazines_R->5HT1A_R Phenylpiperazines_R->5HT2A_R Phenylpiperazines_R->5HT2C_R

Caption: Simplified Serotonergic Signaling Pathway.

Dopaminergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TH DA_vesicle Dopamine in Vesicles L-DOPA->DA_vesicle DDC DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) D1_R D1 Receptor Signaling_Cascade_D1 Gs -> ↑cAMP D1_R->Signaling_Cascade_D1 D2_R D2 Receptor Signaling_Cascade_D2 Gi/o -> ↓cAMP D2_R->Signaling_Cascade_D2 DA_synapse->DAT Reuptake DA_synapse->D1_R DA_synapse->D2_R Phenylpiperazines_DAT Phenylpiperazines (e.g., BZP) Block Reuptake/ Promote Efflux Phenylpiperazines_DAT->DAT

Caption: Simplified Dopaminergic Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for a radioligand binding assay.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Setup_Assay_Plate Set up 96-well Assay Plate (Total, Non-specific, and Test Compound Wells) Prepare_Reagents->Setup_Assay_Plate Incubation Incubate at Room Temperature Setup_Assay_Plate->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Fluid and Count Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (Calculate Specific Binding, IC50, and Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to the Synthesis of 1-(2-Fluorophenyl)piperazine: Assessing Protocol Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where efficiency, purity, and reproducibility are paramount. 1-(2-Fluorophenyl)piperazine is a vital building block in the synthesis of numerous neurologically active compounds. This guide provides a comparative analysis of the two primary synthetic protocols for this compound: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination. We will delve into detailed experimental methodologies, present a quantitative comparison of their performance, and offer insights into their reproducibility.

Comparison of Synthetic Protocols

The choice between Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination for the synthesis of this compound depends on several factors, including precursor availability, desired scale, and tolerance to reaction conditions. Below is a summary of key quantitative data associated with each method.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 1,2-Difluorobenzene, Piperazine2-Bromo-fluorobenzene, Piperazine
Catalyst None (typically)Palladium-based catalyst (e.g., Pd₂(dba)₃)
Ligand NonePhosphine-based ligand (e.g., XPhos)
Base Strong base (e.g., NaH, K₂CO₃)Strong, non-nucleophilic base (e.g., NaOtBu)
Solvent Aprotic polar solvent (e.g., DMSO, DMF)Anhydrous, non-polar solvent (e.g., Toluene)
Temperature Elevated temperatures (e.g., 80-150 °C)Elevated temperatures (e.g., 80-110 °C)
Reaction Time Several hours to daysMinutes to hours
Reported Yield Moderate to goodGood to excellent
Reported Purity Generally high after purificationGenerally high after purification

Experimental Protocols

To ensure reproducibility, detailed experimental procedures are crucial. Below are representative protocols for both the SNAr and Buchwald-Hartwig methods.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the reaction of an activated aryl fluoride with piperazine. The fluorine atom is a good leaving group in SNAr reactions, especially when activated by an ortho- or para-directing group.

Materials:

  • 1,2-Difluorobenzene

  • Piperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in dimethyl sulfoxide, add piperazine (2.5 equivalents).

  • Add 1,2-difluorobenzene (1 equivalent) to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used for the synthesis of N-arylpiperazines.

Materials:

  • 2-Bromo-fluorobenzene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-bromo-fluorobenzene (1 equivalent), piperazine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • In a separate glovebox, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 equivalents) and XPhos (0.02 equivalents) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reproducibility and Process Considerations

  • SNAr: This method is generally considered robust and reproducible. However, the reaction can be sensitive to the purity of the reagents and the dryness of the solvent. The use of a large excess of piperazine is common to drive the reaction to completion and minimize the formation of the bis-arylated byproduct. Reaction times can be long, which may not be ideal for rapid synthesis.

  • Buchwald-Hartwig Amination: This catalytic method offers the advantage of shorter reaction times and often higher yields. However, the reproducibility can be influenced by the quality of the palladium catalyst and ligand, as well as the strict exclusion of air and moisture. The cost of the catalyst and ligand can be a consideration for large-scale synthesis.

Visualizing the Synthetic Pathways

To better understand the workflow and the relationship between the two synthetic methods, the following diagrams are provided.

Synthesis_Workflow cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_Buchwald Buchwald-Hartwig Amination A1 1,2-Difluorobenzene A3 Reaction with Base (e.g., K2CO3) in Solvent (e.g., DMSO) A1->A3 A2 Piperazine A2->A3 A4 Workup and Purification A3->A4 A5 This compound A4->A5 B1 2-Bromo-fluorobenzene B3 Pd-Catalyzed Coupling with Base (e.g., NaOtBu) in Solvent (e.g., Toluene) B1->B3 B2 Piperazine B2->B3 B4 Workup and Purification B3->B4 B5 This compound B4->B5

Caption: A comparison of the experimental workflows for SNAr and Buchwald-Hartwig synthesis.

Logical_Relationship Start Synthesis of this compound SNAr Nucleophilic Aromatic Substitution Start->SNAr Buchwald Buchwald-Hartwig Amination Start->Buchwald Product This compound SNAr->Product Buchwald->Product

Caption: Logical relationship between the two main synthetic routes to the target compound.

A Comparative Guide to 1-(2-Fluorophenyl)piperazine and Other Key Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate efficacy and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, 1-(2-Fluorophenyl)piperazine has emerged as a significant building block, particularly in the development of neurologically active compounds.[1] This guide provides an objective, data-driven comparison of this compound with other foundational heterocyclic building blocks: piperidine, morpholine, and thiomorpholine. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed for strategic scaffold selection.

Physicochemical Properties: A Foundation for Function

The subtle structural distinctions between these heterocyclic rings give rise to significant differences in their physicochemical characteristics, which are crucial for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a second nitrogen atom in piperazine, an oxygen in morpholine, a sulfur in thiomorpholine, and a fluorophenyl substituent dramatically alters properties like basicity (pKa) and lipophilicity (logP).

The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of its nitrogen atom compared to piperidine.[2] Conversely, the sulfur atom in thiomorpholine generally increases lipophilicity compared to morpholine.[3] Piperazine itself has two pKa values, making it less basic at physiological pH than the more basic piperidine.[4] The addition of the 2-fluorophenyl group to the piperazine scaffold further modulates these properties.

PropertyThis compoundPiperidineMorpholineThiomorpholine
Molecular Formula C₁₀H₁₃FN₂C₅H₁₁N[5]C₄H₉NOC₄H₉NS
Molecular Weight 180.22 g/mol 85.15 g/mol [5]87.12 g/mol 103.19 g/mol
pKa (of conjugate acid) 8.78 (Predicted)[6]~11.22[4][5]~8.7~8.4
cLogP ~1.5[7]~0.84[4]~-1.0~-0.4
Aqueous Solubility Slightly soluble in DMSO and Methanol[6]Miscible[4][5]Freely SolubleSoluble

Comparative Analysis of Biological Activity and Applications

While structurally similar, the choice between these scaffolds is highly dependent on the therapeutic target and desired biological outcome.[8] Their unique properties make them suitable for different applications in drug design.

  • This compound: This building block is frequently used in the synthesis of neurologically active compounds.[1] The fluorophenylpiperazine moiety is a common feature in drugs targeting the central nervous system (CNS), including antipsychotic and antidepressant agents, due to its ability to interact with various neurotransmitter receptors.[9][10] For instance, derivatives have been synthesized and evaluated as potential BCL2 inhibitors for antiproliferative activity in breast cancer cell lines.[11]

  • Piperidine: The piperidine ring is one of the most important synthetic fragments for drug design, present in over twenty classes of pharmaceuticals.[12] It is a ubiquitous motif in both natural alkaloids and synthetic drugs, including anesthetics (Ropivacaine), antihistamines (Loratadine), and agents targeting the CNS.[13][14] Its higher basicity and lipophilicity can enhance membrane permeability and facilitate strong ionic interactions with target proteins.[9]

  • Morpholine: Often employed for its advantageous physicochemical and metabolic properties, the morpholine ring can improve aqueous solubility and pharmacokinetic profiles.[15][16] It is considered a "privileged structure" and is found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[15] The oxygen atom can act as a hydrogen bond acceptor, and the ring is generally more metabolically stable than piperidine.[2]

  • Thiomorpholine: Serving as a bioisostere for morpholine, the substitution of oxygen for sulfur significantly impacts the molecule's properties, often leading to improved pharmacokinetic profiles and novel biological activities.[3] The sulfur atom increases lipophilicity and can be a site for metabolic oxidation, allowing for fine-tuning of a drug candidate's properties.[17] A prominent example is Sutezolid, an oxazolidinone antibiotic investigated for treating tuberculosis, which is a thiomorpholine analog of Linezolid.[3]

Metabolic Stability and Pathways

The metabolic fate of a drug is a key determinant of its efficacy and safety. The heteroatoms within these rings dictate their primary metabolic pathways.

  • Piperidine: The piperidine ring is susceptible to several metabolic transformations, often catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[2] Common pathways include N-dealkylation, C-oxidation leading to lactam formation, and ring-opening.[2]

  • Morpholine: The morpholine ring is generally considered more metabolically stable than piperidine.[2] The electron-withdrawing effect of the oxygen atom can reduce the susceptibility of adjacent carbons to CYP-mediated oxidation.[2] However, it can still undergo oxidative N-dealkylation.[2]

  • Thiomorpholine: The sulfur atom in thiomorpholine provides a "soft spot" for metabolism. It can be readily oxidized to the corresponding sulfoxide and then to the sulfone, which can alter the compound's polarity and clearance rate.[17]

  • This compound: The piperazine core presents multiple sites for metabolism, primarily through CYP enzymes.[9] The addition of the fluorine atom on the phenyl ring can influence metabolic stability, often by blocking a potential site of oxidation on the aromatic ring, which can lead to more predictable metabolic profiles.

Experimental Protocols

To provide a practical context, the following are detailed methodologies for key experiments used in the evaluation of these heterocyclic building blocks.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 1-octanol). Also, prepare a buffered aqueous solution at a specific pH (e.g., pH 7.4 phosphate-buffered saline). The 1-octanol and aqueous buffer must be mutually saturated by mixing them overnight and then separating the layers.

  • Partitioning: Add a known volume of the stock solution to a mixture of the pre-saturated 1-octanol and aqueous buffer in a centrifuge tube.

  • Equilibration: Vigorously shake the tube for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from both the octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a stock solution of the test compound in a solvent like DMSO. Prepare a solution of the cofactor, NADPH regenerating system.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture. The final concentration of the test compound should typically be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: Aliquots are removed from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.

  • Sample Analysis: The quenched samples are centrifuged to precipitate the proteins. The supernatant is collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.[2]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) can be calculated (t₁/₂ = 0.693/k).

Visualizing Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Structural and physicochemical comparison of key heterocyclic scaffolds.

Experimental Workflow for In Vitro Metabolic Stability prep Reagent Preparation (Microsomes, Test Compound, NADPH) incubate Incubation at 37°C prep->incubate sample Aliquots taken at Time Points (0, 5, 15, 30, 60 min) incubate->sample quench Reaction Quenching (Cold Acetonitrile + Internal Std) sample->quench centrifuge Centrifugation (Protein Precipitation) quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze data Data Analysis (Calculate % remaining, t½) analyze->data

Caption: Workflow for assessing in vitro metabolic stability of compounds.

Generic GPCR Signaling Pathway ligand Ligand (e.g., Drug with Heterocycle) receptor G-Protein Coupled Receptor (GPCR) ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates protein_kinase Protein Kinase (e.g., PKA) second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Phosphorylates targets leading to

Caption: Simplified G-protein coupled receptor (GPCR) signaling cascade.

Conclusion

The decision to employ this compound, piperidine, morpholine, or thiomorpholine in a drug design strategy is a nuanced one, guided by the specific therapeutic target, desired ADME properties, and intended pharmacological effect.

  • This compound offers a synthetically tractable scaffold for CNS-targeting agents, with the fluoro-substituent providing a tool to modulate metabolic stability and receptor interactions.

  • Piperidine , with its higher basicity and greater lipophilicity, can provide enhanced membrane permeability and is a cornerstone of numerous drug classes.[9]

  • Morpholine is an excellent choice for improving aqueous solubility and metabolic stability, often leading to favorable pharmacokinetic profiles.[15]

  • Thiomorpholine serves as a valuable bioisostere for morpholine, increasing lipophilicity and introducing a metabolically susceptible handle for fine-tuning a drug's half-life.[3]

By understanding the distinct physicochemical properties, metabolic fates, and biological applications of these critical heterocyclic building blocks, medicinal chemists can make more informed and strategic decisions, ultimately accelerating the journey from lead compound to clinical candidate.

References

A Comparative Guide to the Validation of a GC-MS Method for Detecting Piperazine Designer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of piperazine designer drugs, specifically 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), in biological matrices. The performance of this method is compared with alternative analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with Diode-Array Detection (LC-DAD), offering researchers, scientists, and drug development professionals a comparative overview to select the most suitable method for their applications.

Introduction to Piperazine Designer Drugs and Analytical Challenges

Piperazine derivatives, such as BZP and TFMPP, are a class of new psychoactive substances (NPS) often sold as "legal highs" or alternatives to illicit drugs like ecstasy.[1][2] Their increasing abuse poses significant public health risks, necessitating reliable and validated analytical methods for their detection in biological samples for clinical, forensic, and research purposes.[1][2] While GC-MS is a widely used technique for toxicological screening, the analysis of piperazines can be challenging due to their polarity and potential for thermal degradation, often requiring derivatization to improve their chromatographic behavior.[3][4] This guide details a validated GC-MS method and compares its performance against established liquid chromatography-based alternatives.

Validated GC-MS Method for BZP and TFMPP

A robust GC-MS method has been developed and validated for the simultaneous quantification of BZP and TFMPP in plasma, urine, and cell culture medium.[1][5] The validation was conducted based on established scientific guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and extraction efficiency.[5]

Experimental Protocol: GC-MS

The following protocol outlines the key steps in the validated GC-MS method for the analysis of BZP and TFMPP.[1][5]

2.1.1. Sample Preparation

A multi-step sample preparation procedure is employed to extract the analytes from the biological matrices.[1][5]

  • Protein Precipitation (for plasma samples): Methanol is added to plasma samples in a 1:1 ratio to precipitate proteins. The mixture is vortexed and centrifuged, and the supernatant is collected.[1][5]

  • Enzymatic Hydrolysis: To cleave glucuronide conjugates, samples are incubated with β-glucuronidase in a sodium acetate buffer (pH 5.2) overnight at 37°C.[1][5]

  • Solid-Phase Extraction (SPE): The hydrolyzed samples are subjected to solid-phase extraction for cleanup and concentration of the analytes.[5]

  • Derivatization: The dried extract is derivatized with trifluoroacetic anhydride (TFAA) in ethyl acetate at 70°C for 30 minutes. This step is crucial for improving the volatility and chromatographic properties of the piperazine derivatives.[1][5]

2.1.2. Instrumentation

An Agilent 6890N gas chromatograph coupled with an Agilent 5975 mass selective detector is utilized for the analysis.[1]

  • GC Column: J&W DB-5ms (30 m × 0.25 mm × 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Injector: Splitless mode with a pulse pressure of 40 psi at 250°C.[1]

  • Oven Temperature Program: The specific temperature program is optimized to ensure a good separation of the analytes.[6]

  • Mass Spectrometer: Operates in both Full Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.[1] The selected ions for quantification are m/z 272, 91, 175, and 181 for BZP, and m/z 326, 173, 200, and 229 for TFMPP.[1]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Biological Sample (Plasma, Urine, etc.) protein_precip Protein Precipitation (Plasma only) start->protein_precip Methanol hydrolysis Enzymatic Hydrolysis protein_precip->hydrolysis spe Solid-Phase Extraction hydrolysis->spe β-glucuronidase derivatization Derivatization (TFAA) spe->derivatization injection Injection derivatization->injection separation GC Separation (DB-5ms column) injection->separation detection MS Detection (Scan & SIM) separation->detection data_analysis Data Analysis detection->data_analysis

GC-MS Experimental Workflow
Performance Characteristics of the GC-MS Method

The validated GC-MS method demonstrates high sensitivity, accuracy, and precision for the simultaneous detection and quantification of BZP and TFMPP.[1][5] The key performance characteristics are summarized in the table below.

ParameterMatrixBZPTFMPPReference
Linearity Range (µg/mL) Plasma, Urine0 - 100 - 10[1][5]
Cell Culture Medium0 - 100 - 10[1][5]
Correlation Coefficient (r²) All Matrices> 0.99> 0.99[5]
LOD (µg/mL) Plasma0.0040.004[1][5]
Urine0.0020.002[1][5]
Cell Culture Medium0.1560.312[1][5]
LOQ (µg/mL) Plasma0.0160.016[1][5]
Urine0.0080.008[1][5]
Cell Culture Medium0.3120.625[1][5]
Accuracy (%) All MatricesWithin ± 15% of nominal concentrationWithin ± 15% of nominal concentration[2]
Precision (CV%) Intra-day & Inter-day< 15%< 15%[5]
Extraction Efficiency (%) Plasma79 - 9679 - 96[1][5]
Urine90 - 10890 - 108[1][5]
Cell Culture Medium76 - 10176 - 101[1][5]

Comparison with Alternative Analytical Methods

While GC-MS is a powerful technique, LC-MS and LC-DAD are also commonly employed for the analysis of piperazine designer drugs.[3][7] The choice of method often depends on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity and is particularly advantageous for the analysis of polar and thermally labile compounds without the need for derivatization.[3][7]

3.1.1. Experimental Protocol: LC-MS

A typical LC-MS method for piperazine analysis involves the following steps:

  • Sample Preparation: Often simpler than for GC-MS, typically involving a "dilute-and-shoot" approach or a straightforward protein precipitation with acetonitrile.[6]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

    • LC Column: A reversed-phase C18 column is commonly used.[6]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid.[6]

    • Mass Spectrometer: Typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3]

3.1.2. Performance Characteristics of LC-MS

LC-MS methods generally exhibit excellent sensitivity, with LODs and LOQs often in the low ng/mL range.[3]

Liquid Chromatography with Diode-Array Detection (LC-DAD)

LC-DAD is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While less sensitive and specific than LC-MS, it can be suitable for the analysis of bulk materials or when high concentrations of the analytes are expected.[7]

3.2.1. Experimental Protocol: LC-DAD

  • Sample Preparation: Similar to LC-MS, sample preparation is relatively simple.

  • Instrumentation: A standard HPLC system equipped with a DAD detector.

    • LC Column: A reversed-phase C18 column.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent.

    • Detector: The DAD detector acquires UV-Vis spectra across a range of wavelengths, which can aid in peak identification and purity assessment.[7]

3.2.2. Performance Characteristics of LC-DAD

The sensitivity of LC-DAD methods is lower than that of MS-based methods.[7] Identification relies on retention time and UV-Vis spectral matching, which can be less definitive than mass spectral data.[7]

Method_Comparison cluster_gcms GC-MS cluster_lcms LC-MS cluster_lcdad LC-DAD gcms_adv Advantages: - High resolution - Established libraries - Robust for volatile compounds gcms_disadv Disadvantages: - Derivatization often required - Potential for thermal degradation lcms_adv Advantages: - High sensitivity & selectivity - No derivatization needed - Suitable for polar & non-volatile compounds lcms_disadv Disadvantages: - Higher equipment cost - Matrix effects can be an issue lcdad_adv Advantages: - Lower cost - Readily available lcdad_disadv Disadvantages: - Lower sensitivity & selectivity - Identification less definitive start Analytical Need start->gcms_adv start->lcms_adv start->lcdad_adv

Comparison of Analytical Methods

Quantitative Data Comparison

The following table provides a comparative summary of the key validation parameters for the detection of piperazine designer drugs using GC-MS, LC-MS, and LC-DAD.

ParameterGC-MSLC-MSLC-DAD
Derivatization Required (e.g., TFAA)[1][5]Not required[3]Not required[7]
LOD Low µg/mL to ng/mL range[1][5]ng/mL to sub-ng/mL range[3]µg/mL range[7]
LOQ Low µg/mL to ng/mL range[1][5]ng/mL range[3]µg/mL range[7]
Selectivity High (based on retention time and mass spectrum)[1]Very High (based on retention time and MRM transitions)[3]Moderate (based on retention time and UV spectrum)[7]
Sample Throughput Lower (due to longer run times and sample prep)Higher (faster run times and simpler prep)Higher (faster run times and simpler prep)
Cost Moderate to HighHighLow to Moderate

Conclusion

The validated GC-MS method presented in this guide provides a reliable and sensitive approach for the quantification of piperazine designer drugs in biological matrices. The method's performance, particularly its low limits of detection and quantification, makes it highly suitable for forensic and clinical toxicology applications. However, the requirement for a multi-step sample preparation, including derivatization, may limit its sample throughput.

In comparison, LC-MS offers superior sensitivity and a simpler sample preparation workflow, making it the method of choice for high-throughput screening and the analysis of a broader range of piperazine derivatives, including those that are not amenable to GC analysis. LC-DAD, while less sensitive, presents a cost-effective alternative for applications where high concentrations of the analytes are expected or when mass spectrometric instrumentation is not available.

Ultimately, the selection of the most appropriate analytical method will depend on the specific research or clinical question, the required sensitivity and selectivity, sample throughput needs, and the available instrumentation and resources. This guide provides the necessary data and protocols to make an informed decision for the analysis of piperazine designer drugs.

References

Confirming the Structure of Synthesis Impurities: A Comparative Guide to LC-MS/MS and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and structural elucidation of impurities generated during the synthesis of active pharmaceutical ingredients (APIs) are paramount for ensuring drug safety, efficacy, and regulatory compliance.[1][2] Among the arsenal of analytical techniques available, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool.[1][3] This guide provides an objective comparison of LC-MS/MS with alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate strategy for their impurity analysis needs.

The Power of LC-MS/MS in Impurity Profiling

LC-MS/MS combines the separation capabilities of liquid chromatography with the mass analysis of tandem mass spectrometry, offering high sensitivity and specificity for the detection and characterization of trace-level impurities.[1][4] This technique provides crucial information on the molecular weight and fragmentation patterns of unknown compounds, facilitating their structural elucidation.[5] High-resolution mass spectrometry (HRMS) coupled with LC, such as in LC-Q-TOF (Quadrupole Time-of-Flight) systems, further enhances this capability by providing highly accurate mass measurements, often with sub-ppm mass accuracy.[6]

Comparison of Analytical Techniques for Impurity Identification

While LC-MS/MS is a cornerstone of modern impurity analysis, a multi-faceted approach employing orthogonal methods is often necessary for comprehensive and unambiguous structure confirmation.[7][8] Orthogonal methods are based on different physicochemical principles, thus providing complementary information and increasing the confidence in the identification of impurities.[8]

TechniquePrincipleAdvantagesLimitations
LC-MS/MS Separation by liquid chromatography followed by mass analysis of precursor and fragment ions.High sensitivity and specificity.[1][9] Provides molecular weight and structural information.[4][5] Suitable for a wide range of compounds.[5]Ionization efficiency can vary between compounds, affecting quantification without appropriate standards.[3] Not all compounds are ionizable.[9]
NMR Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.Unambiguous structure elucidation.[10] Inherently quantitative without the need for reference standards for each impurity (qNMR).[10][11]Lower sensitivity compared to MS.[10] Requires larger amounts of isolated impurity.[12]
HPLC-UV Separation by high-performance liquid chromatography with detection based on UV absorbance.Robust, reliable, and widely available for quantitative analysis.[5][13]Limited structural information.[4] Requires chromophores for detection. Co-elution can mask impurities.[7]
GC-MS Separation of volatile compounds by gas chromatography followed by mass spectrometry.Gold standard for volatile and semi-volatile impurities, such as residual solvents.[2][14]Not suitable for non-volatile or thermally labile compounds.[14]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.Offers a different separation mechanism, making it a valuable orthogonal technique to HPLC.[8]Can have lower reproducibility compared to HPLC.

Experimental Protocols

General LC-MS/MS Method for Impurity Profiling

This protocol outlines a general approach for identifying unknown impurities in a drug substance.

1. Sample Preparation:

  • Dissolve the drug substance in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of varying polarity. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 5 µL.[10]

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI) in both positive and negative modes to cover a wide range of compounds.

  • Scan Mode:

    • Full scan MS to obtain the molecular weights of all eluted compounds.

    • Data-dependent MS/MS (or TopN) acquisition to automatically trigger fragmentation of the most intense ions from the full scan.[15]

  • Collision Energy: A stepped collision energy can be used to generate a rich fragmentation pattern.

4. Data Analysis:

  • Extract the chromatogram and identify peaks corresponding to potential impurities.

  • Analyze the mass spectra to determine the molecular weight of the impurities.

  • Interpret the MS/MS fragmentation patterns to propose candidate structures. This can be aided by software tools and comparison with the fragmentation of the API.[6][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

For unambiguous structure elucidation, especially for novel impurities, isolation followed by NMR analysis is often required.[10][12]

1. Impurity Isolation:

  • Use preparative HPLC to isolate a sufficient quantity (typically >1 mg) of the impurity of interest.

2. NMR Sample Preparation:

  • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

3. NMR Experiments:

  • 1D NMR: ¹H and ¹³C NMR to identify the types and connectivity of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.

4. Structure Elucidation:

  • Integrate and analyze the various NMR spectra to assemble the final chemical structure of the impurity.

Visualizing the Workflow

The following diagrams illustrate the logical flow of impurity identification and the comparison of analytical techniques.

impurity_identification_workflow cluster_0 Initial Analysis cluster_1 Impurity Detection & Preliminary ID cluster_2 Structure Confirmation cluster_3 Final Steps Sample Preparation Sample Preparation LC-UV/MS Screening LC-UV/MS Screening Sample Preparation->LC-UV/MS Screening Peak Detection Peak Detection LC-UV/MS Screening->Peak Detection Molecular Weight Determination (MS) Molecular Weight Determination (MS) Peak Detection->Molecular Weight Determination (MS) MS/MS Fragmentation MS/MS Fragmentation Molecular Weight Determination (MS)->MS/MS Fragmentation Proposed Structure Proposed Structure MS/MS Fragmentation->Proposed Structure Orthogonal Analysis? Orthogonal Analysis? Proposed Structure->Orthogonal Analysis? NMR Spectroscopy NMR Spectroscopy Orthogonal Analysis?->NMR Spectroscopy Yes Confirmed Structure Confirmed Structure Orthogonal Analysis?->Confirmed Structure No (Sufficient Confidence) Definitive Structure Definitive Structure NMR Spectroscopy->Definitive Structure Reporting & Qualification Reporting & Qualification Definitive Structure->Reporting & Qualification Confirmed Structure->Reporting & Qualification

Caption: Workflow for impurity identification using LC-MS/MS and orthogonal methods.

comparison_logic cluster_0 High Sensitivity & Throughput cluster_1 Unambiguous Structure cluster_2 Routine Quantification cluster_3 Volatile Impurities Impurity Analysis Goal Impurity Analysis Goal LC-MS/MS LC-MS/MS Impurity Analysis Goal->LC-MS/MS Screening & Initial ID NMR NMR Impurity Analysis Goal->NMR Confirmation HPLC-UV HPLC-UV Impurity Analysis Goal->HPLC-UV QC Release GC-MS GC-MS Impurity Analysis Goal->GC-MS Residual Solvents LC-MS/MS->NMR Requires Confirmation

Caption: Logic for selecting an analytical technique based on the analytical goal.

References

Safety Operating Guide

Safe Disposal of 1-(2-Fluorophenyl)piperazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential procedural information for the safe and compliant disposal of 1-(2-Fluorophenyl)piperazine. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as hazardous and requires disposal as chemical waste.

Hazard Summary & Safety Protocols

This compound is harmful if swallowed, inhaled, or in contact with skin. It is known to cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2][3][4] All handling and disposal procedures must be conducted with appropriate personal protective equipment and in a designated, well-ventilated area, preferably a chemical fume hood.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][3]Wear chemical-resistant gloves, lab coat, and safety goggles. Use in a well-ventilated area or fume hood.
Skin Irritation Causes skin irritation.[1][4]Avoid direct contact. Wash hands thoroughly after handling.
Eye Irritation Causes serious eye irritation.[1][4]Wear safety goggles or a face shield.[2]
Respiratory Irritation May cause respiratory irritation.[1][4][5]Handle in a well-ventilated area or with respiratory protection.[6]

Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE) and Preparation:

  • Primary PPE: Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.[6]

  • Preparation: Designate a specific, clearly labeled hazardous waste container for this compound waste. The label must include "Hazardous Waste" and the full chemical name.[6]

2. Waste Collection:

  • Solid Waste: Carefully transfer all solid waste, including residual amounts of the chemical and any contaminated consumables (e.g., weighing paper, pipette tips), into the designated hazardous waste container.[6]

  • Liquid Waste: If the compound is in solution, collect it in a dedicated liquid hazardous waste container. Do not mix with incompatible wastes.

  • Contaminated Items: Any items that have come into contact with this compound, such as gloves and absorbent pads, must also be disposed of as hazardous waste.

3. Spill Management:

  • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[6]

  • Contain the spill using an inert absorbent material like vermiculite or sand.[6]

  • Carefully collect the absorbed material and place it into the designated hazardous waste container.[6]

  • Decontaminate the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

4. Final Disposal:

  • Container Sealing: Securely seal the hazardous waste container when not in use.[6]

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6][7]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste.[8] The recommended disposal method is high-temperature incineration.[4][5] Do not pour down the drain or dispose of in general trash .[8]

Disposal Workflow

start Start: Need to Dispose of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Use Designated Hazardous Waste Container ppe->container collect_waste Step 3: Collect Chemical Waste (Solid, Liquid, Contaminated Items) container->collect_waste spill Spill Occurs container->spill seal Step 4: Securely Seal Container collect_waste->seal contain_spill Step 3a: Contain Spill with Inert Material spill->contain_spill Yes spill->seal No collect_spill Step 3b: Collect & Dispose of Spill Material as Hazardous Waste contain_spill->collect_spill collect_spill->seal store Step 5: Store in a Safe, Ventilated Area seal->store professional_disposal Step 6: Arrange for Professional Disposal (e.g., Incineration) store->professional_disposal end End: Safe & Compliant Disposal professional_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

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Retrosynthesis Analysis

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1-(2-Fluorophenyl)piperazine

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